molecular formula C34H45ClN2O9S B15554283 ATTO 647

ATTO 647

Cat. No.: B15554283
M. Wt: 693.2 g/mol
InChI Key: VYIRHRODYNBXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 647 is a useful research compound. Its molecular formula is C34H45ClN2O9S and its molecular weight is 693.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H45ClN2O9S

Molecular Weight

693.2 g/mol

IUPAC Name

4-[20-ethyl-2,2,7,7,9,19,19-heptamethyl-17-(sulfomethyl)-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),11,13,15,17,20-octaen-6-yl]butanoic acid perchlorate

InChI

InChI=1S/C34H44N2O5S.ClHO4/c1-9-35-30-17-28-23(15-26(30)24(19-33(35,5)6)20-42(39,40)41)13-22-14-25-21(2)18-32(3,4)36(12-10-11-31(37)38)29(25)16-27(22)34(28,7)8;2-1(3,4)5/h13-17,19,21H,9-12,18,20H2,1-8H3,(H-,37,38,39,40,41);(H,2,3,4,5)

InChI Key

VYIRHRODYNBXRP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ATTO 647 Dye: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the photophysical properties, experimental protocols, and applications of the fluorescent dye ATTO 647, tailored for researchers in the life sciences and drug development.

This compound is a fluorescent label belonging to a new generation of dyes developed for the red spectral region. It is recognized for its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3] These characteristics make it a valuable tool in various life science applications, including the labeling of DNA, RNA, and proteins.[1][3] The dye is a zwitterionic molecule with a net electrical charge of zero and exhibits good water solubility.[1][3][4]

Core Photophysical and Chemical Properties

This compound and its widely used derivative, ATTO 647N, are characterized by their performance in the far-red spectrum, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence.[5] ATTO 647N, a rhodamine-derived dye, is spectrally comparable to Cy5 and is noted for its enhanced resistance to atmospheric ozone, a key advantage for microarray applications.[5][6] The fluorescence of ATTO 647N is stable across a broad pH range from 2 to 11.[6][7] However, the parent this compound dye shows some pH sensitivity, being stable up to pH 8 but slowly degrading at higher pH levels.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of this compound and its derivatives. These values are critical for instrument setup and experimental design.

PropertyThis compoundATTO 647NUnitSource(s)
Maximum Absorption (λabs) 647646nm[1][2][8]
Maximum Emission (λfl) 667666nm[1][2][8]
Molar Extinction Coefficient (εmax) 1.2 x 1051.5 x 105M-1cm-1[1][2][4]
Fluorescence Quantum Yield (ηfl) 0.200.65[1][4]
Fluorescence Lifetime (τfl) 2.43.5ns[1][2]
Molecular Weight (MW) 593 (acid)807.2 (NHS Ester) g/mol [3][9]
Correction Factor (CF260) 0.08-[1][2]
Correction Factor (CF280) 0.04-[1][2]

Experimental Protocols

The most common application of this compound involves the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester derivative is widely used for this purpose due to its reactivity with primary amines.[10][11]

Protein Labeling with this compound NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • This compound NHS ester.

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Sodium bicarbonate buffer (1 M, pH 8.3).

  • Purification column (e.g., size-exclusion chromatography) to separate labeled protein from free dye.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/ml.[1] Protein solutions must be free of amine-containing substances like Tris or glycine.[1]

    • If the protein is in a Tris-based buffer, dialyze against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer for each ml of dialyzed antibody solution.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in amine-free, dry DMF or DMSO to a concentration of 2 mg/ml.[1]

  • Conjugation Reaction:

    • The optimal dye-to-protein molar ratio varies depending on the protein. For antibodies, a starting molar excess of 8-fold or higher is recommended.[1]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye Solutions (Molar Excess of Dye) Protein_Prep->Mix Dye_Prep Dissolve this compound NHS Ester in Anhydrous DMSO/DMF Dye_Prep->Mix Incubate Incubate at Room Temperature (1-2 hours) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze G cluster_apps Core Applications cluster_drugdev Drug Development ATTO647 This compound Dye SRM Super-Resolution Microscopy (STED, SIM) ATTO647->SRM SMD Single-Molecule Detection ATTO647->SMD FACS Flow Cytometry (FACS) ATTO647->FACS FISH Fluorescence In Situ Hybridization (FISH) ATTO647->FISH Target_Labeling Target Molecule Labeling ATTO647->Target_Labeling InVivo_Imaging In Vivo Imaging Target_Labeling->InVivo_Imaging Binding_Assays Binding Affinity Assays Target_Labeling->Binding_Assays

References

ATTO 647: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 647 is a fluorescent dye belonging to a new generation of labels for the red spectral region, prized for its strong absorption, high fluorescence quantum yield, and photostability.[1][2] This guide provides an in-depth look at the spectroscopic characteristics of this compound and its common variant, ATTO 647N, along with a generalized experimental protocol for its application in fluorescence microscopy.

Core Spectroscopic and Physical Properties

This compound and its derivatives are characterized by their performance in the red end of the visible spectrum, making them suitable for a variety of applications where minimizing autofluorescence from biological samples is crucial. The key quantitative data for this compound and the closely related ATTO 647N are summarized below. It is important to note that slight variations in these values can be found across different suppliers and measurement conditions.

PropertyThis compoundATTO 647N
Excitation Maximum (λex) ~645 - 647 nm[1][3][4][5][6][7]~644 - 646 nm[6][8][9][10]
Emission Maximum (λem) ~666 - 669 nm[1][3][4][5][6][7]~664 - 669 nm[6][8][9][10]
Molar Extinction Coefficient (ε) 1.2 x 10⁵ cm⁻¹M⁻¹[1][4][6][7]1.5 x 10⁵ cm⁻¹M⁻¹[6][8][9][11]
Fluorescence Quantum Yield (Φ) 0.20[1][4][5][6][7]0.65[6][8][9]
Fluorescence Lifetime (τ) ~2.3 - 2.4 ns[1][4][6][7]~3.0 - 3.71 ns[6][12][13]
Molecular Weight ~731 - 811 g/mol [5][6]~771 - 843 g/mol [6][9]

Note: The data presented is a synthesis from multiple sources and slight variations may be observed depending on the specific product and measurement conditions.

This compound is described as a zwitterionic dye with good water solubility and stability at physiological pH.[1][7] In contrast, ATTO 647N is a cationic dye that carries a net positive charge after conjugation.[8][14] Both dyes are well-suited for excitation by common laser lines, such as the 633 nm HeNe laser, the 647 nm line of a Krypton-Ion laser, or a 650 nm diode laser.[1][8]

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This section outlines a generalized workflow for immunofluorescence staining of a target protein in cultured cells using an this compound-conjugated secondary antibody.

I. Cell Culture and Fixation
  • Cell Seeding: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

II. Permeabilization and Blocking
  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 5-10% normal goat serum in PBS) for 1 hour at room temperature.

III. Antibody Incubation
  • Primary Antibody: Dilute the primary antibody specific to the target protein in the blocking buffer. Remove the blocking buffer from the cells and incubate with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells extensively with PBS (at least three times for 5 minutes each) in the dark.

IV. Mounting and Imaging
  • Counterstaining (Optional): If desired, counterstain the cell nuclei with a suitable dye (e.g., DAPI).

  • Mounting: Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~640 nm, emission ~670 nm).

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental protocol and the fundamental principles of fluorescence.

experimental_workflow Immunofluorescence Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting on Slide secondary_ab->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Caption: A flowchart of the immunofluorescence staining protocol.

fluorescence_principle Principle of Fluorescence ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation (Absorption of Photon) excited_state->ground_state Emission (Fluorescence)

Caption: The Jablonski diagram illustrating fluorescence.

Applications in Research and Drug Development

The favorable spectral properties of this compound and ATTO 647N make them valuable tools in various research and development areas:

  • Super-Resolution Microscopy: The high photostability and brightness of ATTO 647N are particularly advantageous for advanced imaging techniques like STED and STORM microscopy, enabling the visualization of subcellular structures with unprecedented detail.[8][14]

  • Flow Cytometry: The strong emission in the red channel allows for clear discrimination of labeled cells in flow cytometry applications.[8]

  • Fluorescence In Situ Hybridization (FISH): this compound dyes can be conjugated to nucleic acid probes for the detection and localization of specific DNA or RNA sequences within cells.[14]

  • Single-Molecule Detection: The high quantum yield and photostability of ATTO 647N make it a reliable choice for single-molecule studies.[8][14]

  • Drug Development: In drug development, this compound can be used to label drug candidates or target molecules to study their localization, trafficking, and binding kinetics within cells and tissues.

References

ATTO 647N: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 647N is a fluorescent dye that belongs to a new generation of labels for the red spectral region.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for a variety of applications in life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1] This technical guide provides an in-depth overview of the core photophysical properties of ATTO 647N, detailed experimental protocols for their measurement, and logical workflows for its application in labeling.

Core Photophysical Properties of ATTO 647N

The photophysical properties of a fluorophore dictate its suitability for specific applications. For ATTO 647N, these properties are well-characterized, providing a robust basis for experimental design. The key quantitative data are summarized in the table below.

PropertyValueUnitsNotes
Excitation Maximum (λabs) 644 - 647nmThe peak wavelength at which the dye absorbs light most efficiently.[2][3][4]
Emission Maximum (λem) 661 - 669nmThe peak wavelength of the emitted fluorescence.[2][3][4]
Molar Extinction Coefficient (εmax) 150,000M-1cm-1A measure of how strongly the dye absorbs light at its excitation maximum.[2][3][4]
Fluorescence Quantum Yield (ηfl) 0.65-The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.[2][4]
Fluorescence Lifetime (τfl) 3.5nsThe average time the molecule spends in the excited state before returning to the ground state.[4][5]
Molecular Weight (NHS-ester) 843 g/mol The molecular weight of the N-hydroxysuccinimide (NHS) ester form, commonly used for labeling.[4]
Correction Factor (CF260) 0.04-Used to correct for the dye's absorbance at 280 nm when determining the concentration of a labeled protein.[5][6]
Correction Factor (CF280) 0.03 - 0.05-Used to correct for the dye's absorbance at 280 nm when determining the concentration of a labeled protein.[4][5]

Experimental Protocols

Accurate characterization of fluorescently labeled conjugates is critical for quantitative applications. The following sections detail the methodologies for measuring key photophysical parameters.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A common and reliable method for determining Φf is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Protocol:

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to ATTO 647N.

  • Solution Preparation: Prepare a series of dilute solutions of both the ATTO 647N conjugate (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

  • Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample is calculated using the following equation:[8]

    Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (n2sample / n2std)

    Where:

    • Φf is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

G Workflow for Measuring Fluorescence Quantum Yield cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis cluster_calc Calculation prep_std Select Standard prep_sol Prepare Dilute Solutions (Sample & Standard) prep_std->prep_sol measure_abs Record Absorbance Spectra prep_sol->measure_abs measure_fluo Record Fluorescence Spectra measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calculate Calculate Quantum Yield gradient->calculate

Workflow for Measuring Fluorescence Quantum Yield
Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before emitting a photon.[9] It is a crucial parameter for applications such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[10]

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[10]

  • Sample Preparation: Prepare a dilute solution of the ATTO 647N conjugate.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution in place of the sample. The IRF represents the time response of the instrument itself.[11]

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • The timing electronics build a histogram of the photon arrival times over many excitation cycles.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay curve.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). The IRF is used in the deconvolution of the decay data to obtain an accurate lifetime value.

G Workflow for Measuring Fluorescence Lifetime (TCSPC) cluster_setup Setup & Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result setup_inst TCSPC System Setup prep_sample Prepare Sample Solution setup_inst->prep_sample measure_irf Measure Instrument Response Function (IRF) setup_inst->measure_irf excite Pulsed Excitation prep_sample->excite detect Single Photon Detection excite->detect timing Record Photon Arrival Times detect->timing histogram Build Decay Histogram timing->histogram deconvolve Deconvolve with IRF histogram->deconvolve fit Fit Exponential Decay deconvolve->fit lifetime Determine Fluorescence Lifetime fit->lifetime

Workflow for Measuring Fluorescence Lifetime (TCSPC)

Determination of Degree of Labeling (DOL)

For quantitative studies using fluorescently labeled molecules, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein or nucleic acid. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for protein) and the absorbance at the dye's maximum absorption wavelength.

Protocol:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of ATTO 647N (~645 nm, Amax).

  • Calculate Molar Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law:

      • Cdye = Amax / εdye

    • The concentration of the protein is calculated by first correcting the A280 reading for the dye's contribution:

      • Aprotein = A280 - (Amax * CF280)

      • Cprotein = Aprotein / εprotein

  • Calculate DOL:

    • DOL = Cdye / Cprotein

G Workflow for Determining Degree of Labeling (DOL) cluster_measure Measurement cluster_calc_dye Dye Calculation cluster_calc_prot Protein Calculation cluster_result Result measure_abs Measure Absorbance (A_280 & A_max) calc_c_dye Calculate Dye Concentration C_dye = A_max / ε_dye measure_abs->calc_c_dye correct_a280 Correct A_280 for Dye A_prot = A_280 - (A_max * CF_280) measure_abs->correct_a280 calc_dol Calculate DOL DOL = C_dye / C_prot calc_c_dye->calc_dol calc_c_prot Calculate Protein Concentration C_prot = A_prot / ε_prot correct_a280->calc_c_prot calc_c_prot->calc_dol

Workflow for Determining Degree of Labeling (DOL)

References

An In-depth Technical Guide to ATTO 647: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 647 is a fluorescent dye belonging to the rhodamine family, designed for high-performance imaging and labeling in the red spectral region.[1][2][3] Renowned for its strong absorption, high fluorescence quantum yield, and photostability, this compound has become an invaluable tool in various life science and drug development applications.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its use in labeling biomolecules and cellular imaging. A closely related dye, ATTO 647N, which offers distinct properties, is also discussed for comparative purposes.

Chemical Structure

The core chemical structure of this compound is based on a rhodamine scaffold. The precise structure, along with its common reactive derivatives—NHS ester, maleimide, and azide—are presented below. These derivatives enable the covalent labeling of various functional groups on biomolecules.

Core Structure of this compound (Carboxy derivative)

Caption: Conceptual representation of the this compound core structure with a carboxyl group.

This compound Derivatives

The carboxyl group on the core this compound structure serves as a versatile attachment point for various reactive moieties, enabling the labeling of different biomolecules.

  • This compound NHS ester: Reacts with primary amines, commonly found in proteins (lysine residues) and amine-modified oligonucleotides.[3]

  • This compound Maleimide: Reacts with sulfhydryl (thiol) groups, present in cysteine residues of proteins.[4]

  • This compound Azide: Used in "click chemistry" reactions with alkyne-modified biomolecules for highly specific and efficient conjugation.[5]

Physicochemical Properties

This compound and its counterpart, ATTO 647N, exhibit distinct photophysical properties that make them suitable for different applications. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Absorption Maximum (λabs) 645-647 nm[6][7]
Emission Maximum (λem) 667-669 nm[6][7]
Molar Extinction Coefficient (ε) 1.2 x 105 M-1cm-1[7]
Fluorescence Quantum Yield (Φ) 0.20 (20%)[6]
Fluorescence Lifetime (τ) 2.4 ns[7]
Molecular Weight (Carboxy) ~593 g/mol
Charge Zwitterionic (net charge of 0)[7]

Table 2: Physicochemical Properties of ATTO 647N

PropertyValueReference(s)
Absorption Maximum (λabs) 644-646 nm[8][9]
Emission Maximum (λem) 664-669 nm[8][9]
Molar Extinction Coefficient (ε) 1.5 x 105 M-1cm-1[8][9]
Fluorescence Quantum Yield (Φ) 0.65 (65%)[9][10]
Fluorescence Lifetime (τ) 3.5 ns[9]
Molecular Weight (Carboxy) Not explicitly found
Charge Cationic (net charge of +1)

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound derivatives.

Protein Labeling with this compound NHS Ester

This protocol is suitable for labeling proteins with primary amine groups, such as antibodies.

Materials:

  • Protein to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer. If the protein solution contains amines (e.g., Tris buffer), it must be dialyzed against PBS beforehand.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2-5 mg/mL.

  • Labeling Reaction: Add a 2 to 15-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio depends on the protein and should be determined empirically. Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is typically the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for this compound). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide (0.1 mM in carbonate buffer)

  • This compound NHS ester

  • Anhydrous DMF

  • Carbonate buffer (0.2 M, pH 8-9)

  • Gel filtration or reverse-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate buffer.

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution. A typical ratio is 30 µL of dye solution to 50 µL of oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.

  • Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Staining of F-actin with this compound-Phalloidin

This protocol describes the staining of filamentous actin in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 3.7% Formaldehyde (B43269) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • This compound-phalloidin conjugate

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes.

  • Blocking (Optional): To reduce non-specific background, incubate the cells with 1% BSA in PBS for 20-30 minutes.

  • Staining: Dilute the this compound-phalloidin stock solution in PBS containing 1% BSA. Add the staining solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells several times with PBS to remove unbound phalloidin. Mount the coverslips and image using a fluorescence microscope with appropriate filters for this compound.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with an this compound reactive dye and subsequent purification.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein 1. Prepare Protein Solution (amine-free buffer, pH 8.3-9.0) Mix 3. Mix Protein and Dye (defined molar ratio) Protein->Mix Dye 2. Prepare this compound Reactive Dye Solution (DMSO/DMF) Dye->Mix Incubate 4. Incubate (room temp, 30-60 min) Mix->Incubate Column 5. Gel Filtration Chromatography Incubate->Column Collect 6. Collect Labeled Protein Fraction Column->Collect DOL 7. Determine Degree of Labeling (DOL) (Spectrophotometry) Collect->DOL

Caption: General workflow for protein labeling with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis of EGF Receptor

This compound can be conjugated to ligands, such as Epidermal Growth Factor (EGF), to track the process of receptor-mediated endocytosis. The following diagram illustrates this signaling pathway.

egfr_endocytosis EGF This compound-EGF EGFR EGF Receptor (EGFR) EGF->EGFR 1. Ligand Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization 2. Activation PlasmaMembrane Plasma Membrane CME Clathrin-Mediated Endocytosis Dimerization->CME 3. Internalization Endosome Early Endosome CME->Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Sorting LateEndosome Late Endosome Endosome->LateEndosome Sorting Recycling->PlasmaMembrane Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: EGF receptor endocytosis pathway tracked by this compound-EGF.

Conclusion

This compound and its derivatives are powerful fluorescent tools for researchers in various fields. Their excellent photophysical properties, combined with the availability of different reactive forms, enable a wide range of applications from labeling purified biomolecules to advanced cellular imaging techniques. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors. For specific applications, further optimization of the provided protocols may be necessary to achieve the best results.

References

ATTO 647: A Technical Guide to Quantum Yield and Extinction Coefficient for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye ATTO 647 and its derivative, ATTO 647N. This document details the quantum yield and extinction coefficient, outlines experimental protocols for biomolecule labeling, and presents visual representations of relevant biological pathways and experimental workflows.

Core Photophysical Properties of this compound and ATTO 647N

This compound is a fluorescent label engineered for the red spectral region, known for its strong absorption, high fluorescence quantum yield, and photostability.[1][2][3] It is a zwitterionic dye with a net neutral charge.[1][3] The following tables summarize the key quantitative data for this compound and its cationic derivative, ATTO 647N.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)645 nm[4]
Emission Maximum (λem)669 nm[4]
Quantum Yield (Φ) 0.20 (20%) [3][4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [3][4]
Fluorescence Lifetime (τ)2.4 ns[1][3]

Table 2: Photophysical Properties of ATTO 647N

PropertyValueReference
Excitation Maximum (λex)647 nm
Emission Maximum (λem)667 nm
Quantum Yield (Φ) 0.65 (65%) [5]
Molar Extinction Coefficient (ε) 150,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ)3.5 ns

Experimental Protocols

Determination of Quantum Yield and Extinction Coefficient

While the specific proprietary methods used by the manufacturer for determining the quantum yield and extinction coefficient of this compound are not publicly detailed, a general and widely accepted methodology for such measurements is outlined below.

1. Measurement of Molar Extinction Coefficient:

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Prepare a series of dilutions from the stock solution.

    • Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 645 nm) using a spectrophotometer.

    • Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.

2. Measurement of Fluorescence Quantum Yield:

The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.

  • Procedure:

    • Select a suitable fluorescence standard with spectral properties similar to this compound (e.g., Cresyl Violet).

    • Prepare a series of dilute solutions of both the this compound sample and the standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation and emission slit widths.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample / n_standard)² Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Protocol for Labeling Proteins with this compound NHS-Ester

This protocol is a general guideline for the covalent labeling of proteins with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines.

  • Materials:

    • This compound NHS-ester

    • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

    • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

    • Quenching solution: 1 M Tris-HCl, pH 8.0

    • Purification column (e.g., Sephadex G-25)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.

    • Prepare a fresh stock solution of this compound NHS-ester in DMF or DMSO.

    • Add a 5- to 10-fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for another 30 minutes.

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~645 nm (for this compound).

Visualizations

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

ATTO 647N has been utilized in super-resolution microscopy to study the dynamics of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer. The following diagram illustrates a simplified EGFR signaling cascade.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram outlines a typical workflow for an indirect immunofluorescence experiment, a common application for this compound-conjugated secondary antibodies.

Immunofluorescence_Workflow start Start: Cell Culture fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (this compound conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting 6. Mounting (with DAPI) wash2->mounting imaging 7. Fluorescence Microscopy mounting->imaging

Caption: Indirect immunofluorescence workflow.

References

Unveiling the Resilience of ATTO 647: A Technical Guide to Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the photostability of a fluorophore is a critical parameter dictating experimental success. This in-depth technical guide explores the photophysical resilience of ATTO 647 and its derivative, ATTO 647N, providing quantitative data, detailed experimental methodologies, and visual workflows to empower informed decisions in experimental design.

This compound and ATTO 647N are fluorescent labels operating in the red spectral region, recognized for their strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3][4] These characteristics make them highly suitable for demanding applications such as single-molecule detection, super-resolution microscopy (e.g., SIM, STED, and dSTORM), and flow cytometry.[1][5][6][7]

Core Photophysical Properties

The inherent photostability of a fluorophore is intrinsically linked to its photophysical parameters. The following tables summarize the key quantitative data for this compound and ATTO 647N, facilitating a clear comparison of their performance characteristics.

Table 1: Photophysical Properties of this compound
ParameterValueNotes
Absorption Maximum (λabs)647 nm[3][4]In aqueous solution.[4]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[3][4]In aqueous solution.[4]
Fluorescence Maximum (λfl)667 nm[3][4]In aqueous solution.[4]
Fluorescence Quantum Yield (ηfl)0.20[8]In aqueous solution (PBS).[3][4][8]
Fluorescence Lifetime (τfl)2.4 ns[3][4]In aqueous solution.[4]
Table 2: Photophysical Properties of ATTO 647N
ParameterValueNotes
Absorption Maximum (λabs)649 nm[9]
Molar Extinction Coefficient (εmax)1.733 x 10⁵ M⁻¹ cm⁻¹[9]At absorbance maximum.[9]
Fluorescence Maximum (λfl)662 nm[9]
Fluorescence Quantum Yield (ηfl)0.65As stated on the ATTO-TEC homepage.[10]
Fluorescence Lifetime (τfl)~3.0 - 3.71 ns[11][12]Reported values vary with experimental setup.[11][12]

Enhancing Photostability: The Role of the Chemical Environment

The photostability of ATTO 647N can be significantly influenced by the imaging buffer. The use of a Reducing and Oxidizing System (ROXS) has been shown to enhance its resistance to photobleaching. For instance, in a ROXS buffer, ATTO 647N exhibits only partial bleaching compared to significant bleaching in standard PBS or Vectashield after 40 cycles. This increased stability in ROXS buffers is crucial for long-term imaging and single-molecule studies.[10] In single-molecule experiments, ATTO 647N in a ROXS buffer demonstrates extremely stable fluorescence with reduced blinking.[13]

Experimental Protocols for Assessing Photostability

Reproducible assessment of fluorophore photostability is fundamental for validating experimental results. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life (t₁₂) of a fluorescent dye using fluorescence microscopy.[14]

Materials:

  • This compound or ATTO 647N labeled sample (e.g., antibodies, oligonucleotides)

  • Phosphate-buffered saline (PBS), pH 7.4, or other desired imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., 647 nm laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Immobilize the fluorescently labeled molecules on a microscope slide to prevent diffusion.

  • Microscope Setup: Power on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for this compound/647N.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample with a constant light intensity.

    • Capture a time-lapse series of images at regular intervals until the fluorescence intensity decreases to less than 50% of the initial value.[14]

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) over the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time. The time at which the intensity drops to 50% is the photobleaching half-life.[14]

Protocol 2: Measurement of Photobleaching Quantum Yield

The photobleaching quantum yield (Φb) represents the probability of a fluorophore being destroyed per absorbed photon.[15]

Materials:

  • Fluorimeter or fluorescence microscope with a sensitive detector

  • Stable light source with known and constant intensity

  • Spectrophotometer

  • Cuvettes or microscope slides

  • Solutions of this compound or ATTO 647N at a known concentration

Procedure:

  • Sample Preparation: Prepare an optically dilute solution of the dye with an absorbance of < 0.05 at the excitation wavelength to prevent inner filter effects.[15]

  • Initial Measurement: Record the initial fluorescence intensity (F₀).

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals.

  • Data Analysis: Fit the fluorescence decay to an exponential function, F(t) = F₀ * e^(-kbt), to determine the photobleaching rate constant (kb). The photobleaching quantum yield can then be calculated using the formula: Φb = kb / (σ * I), where σ is the absorption cross-section and I is the light intensity.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the photobleaching process and a typical experimental workflow for its measurement.

Photobleaching_Pathway Simplified Jablonski Diagram and Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the excitation and relaxation pathways of a fluorophore, including the transition to a reactive triplet state that can lead to photobleaching.

Photostability_Workflow Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare fluorescently labeled sample Immobilize Immobilize sample on slide Prep->Immobilize Setup Microscope setup and light source stabilization Immobilize->Setup Acquire Acquire time-lapse image series under continuous illumination Setup->Acquire ROI Define Region of Interest (ROI) Acquire->ROI Measure Measure mean fluorescence intensity over time ROI->Measure Correct Background correction Measure->Correct Normalize Normalize intensity data Correct->Normalize Plot Plot normalized intensity vs. time Normalize->Plot Calculate Determine photobleaching half-life (t₁₂) Plot->Calculate

Caption: A streamlined workflow for determining the photostability of a fluorophore, from sample preparation to data analysis.

References

ATTO 647 Dye: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 647 and its structural variant, ATTO 647N, are high-performance fluorescent dyes widely utilized in the red spectral region for labeling proteins, nucleic acids, and other biomolecules. Their exceptional photostability, high fluorescence quantum yield, and strong absorption make them ideal for demanding applications such as super-resolution microscopy, single-molecule detection, and flow cytometry.[1][2][3] Proper handling, including correct solubilization and storage, is paramount to ensure the integrity and performance of these sensitive reagents. This guide provides an in-depth overview of the solubility characteristics and recommended storage conditions for this compound dyes.

Dye Characteristics

This compound is a zwitterionic dye, carrying a net neutral charge, while ATTO 647N is a cationic dye that possesses a net positive charge of +1 after conjugation to a substrate.[4][5] Both dyes exhibit fluorescence that is largely independent of pH in the typical application range of 2 to 11. However, this compound is noted to be pH-sensitive, being stable up to pH 8 but slowly degrading at higher pH levels.[4][5] A key advantage of ATTO 647N is its enhanced resistance to ozone degradation compared to cyanine (B1664457) dyes, making it particularly suitable for microarray applications.[3]

Solubility Profile

Solubility in Organic Solvents

This compound dyes are readily soluble in a variety of polar organic solvents. The choice of solvent is critical, especially for reactive forms of the dye like NHS esters and maleimides, as the presence of nucleophilic impurities can compromise the dye's reactivity and stability.[4] Anhydrous (dry) solvents are essential for preparing stock solutions of reactive dyes.

Table 1: Recommended Solvents for this compound Dye Stock Solutions

SolventRecommended UseTypical Concentrations
Dimethylformamide (DMF)Preparation of NHS ester and maleimide (B117702) stock solutions for labeling reactions.2 mg/mL[5], 10 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)Preparation of NHS ester and maleimide stock solutions for labeling reactions.2 mg/mL[5], 10 mM
AcetonitrilePreparation of NHS ester and maleimide stock solutions.Not specified
DichloromethaneRecommended for preparing stock solutions of ATTO-dye labeled phospholipids.Not specified
MethanolRecommended for preparing stock solutions of phalloidin (B8060827) conjugates.[4]Not specified

Storage Conditions

Proper storage is crucial to maintain the long-term stability and performance of this compound dyes and their conjugates. Recommendations vary for the dye in its solid form, as a stock solution, and after conjugation to a biomolecule.

Unconjugated Dye

Table 2: Storage Conditions for Unconjugated this compound Dye

FormTemperatureLight ConditionsDurationAdditional Notes
Solid (lyophilized)-20°C[4][5]Protected from light[4][5]At least 3 years[4]Shipped at ambient temperature. Equilibrate vial to room temperature before opening to prevent moisture condensation.[4]
Organic Stock Solution (e.g., in DMSO, DMF)-20°CProtected from lightUp to 2-4 weeksShould be prepared fresh before use.[5] Stability is limited and depends on solvent purity.[4] Avoid repeated freeze-thaw cycles.
Conjugated Dye

The storage conditions for this compound-labeled biomolecules are generally dictated by the stability requirements of the biomolecule itself.

Table 3: Storage Conditions for this compound-Conjugated Biomolecules

Storage TypeTemperatureLight ConditionsPreservativeDurationAdditional Notes
Short-term4°CProtected from light2 mM Sodium Azide can be added.[5]Several months[5]
Long-term-20°C or -80°CProtected from lightSeveral months to yearsStore in aliquots to avoid repeated freeze-thaw cycles.[5] After long-term storage, centrifuge the solution to remove any aggregates before use.[5]

Experimental Protocols

Protocol for Preparation of this compound NHS Ester Stock Solution

This protocol outlines the steps for dissolving this compound NHS ester to create a stock solution for protein labeling.

  • Equilibration: Before opening, allow the vial of solid this compound NHS ester to equilibrate to room temperature for at least 15-20 minutes. This is a critical step to prevent moisture from condensing onto the reactive dye, which can lead to hydrolysis and inactivation.

  • Solvent Selection: Use anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] The purity of the solvent is crucial for the stability of the reactive dye.

  • Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration. A typical concentration for a stock solution is 2 mg/mL (e.g., add 500 µL of solvent to 1 mg of dye).[5]

  • Mixing: Vortex the vial thoroughly until the dye is completely dissolved.

  • Storage and Use: This stock solution should ideally be prepared fresh immediately before use.[5] If short-term storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[6]

G Workflow for Handling and Storing this compound Dye cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_use Labeling and Conjugate Storage receive Receive Solid Dye equilibrate Equilibrate to Room Temp receive->equilibrate dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) equilibrate->dissolve store_solid Store Solid at -20°C (Protected from Light) store_solid->equilibrate For Use labeling Perform Labeling Reaction dissolve->labeling store_stock Store Stock at -20°C (Max 2-4 Weeks) purify Purify Conjugate labeling->purify store_short Short-term Storage (4°C with Azide) purify->store_short store_long Long-term Storage (-20°C / -80°C in Aliquots) purify->store_long G Experimental Workflow for Protein Labeling with this compound NHS Ester cluster_protein_prep Protein Preparation cluster_dye_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final_product Final Product protein_solution Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.3) mix Mix Protein and Dye Solutions protein_solution->mix dye_stock Prepare Fresh this compound NHS Ester Stock Solution (e.g., 2 mg/mL in DMSO) dye_stock->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate gel_filtration Separate Conjugate from Free Dye via Gel Filtration (e.g., Sephadex G-25) incubate->gel_filtration labeled_protein Purified this compound-Labeled Protein Conjugate gel_filtration->labeled_protein

References

Basic principles of using ATTO 647 in fluorescence microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide explores the fundamental principles and practical applications of ATTO 647, a fluorescent dye widely utilized in advanced fluorescence microscopy. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the dye's properties, labeling methodologies, and its role in cutting-edge imaging techniques.

Core Principles of this compound

This compound is a fluorescent label belonging to a new generation of dyes for the red spectral region.[1][2][3][4] It is characterized by strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3][4][5] These characteristics make it a robust tool for various fluorescence-based applications, including single-molecule detection.[6]

A key advantage of operating in the red spectral region (with excitation wavelengths greater than 600 nm) is the reduction of background fluorescence from biological samples, as well as minimized Rayleigh and Raman scattering. This leads to an improved signal-to-noise ratio and enhanced sensitivity in imaging experiments. Furthermore, using longer wavelength excitation is less damaging to live cells.

This compound is a zwitterionic dye, meaning it has a net electrical charge of zero.[1][2][3][4][6] It is also highly hydrophilic and soluble in water.[1][2][3][4] The dye's fluorescence is largely independent of pH in the typical physiological range. However, it is sensitive to pH and can slowly degrade at a pH above 8.5.[2][6]

A closely related dye, ATTO 647N, is a cationic dye that carries a net positive charge of +1 after conjugation.[7] It is known for its strong absorption, excellent fluorescence quantum yield, high photostability, and excellent ozone resistance.[7]

Photophysical Properties

The selection of a fluorophore is critically dependent on its photophysical parameters. These properties dictate the optimal instrument setup and the quality of the resulting fluorescence images.

PropertyThis compoundATTO 647N
Excitation Maximum (λex) ~646 nm[8]~644 nm[9]
Emission Maximum (λem) ~666 nm[8]~669 nm[9]
Molar Extinction Coefficient (ε) 1.2 x 10^5 M-1 cm-1[3][4]1.5 x 10^5 M-1 cm-1[7]
Fluorescence Quantum Yield (ηfl) 20%[3][4]65%[7]
Fluorescence Lifetime (τfl) ~2.4 ns[2][3][4]~3.5 ns[7]

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Precise and reproducible labeling of biomolecules is crucial for successful fluorescence microscopy. This compound is available with various reactive groups to facilitate covalent attachment to different functional groups on target molecules.

Protein Labeling with this compound NHS-ester

This protocol is designed for labeling primary amines (e.g., on lysine (B10760008) residues) of proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS-ester, dissolved in anhydrous DMSO or DMF

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-9.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the bicarbonate buffer at a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[7]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 1-2 mg/mL.[7]

  • Conjugation: Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein will vary and should be determined empirically. A common starting point is a 10:1 molar ratio.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. The incubation can be extended to 12 hours at 4°C.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[7] The first colored band to elute is typically the conjugated protein.

Nucleic Acid Labeling

This compound can be incorporated into DNA and RNA through various enzymatic and chemical methods. For instance, the ATTO 647N RNA Labeling Kit utilizes the incorporation of ATTO 647N-UTP during in vitro transcription with T7 RNA polymerase.[12]

Materials:

  • Linearized T7 template DNA

  • ATTO 647N RNA Labeling Mix (containing ATTO 647N-UTP)

  • T7 RNA Polymerase

  • RNase-free water and buffers

Procedure:

  • Transcription Reaction Setup: On ice, combine the T7 reaction buffer, labeling mix, template DNA, T7 RNA polymerase, and RNase inhibitor.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[12]

  • DNase Treatment: To remove the DNA template, add RNase-free DNase and incubate for another 15 minutes at 37°C.[12]

  • Reaction Stop: Stop the reaction by adding EDTA.[12]

  • Purification (Optional): For most hybridization assays, purification of the labeled RNA probe is not necessary.[12]

Visualization of Workflows

Protein Labeling Workflow

ProteinLabeling Protein Protein Solution (Amine-free buffer) Mix Mix & Incubate (1-2h, RT) Protein->Mix Dye This compound NHS-ester (in DMSO) Dye->Mix Purify Purification (Gel Filtration) Mix->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate FreeDye Free Dye Purify->FreeDye

Caption: General workflow for protein labeling with this compound NHS-ester.

In Vitro Transcription Labeling Workflow

RNALabeling Template DNA Template (T7) Transcription In Vitro Transcription (37°C, 30 min) Template->Transcription Reagents Labeling Mix (ATTO 647N-UTP) + T7 Polymerase Reagents->Transcription DNase DNase Treatment (37°C, 15 min) Transcription->DNase LabeledRNA Labeled RNA Probe DNase->LabeledRNA

Caption: Workflow for enzymatic labeling of RNA with ATTO 647N.

Advanced Applications: Super-Resolution Microscopy

The exceptional photostability and brightness of this compound and ATTO 647N make them highly suitable for super-resolution imaging techniques that push the boundaries of the diffraction limit of light.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point spread function and increasing resolution. ATTO 647N is frequently used in STED microscopy due to its high photostability under the intense illumination required.[13][14][15][16] The combination of ATTO 590 and ATTO 647N has been successfully used for two-color STED imaging.[13]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and related techniques rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. While Alexa Fluor 647 is a very popular dye for STORM, this compound has also been utilized in this context.[17] The photoswitching properties of the dye in specific buffer conditions are critical for the success of these methods.[18]

Logical Relationship in Super-Resolution Microscopy

SuperResolution Microscopy Fluorescence Microscopy SuperRes Super-Resolution Microscopy Microscopy->SuperRes STED STED SuperRes->STED STORM STORM / PALM SuperRes->STORM ATTO647 This compound / 647N ATTO647->STED ATTO647->STORM

Caption: Role of this compound in super-resolution microscopy techniques.

References

ATTO 647 for Single-Molecule Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO 647, with a specific focus on its application in single-molecule studies. This document details the dye's core photophysical properties, provides established experimental protocols for its use, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a fluorescent label belonging to the new generation of dyes for the red spectral region.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an exceptional tool for high-sensitivity detection, including single-molecule applications.[1][2] The dye is a zwitterionic molecule with a net electrical charge of zero and is known for its good water solubility.[1][2] A closely related and often used variant, ATTO 647N, is a cationic dye that also exhibits excellent photophysical properties, including high photostability and strong fluorescence emission, making it highly suitable for single-molecule detection and super-resolution microscopy techniques such as STED and STORM.

Photophysical Properties

The selection of a fluorophore for single-molecule studies is critically dependent on its photophysical parameters. This compound and its derivatives are favored for their brightness and stability. The key quantitative data for this compound and the commonly used ATTO 647N are summarized in the tables below.

Table 1: Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λabs)647 nm[2]
Emission Maximum (λfl)667 nm[2]
Molar Extinction Coefficient (εmax)1.2 x 105 M-1cm-1[2]
Fluorescence Quantum Yield (ηfl)0.20 (20%)[2]
Fluorescence Lifetime (τfl)2.4 ns[2]

Table 2: Photophysical Properties of ATTO 647N

PropertyValueSource(s)
Excitation Maximum (λabs)647 nm[3]
Emission Maximum (λfl)667 nm[3]
Molar Extinction Coefficient (εmax)1.5 x 105 M-1cm-1[3]
Fluorescence Quantum Yield (ηfl)0.65 (65%)[3]
Fluorescence Lifetime (τfl)3.5 ns[3]

Chemical Structure and Labeling Chemistry

This compound is based on a rhodamine structure. Its core structure allows for derivatization with various reactive groups to enable covalent labeling of biomolecules. The most common derivatives for single-molecule studies are the NHS-ester and maleimide (B117702) forms.

cluster_structure Core Chemical Structure of Carboxy ATTO 647N cluster_labeling Labeling Chemistries structure A simplified 2D representation of the core ring structure of Carboxy ATTO 647N, a close derivative of this compound. The exact atom positions and bond angles are not to scale and are for illustrative purposes only. This compound Core This compound Core NHS-ester NHS-ester derivative This compound Core->NHS-ester Functionalization Maleimide Maleimide derivative This compound Core->Maleimide Functionalization Primary Amines Primary Amines (-NH2 on Proteins, DNA) NHS-ester->Primary Amines Reacts with Thiols Thiols (-SH on Cysteine residues) Maleimide->Thiols Reacts with cluster_workflow Generic Single-Molecule Imaging Workflow SamplePrep Sample Preparation (e.g., Protein Labeling) SurfaceImmobilization Surface Immobilization SamplePrep->SurfaceImmobilization MicroscopeSetup Microscope Setup & Calibration SurfaceImmobilization->MicroscopeSetup Imaging Data Acquisition (Single-Molecule Imaging) MicroscopeSetup->Imaging DataAnalysis Data Analysis (Localization, Tracking, FRET calculation) Imaging->DataAnalysis Interpretation Biological Interpretation DataAnalysis->Interpretation cluster_jablonski Simplified Jablonski Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence cluster_dSTORM Principle of dSTORM On On Off Off On->Off Photoswitching (High Power Laser) Off->On Stochastic Activation (Low Power Laser/Thermal)

References

A Technical Deep Dive: Unveiling the Core Differences Between ATTO 647 and ATTO 647N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Red Fluorophore

In the landscape of fluorescent labeling, the ATTO family of dyes, developed by ATTO-Tec GmbH, has carved out a significant niche, particularly for high-sensitivity applications.[1] Renowned for their superior brightness and photostability, these dyes are staples in advanced imaging and single-molecule studies.[1] Within this family, ATTO 647 and its counterpart, ATTO 647N, are two of the most prominent red-emitting fluorophores. While spectrally similar, their fundamental differences in chemical structure and resulting photophysical properties have significant implications for experimental design and data quality. This technical guide provides an in-depth comparison to empower researchers in making an informed choice between these two powerful tools.

Core Distinctions at a Glance

The primary divergence between this compound and ATTO 647N lies in their core chemical structures, which dictates their photophysical behavior and suitability for various applications. This compound is a zwitterionic dye with a net electrical charge of zero.[2][3] In contrast, ATTO 647N is a cationic dye that carries a net positive charge of +1 after conjugation to a substrate. This seemingly subtle difference in charge contributes to notable variations in their performance characteristics.

ATTO 647N is a rhodamine-derived fluorescent dye.[4] The rigid chromophore structure of ATTO dyes, in general, prevents the formation of isomers in solution, leading to consistent optical properties that are largely independent of solvent and temperature.[1] ATTO 647N, in particular, is highlighted for its exceptional photostability and resistance to ozone degradation, a feature that makes it highly suitable for microarray applications where exposure to the atmosphere can degrade other dyes like cyanines.[1] In fact, under identical ozone exposure, ATTO 647N has been shown to last up to 100 times longer than cyanine (B1664457) dyes such as Cy5 and Alexa Fluor 647.[1]

Quantitative Photophysical and Physicochemical Properties

A direct comparison of the key performance metrics reveals the nuanced differences between this compound and ATTO 647N. The following tables summarize their core properties based on data from various suppliers.

Table 1: Photophysical Properties

PropertyThis compoundATTO 647N
Excitation Maximum (λex) 645 - 647 nm[2][5]644 - 646 nm[6]
Emission Maximum (λem) 667 - 669 nm[2][5]664 - 669 nm[6]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[2][7]1.5 x 10⁵ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φf) ~20% (0.2)[5][7]~65% (0.65)[6]
Fluorescence Lifetime (τfl) ~2.4 ns[2][7]~3.5 ns[8]

Table 2: Physicochemical Properties

PropertyThis compoundATTO 647N
Molecular Structure Class Zwitterionic DyeCationic Rhodamine Derivative[4]
Net Electrical Charge (post-conjugation) 0[2][3]+1
Water Solubility/Hydrophilicity Good water solubility, very hydrophilic[7]Moderately hydrophilic[4]
pH Sensitivity Stable up to pH 8, degrades at higher pH[2][3]Stable and fluorescent between pH 2 and 11[6]
Photostability High[2][3]Excellent, high thermal and photostability[6]
Ozone Resistance Not specified as a key featureExcellent, highly resistant to ozone degradation[1][6]

Deciphering the Data: Implications for Experimental Design

The quantitative data presented above translates into practical advantages and disadvantages for specific applications.

Brightness: With a significantly higher molar extinction coefficient and a quantum yield that is over three times greater than that of this compound, ATTO 647N is the brighter of the two fluorophores . This makes it the preferred choice for applications requiring the highest sensitivity, such as the detection of low-abundance targets or single-molecule spectroscopy.[9]

Photostability and Durability: While both dyes exhibit high photostability, ATTO 647N's exceptional resistance to both photobleaching and ozone degradation makes it a more robust probe for demanding applications .[1][6] This is particularly critical for super-resolution microscopy techniques like STED and SIM, as well as for microarray experiments where samples are exposed to the environment.[6]

Environmental Sensitivity: this compound shows pH-dependent stability, with degradation occurring at pH values above 8.[2][3] In contrast, ATTO 647N maintains its fluorescence across a broad pH range of 2 to 11 , offering greater flexibility in experimental buffer conditions.[6]

Hydrophilicity and Non-specific Binding: this compound is described as being very hydrophilic, which can be advantageous in reducing non-specific binding to surfaces and biomolecules in aqueous environments.[7] ATTO 647N is moderately hydrophilic.[4] However, its cationic nature can sometimes lead to non-specific interactions with negatively charged cellular components.

Recommended Applications

Based on their distinct properties, the choice between this compound and ATTO 647N can be guided by the specific requirements of the experiment.

This compound is a reliable choice for:

  • Standard fluorescence microscopy and immunofluorescence.

  • Applications where a neutral charge is preferred to minimize electrostatic interactions.

  • Experiments conducted within a neutral to slightly alkaline pH range (below pH 8).

ATTO 647N is the superior choice for:

  • Single-molecule detection and tracking , owing to its high brightness and photostability.[9]

  • Super-resolution microscopy (STED, SIM, STORM) , where its robustness against intense laser irradiation is crucial.[6]

  • Microarray-based assays , due to its exceptional ozone resistance.[1]

  • Fluorescence in-situ hybridization (FISH) and Flow Cytometry (FACS) , where its bright signal enhances detection sensitivity.[6]

  • Experiments requiring a wide range of pH conditions.

Experimental Protocols

Detailed and reliable labeling protocols are fundamental to successful fluorescence-based experiments. Below are generalized methodologies for protein and oligonucleotide labeling using common derivatives of this compound and ATTO 647N.

Protein Labeling with NHS-Ester Derivatives

N-hydroxysuccinimide (NHS) esters are widely used for labeling primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound or ATTO 647N NHS-ester.

  • Anhydrous, amine-free DMSO or DMF.

  • 1 M Sodium Bicarbonate buffer, pH 8.3-9.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[8] If necessary, dialyze the protein against the labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the ATTO-dye NHS-ester in DMSO or DMF to a concentration of 1-10 mg/mL.[8][11]

  • pH Adjustment: For optimal labeling, adjust the pH of the protein solution to 8.3-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.[8]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[8] The optimal dye-to-protein ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[8]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[12] The first colored band to elute is typically the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (around 645 nm).

Protein Labeling Workflow with NHS-Ester Dyes
Oligonucleotide Labeling with NHS-Ester Derivatives

This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide.

  • 0.2 M Carbonate buffer, pH 8.0-9.0.

  • This compound or ATTO 647N NHS-ester.

  • Anhydrous DMF.

  • Purification system (e.g., gel filtration or reverse-phase HPLC).

Methodology:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the carbonate buffer to a concentration of approximately 0.1 mM (e.g., 5 nmol in 50 µL).[8]

  • Dye Preparation: Prepare a 5 mg/mL solution of the activated ATTO-dye NHS-ester in anhydrous DMF.[8]

  • Conjugation Reaction: Add the dye solution to the oligonucleotide solution. A typical ratio is 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[8]

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking, protected from light.[8] For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS-ester.

  • Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

OligoLabelingWorkflow oligo_prep Dissolve Amino-Oligo in Carbonate Buffer (pH 8-9) reaction Mix Oligo and Dye Solutions oligo_prep->reaction dye_prep Dissolve Dye NHS-Ester in Anhydrous DMF dye_prep->reaction incubation Incubate 2h at RT (Protected from Light) reaction->incubation purification Purify Labeled Oligo (Gel Filtration or HPLC) incubation->purification final_product Labeled Oligonucleotide purification->final_product

Oligonucleotide Labeling Workflow

Logical Framework for Dye Selection

To aid in the decision-making process, the following logical diagram outlines a selection pathway based on key experimental considerations.

DyeSelection start Start: Select Red Fluorophore app_type Primary Application? start->app_type sm_sr Single-Molecule or Super-Resolution? app_type->sm_sr High Sensitivity microarray Microarray? app_type->microarray Surface-Based general_fluor General Fluorescence Microscopy? app_type->general_fluor Standard Imaging atto647n_1 Choose ATTO 647N (High Brightness & Photostability) sm_sr->atto647n_1 atto647n_2 Choose ATTO 647N (Ozone Resistance) microarray->atto647n_2 ph_check pH > 8 Required? general_fluor->ph_check atto647n_3 Choose ATTO 647N (Wide pH Stability) ph_check->atto647n_3 Yes charge_pref Is a Neutral Charge Preferred? ph_check->charge_pref No atto647 Choose this compound (Zwitterionic) charge_pref->atto647 Yes consider_647n Consider ATTO 647N (Higher Performance) charge_pref->consider_647n No

References

ATTO 647 Fluorophore: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the ATTO 647 fluorophore, a versatile and robust dye widely used in biological research and drug development. This document details its core characteristics, provides structured data for easy reference, and outlines detailed experimental protocols for its application in various advanced imaging and detection techniques.

Core Characteristics of this compound and ATTO 647N

This compound and its structurally similar counterpart, ATTO 647N, are fluorescent labels that belong to a new generation of dyes for the red spectral region.[1][2] They are characterized by their strong absorption, high fluorescence quantum yield, and exceptional photostability, making them suitable for a wide range of applications, including single-molecule detection.[3]

This compound is a zwitterionic dye with a net electrical charge of zero, while ATTO 647N is a cationic dye carrying a net positive charge of +1 after conjugation.[1][2][3] Both dyes exhibit fluorescence that is largely independent of pH in the range of 2 to 11.[3] Their high thermal and photostability, coupled with resistance to ozone degradation, make them particularly well-suited for demanding applications such as super-resolution microscopy and microarray-based analyses.[2][4][5]

The rigid molecular structure of ATTO dyes prevents the formation of different isomers in solution, leading to consistent optical properties that are nearly independent of the solvent and temperature.[5] This rigidity contributes to their high fluorescence quantum yield and photostability.

Quantitative Data Summary

The spectral and photophysical properties of this compound and ATTO 647N are summarized in the tables below for easy comparison.

Table 1: Spectral Properties

PropertyThis compoundATTO 647NSource(s)
Excitation Maximum (λex)645-647 nm644 nm[1][6][7][8][9]
Emission Maximum (λem)666-669 nm669 nm[6][7][8][10]
Molar Extinction Coefficient (ε)1.2 x 10⁵ cm⁻¹M⁻¹1.5 x 10⁵ cm⁻¹M⁻¹[1][8][9]
Recommended Laser Line633 nm (HeNe), 647 nm (Krypton-Ion), 650 nm (Diode)647 nm (Krypton-Ion), 650 nm (Diode)[3][9][11]
Common Emission Filter660/20 nm660/20 nm[7][10]

Table 2: Photophysical Properties

PropertyThis compoundATTO 647NSource(s)
Fluorescence Quantum Yield (Φ)0.20 (20%)0.65 (65%)[7][8][10]
Fluorescence Lifetime (τ)2.4 ns3.5 ns[1][8][9]
Molecular Weight (NHS-ester)811 g/mol 843 g/mol [6][8]
Molecular Weight (Maleimide)829 g/mol 868 g/mol [6][8]

Experimental Workflows and Protocols

This section provides diagrams and detailed methodologies for common experimental procedures involving this compound-based reagents.

Protein Labeling with this compound NHS-ester

The following diagram illustrates the workflow for labeling proteins with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.

Protein_Labeling_Workflow Protein Labeling with this compound NHS-ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-5 mg in pH 8.3 buffer) Mix Mix Protein and Dye Solutions (Incubate for 1 hour at RT) Protein_Prep->Mix Dye_Prep Prepare this compound NHS-ester (1 mg in 50-200 µL DMSO/DMF) Dye_Prep->Mix Purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) Mix->Purify Analyze Characterize Conjugate (Determine Degree of Labeling) Purify->Analyze

Caption: Workflow for covalent labeling of proteins with this compound NHS-ester.

Detailed Protocol: Protein Labeling with this compound NHS-ester

This protocol is adapted from procedures provided by ATTO-TEC and other suppliers.[1][6][7]

  • Prepare Protein Solution: Dissolve 1-5 mg of the protein in 1 mL of a suitable buffer with a pH of 8.3. A common choice is 0.1 M sodium bicarbonate buffer.[1][2] The protein solution must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer such as PBS (pH 7.4) and then adjust the pH.[6]

  • Prepare Dye Solution: Immediately before use, dissolve 1 mg of this compound NHS-ester in 50-200 µL of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][6]

  • Labeling Reaction: While gently stirring, add the dissolved this compound NHS-ester to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling; a 10:1 molar ratio is a common starting point for antibodies.[7] Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[2][7]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, such as Sephadex G-25.[1][6] Elute with a buffer like PBS (pH 7.4). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~645 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Indirect Immunofluorescence Staining

The following diagram outlines the key steps in a typical indirect immunofluorescence protocol using an this compound-conjugated secondary antibody.

Immunofluorescence_Workflow Indirect Immunofluorescence Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Incubation cluster_imaging Imaging Fix Fix Cells/Tissue (e.g., 4% Paraformaldehyde) Permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100 in PBS) Fix->Permeabilize Block Block Non-specific Binding (e.g., 5% Normal Serum in PBS) Permeabilize->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab Incubate with this compound Secondary Antibody Wash1->Secondary_Ab Wash2 Wash (3x with PBS) Secondary_Ab->Wash2 Mount Mount Coverslip (with Antifade Mounting Medium) Wash2->Mount Image Visualize with Fluorescence Microscope Mount->Image

Caption: Workflow for indirect immunofluorescence using an this compound secondary antibody.

Detailed Protocol: Indirect Immunofluorescence

This is a general protocol and may require optimization for specific cell types and targets.

  • Sample Preparation:

    • Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]

    • Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Blocking: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.[12]

  • Antibody Incubation:

    • Primary Antibody: Dilute the primary antibody in a suitable antibody dilution buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.

    • Washing: Wash the samples three times for 5 minutes each with PBS.[12]

    • Secondary Antibody: Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer and incubate for 1-2 hours at room temperature, protected from light.[12]

    • Washing: Repeat the washing step.

  • Mounting and Imaging:

    • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~670 nm).

F-Actin Staining with this compound Phalloidin (B8060827)

This workflow illustrates the staining of filamentous actin (F-actin) in fixed and permeabilized cells using this compound-conjugated phalloidin.

F_Actin_Staining_Workflow F-Actin Staining with this compound Phalloidin cluster_cell_prep Cell Preparation cluster_phalloidin_staining Staining cluster_final_steps Imaging Fix_Cells Fix Cells (e.g., 4% Formaldehyde (B43269) in PBS) Wash_Cells1 Wash (2x with PBS) Fix_Cells->Wash_Cells1 Permeabilize_Cells Permeabilize Cells (e.g., 0.1% Triton X-100 in PBS) Wash_Cells1->Permeabilize_Cells Wash_Cells2 Wash (2x with PBS) Permeabilize_Cells->Wash_Cells2 Prepare_Staining_Solution Prepare this compound Phalloidin Staining Solution Wash_Cells2->Prepare_Staining_Solution Incubate_Stain Incubate with Staining Solution (20-90 min at RT, in the dark) Prepare_Staining_Solution->Incubate_Stain Wash_Cells3 Wash (2-3x with PBS) Incubate_Stain->Wash_Cells3 Mount_Sample Mount Coverslip Wash_Cells3->Mount_Sample Image_Sample Image with Fluorescence Microscope Mount_Sample->Image_Sample

Caption: Workflow for staining F-actin with this compound phalloidin.

Detailed Protocol: F-Actin Staining

This protocol is a general guideline for staining F-actin in cultured cells.[11][13]

  • Cell Preparation:

    • Wash cells twice with pre-warmed PBS.

    • Fix the cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.

    • Wash the cells two to three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

    • Wash the cells two to three times with PBS.

  • Staining:

    • Dilute the this compound phalloidin conjugate in PBS (a common dilution is 1:100 to 1:1000, but should be optimized).

    • Incubate the cells with the phalloidin staining solution for 20-90 minutes at room temperature in the dark.

    • Wash the cells two to three times with PBS.

  • Imaging:

    • Mount the coverslip with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Applications in Advanced Methodologies

The superior photophysical properties of this compound and ATTO 647N make them ideal for a range of advanced applications.

Super-Resolution Microscopy (STED)

ATTO 647N is highly suitable for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light microscopy.[3][4] Its high photostability allows it to withstand the high laser intensities used in STED imaging.[4] For optimal STED performance with ATTO 647N, a depletion laser with a wavelength of around 775 nm is typically used.[14]

Flow Cytometry

This compound and its conjugates are frequently used in flow cytometry for the identification and quantification of cell populations.[3][4] Its bright fluorescence in the far-red spectrum allows for clear separation from the autofluorescence of cells, which is typically lower at longer wavelengths.[2] This leads to an improved signal-to-noise ratio and better resolution of dimly stained populations.

References

Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of ATTO 647 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safe and effective use of ATTO 647 and its derivatives, a class of fluorescent labels popular in the red spectral range for life sciences research. This document outlines critical safety protocols, proper handling and storage procedures, and detailed experimental methodologies to ensure both the integrity of your research and the safety of laboratory personnel.

Core Safety and Handling Protocols

While this compound and its derivatives are not classified as hazardous under normal laboratory use, adherence to standard safety practices is paramount. All derivatives are intended for research and development purposes only and are not for drug, household, or other uses.[1][2][3] Always consult the specific Material Safety Data Sheet (MSDS) for each derivative for comprehensive safety information.[1][2][3][4][5][6][7][8]

1.1. Personal Protective Equipment (PPE)

When handling this compound derivatives, especially in their solid form or when preparing stock solutions, the following personal protective equipment is recommended:

  • Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.[9]

  • Hand Protection: Chemical-resistant gloves are essential to avoid skin contact.[9]

  • Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[9]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

1.2. General Handling and Storage

Proper storage is crucial to maintain the stability and performance of this compound derivatives.

  • Storage of Solid Dyes: Upon receipt, store the solid, solvent-free dye at –20°C, protected from light and moisture.[3][4][5][6][8] When stored correctly, these products are stable for at least three years.[1][4] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation.[4]

  • Storage of Stock Solutions: Prepare stock solutions in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][10] These solutions should be stored at ≤–20°C and protected from light.[1][11] It is advisable to prepare fresh solutions before conjugation, as the reactive moieties (e.g., NHS-ester, maleimide) can hydrolyze over time.[5][6][7][8][10] Reconstituted DMSO stock solutions of ATTO 647N NHS ester can be stored at < -15°C for less than two weeks.[11]

  • Storage of Conjugates: Labeled conjugates should generally be stored under the same conditions as the unlabeled biomolecule.[5][10] For short-term storage (up to several months), keep the solution at 4°C, protected from light.[5][10][12] The addition of a preservative like 0.01% - 2 mM sodium azide (B81097) can improve stability.[5][10][12] For long-term storage, it is recommended to divide the conjugate solution into aliquots and freeze at –20°C to avoid repeated freeze-thaw cycles.[5][10][12] To prevent denaturation, a carrier protein such as 0.1% bovine serum albumin (BSA) can be added.[11][12]

Physicochemical and Photophysical Properties

This compound and its derivatives are characterized by their strong absorption, high fluorescence quantum yield, and excellent photostability, making them suitable for a wide range of fluorescence-based applications, including single-molecule detection.[4][6][13]

Table 1: Photophysical Properties of this compound and ATTO 647N Derivatives

PropertyThis compoundATTO 647NSource(s)
Excitation Maximum (λabs) 647 nm646 nm[4][5][6][14][8]
Emission Maximum (λem) 667 nm664 nm[4][5][6][8]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹1.5 x 10⁵ M⁻¹ cm⁻¹[4][5][6][8]
Fluorescence Quantum Yield (ηfl) 20%65%[4][5][6][8]
Fluorescence Lifetime (τfl) 2.4 ns3.5 ns[4][5][6][2][8]
Net Electrical Charge Zwitterionic (0)Cationic (+1)[4][5][6][2][7][8]
pH Sensitivity Stable up to pH 8, slowly degrades at higher pH.Stable in the range of pH 2 to 11.[2][7][8][4][5][6]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound derivatives.

3.1. Protein Labeling with this compound NHS Ester

N-hydroxysuccinimidyl (NHS) esters are reactive towards primary amino groups, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.

3.1.1. Required Materials

  • This compound NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

3.1.2. Labeling Workflow

Protein_Labeling_NHS Protein Labeling with this compound NHS Ester cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification A Dissolve protein in bicarbonate buffer (pH 8.3) at 2-10 mg/mL. C Add dye solution to protein solution. A->C B Prepare fresh 2 mg/mL This compound NHS ester solution in DMSO. B->C D Incubate for 1-2 hours at room temperature, protected from light. C->D E Separate conjugate from free dye using a gel filtration column. D->E F Collect the first colored band (labeled protein). E->F

Caption: Workflow for labeling proteins with this compound NHS ester.

3.1.3. Detailed Protocol

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[5][12] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[5][7][12] If the protein is in a Tris-based buffer, dialyze it against PBS.[5][7]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[5][7]

  • Conjugation: Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein may vary and should be determined empirically, but a starting point of a 1-2 molar excess of dye is often suitable.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, while protecting the vial from light.[12] The incubation can be extended up to 12 hours at 4°C.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[5] Elute with a suitable buffer (e.g., PBS pH 7.2). The first colored band to elute is the labeled protein conjugate.[5]

3.2. Protein Labeling with this compound Maleimide (B117702)

Maleimides react with sulfhydryl (thiol) groups, primarily found on cysteine residues.

3.2.1. Required Materials

  • This compound maleimide

  • Protein containing free thiol groups

  • Phosphate buffer (e.g., 10-100 mM, pH 7.0-7.5)

  • Reducing agent (e.g., DTT or TCEP) (optional)

  • Anhydrous DMSO or DMF

  • Gel filtration column

3.2.2. Labeling Workflow

Protein_Labeling_Maleimide Protein Labeling with this compound Maleimide cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification A Dissolve protein in phosphate buffer (pH 7.0-7.5) at 50-100 µM. B (Optional) Reduce disulfide bonds with DTT or TCEP. A->B D Add dye solution to protein (10-20 fold molar excess). B->D C Prepare fresh 10-20 mM This compound maleimide solution in DMSO. C->D E Incubate for 2 hours at RT or overnight at 4°C, in the dark. D->E F Separate conjugate from free dye via gel filtration. E->F

Caption: Workflow for labeling proteins with this compound maleimide.

3.2.3. Detailed Protocol

  • Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5 (e.g., phosphate, Tris, HEPES).[6][8]

  • Reduction of Disulfides (Optional): If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP.[6][8] If DTT is used, it must be removed by dialysis before adding the maleimide dye.[6][8] This step is not necessary for TCEP.[6][8] To prevent re-oxidation of thiols, it is advisable to perform the reaction in a deoxygenated environment.[6][8]

  • Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO.[6][8]

  • Conjugation: Add the maleimide solution to the protein solution to achieve a 10-20 molar excess of the dye.[6]

  • Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: Purify the conjugate using a gel filtration column as described for NHS ester labeling.[8]

3.3. Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

3.3.1. Required Materials

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Carbonate buffer (0.2 M, pH 8-9)

  • Anhydrous DMF

  • Purification method (e.g., gel filtration or HPLC)

3.3.2. Labeling Workflow

Oligo_Labeling_NHS Oligonucleotide Labeling with this compound NHS Ester cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification A Dissolve amino-modified oligonucleotide (0.1 mM) in carbonate buffer (pH 8-9). C Add ~50 µL of oligo solution to 30 µL of dye solution. A->C B Prepare 5 mg/mL this compound NHS ester solution in DMF. B->C D Incubate for 2 hours at room temperature with shaking. C->D E Separate labeled oligo from free dye using gel filtration or HPLC. D->E

Caption: Workflow for labeling oligonucleotides with this compound NHS ester.

3.3.3. Detailed Protocol

  • Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).[5][7]

  • Dye Preparation: Prepare a 5 mg/mL solution of the activated this compound NHS ester in anhydrous DMF.[5][7]

  • Conjugation: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[5][7]

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking.[5][7] For longer reaction times, the pH should be lowered to 7-7.5.[5][7]

  • Purification: The labeled oligonucleotide can be separated from the free dye using gel filtration or reversed-phase HPLC.[5][7]

Concluding Remarks

The this compound family of fluorescent dyes offers exceptional properties for a multitude of applications in life sciences. By adhering to the safety guidelines, storage recommendations, and detailed experimental protocols outlined in this guide, researchers can ensure the reliable and safe use of these powerful tools, leading to high-quality, reproducible data. Always refer to the specific documentation provided by the manufacturer for the most up-to-date information.

References

ATTO 647 Dye: A Technical Guide to its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the ATTO 647 fluorescent dye, with a specific focus on its charge and hydrophilicity. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work.

Core Physicochemical Properties of this compound

This compound is a fluorescent label belonging to a new generation of dyes for the red spectral region.[1] It is widely used in life sciences for labeling biomolecules such as DNA, RNA, and proteins.[2] Key characteristics of this dye include strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2]

Charge Characteristics

This compound is a zwitterionic dye, meaning it contains both positive and negative charges, resulting in a net electrical charge of zero at physiological pH.[1][2][3][4] This neutral charge characteristic is advantageous in many biological applications as it minimizes non-specific electrostatic interactions with cellular components.

It is important to distinguish this compound from a related dye, ATTO 647N. While spectrally similar, ATTO 647N is a cationic dye that carries a net electrical charge of +1 after conjugation to a substrate.[5][6]

Hydrophilicity

This compound is characterized by its good water solubility and is described as a very hydrophilic dye.[1][3][7] This high degree of hydrophilicity helps to prevent aggregation and non-specific binding to hydrophobic surfaces, which can be a source of background signal in fluorescence-based assays. In contrast, the related ATTO 647N is described as moderately hydrophilic.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its cationic counterpart, ATTO 647N, for comparative purposes.

Table 1: Physicochemical Properties of this compound and ATTO 647N

PropertyThis compoundATTO 647NSource
Net Electrical Charge0 (Zwitterionic)+1 (Cationic)[1][2][3][4][5][6]
HydrophilicityGood water solubility, very hydrophilicModerately hydrophilic[1][3][5][7][8]

Table 2: Optical Properties of this compound and ATTO 647N (Carboxy Derivatives in Aqueous Solution)

PropertyThis compoundATTO 647NSource
Absorption Maximum (λabs)647 nm647 nm[1][2][4][6]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹1.5 x 10⁵ M⁻¹ cm⁻¹[1][2][4][6]
Fluorescence Maximum (λfl)667 nm667 nm[1][2][4][6]
Fluorescence Quantum Yield (ηfl)20%65%[1][2][4][6][7]
Fluorescence Lifetime (τfl)2.4 ns3.5 ns[1][2][6][7]

Experimental Protocols

While specific experimental protocols for determining the charge and hydrophilicity of the this compound dye itself are not detailed in the provided search results, general methodologies for characterizing these properties for fluorescent dyes are well-established.

General Protocol for Protein Labeling with this compound NHS Ester

This protocol is a generalized procedure for the covalent labeling of proteins with this compound NHS ester, a common derivative used for targeting primary amines.

  • Protein Preparation: Dissolve the protein to be labeled in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[2] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[2] If necessary, dialyze the protein against a suitable buffer such as PBS.[2]

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in an anhydrous, amine-free solvent such as DMF or DMSO to a concentration of 2 mg/mL.[2]

  • Conjugation Reaction: Add a molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio will vary depending on the protein and should be determined empirically.[2] A good starting point for antibodies is a molar ratio of 8:1 or higher.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

Conceptual Workflow for Determining Dye Hydrophilicity (Partition Coefficient)

The hydrophilicity of a compound is often quantified by its partition coefficient (logP), which measures its distribution between an organic and an aqueous phase.[10]

  • Phase Preparation: Prepare a biphasic system of n-octanol and water.

  • Dye Partitioning: Dissolve a known amount of the dye in one of the phases and then mix thoroughly with the other phase.

  • Equilibration: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the dye in each phase using UV-Vis spectrophotometry by measuring the absorbance at the dye's λmax.[11]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10] A negative logP value indicates hydrophilicity.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (0.1 M Bicarbonate Buffer, pH 8.3) Mixing Mix Protein and Dye Solutions (Molar Excess of Dye) Protein_Solution->Mixing Dye_Solution Prepare this compound NHS Ester (Anhydrous DMF or DMSO) Dye_Solution->Mixing Incubation Incubate (Room Temperature, 1-2 hours) Mixing->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze Labeled Protein (Spectrophotometry) Purification->Analysis

Caption: Workflow for Antibody Labeling with this compound NHS Ester.

logical_relationship cluster_647 This compound Variants cluster_properties Key Physicochemical Properties ATTO_Dye ATTO Dye Family ATTO_647 This compound ATTO_Dye->ATTO_647 ATTO_647N ATTO 647N ATTO_Dye->ATTO_647N Charge_647 Net Charge: 0 (Zwitterionic) ATTO_647->Charge_647 is Hydrophilicity_647 Hydrophilicity: High ATTO_647->Hydrophilicity_647 has Charge_647N Net Charge: +1 (Cationic) ATTO_647N->Charge_647N is Hydrophilicity_647N Hydrophilicity: Moderate ATTO_647N->Hydrophilicity_647N has

Caption: Relationship between this compound Variants and their Properties.

References

ATTO 647: A Comprehensive Technical Guide for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 647 is a fluorescent dye belonging to the new generation of labels for the red spectral region, widely recognized for its exceptional performance in a variety of biological imaging applications.[1][2] Its characteristic features include strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for life science research.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action in biological imaging, detailed experimental protocols, and its application in super-resolution microscopy.

Core Principles and Photophysical Properties

This compound is a zwitterionic dye with a net electrical charge of zero, which contributes to its good water solubility and minimal interaction with cellular components.[1][2] The fluorescence of this compound is most efficiently excited in the range of 615 - 660 nm, making it compatible with common laser lines such as the 633 nm He:Ne laser, the 647 nm line of the Krypton-Ion laser, or a 650 nm diode laser.[3] A closely related derivative, ATTO 647N, is a cationic dye that carries a net electrical charge of +1 after coupling to a substrate. ATTO 647N exhibits strong absorption, excellent fluorescence quantum yield, high photostability, and excellent ozone resistance. Both dyes are generally stable at physiological pH, although this compound can slowly degrade at a pH above 8.[1][2]

The key photophysical properties of this compound and ATTO 647N are summarized in the table below, providing a quantitative basis for experimental design and comparison with other fluorophores.

PropertyThis compoundATTO 647N
Excitation Maximum (λabs) 645 - 647 nm[4][5]646 nm
Emission Maximum (λfl) 666 - 669 nm[4][5]664 nm
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M-1 cm-1[3][6]1.5 x 10^5 M-1 cm-1[7]
Fluorescence Quantum Yield (ηfl) 20%[3][6]65%
Fluorescence Lifetime (τfl) 2.4 ns[3][6]3.5 ns
Molecular Weight ( g/mol ) ~731 - 811 (depending on reactive group)[4][6]~843 - 868 (depending on reactive group)[7]

Mechanism of Action in Biological Imaging

The fundamental principle behind the utility of this compound in biological imaging is its ability to be covalently attached to biomolecules of interest, such as proteins (e.g., antibodies), peptides, or nucleic acids.[8] Once conjugated, the high fluorescence quantum yield and photostability of this compound allow for the sensitive and robust detection and localization of these target molecules within complex biological samples. The long signal lifetime of ATTO dyes (0.6–4.1 ns) can also be utilized in time-gated detection systems to reduce background autofluorescence and scattering, thereby enhancing sensitivity.[9]

Labeling Chemistries

This compound is commercially available with different reactive moieties to facilitate covalent labeling of various functional groups on biomolecules. The two most common forms are NHS esters and maleimides.

  • This compound NHS ester: This derivative reacts with primary amino groups (-NH2), such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[7][8] The optimal pH for this reaction is between 8.0 and 9.0.[7]

  • This compound Maleimide (B117702): This derivative specifically reacts with free thiol or sulfhydryl groups (-SH), such as those found in cysteine residues of proteins.[10] The optimal pH for this reaction is between 7.0 and 7.5.[11]

The choice of labeling chemistry depends on the available functional groups on the target biomolecule and the desired specificity of labeling.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful biological imaging experiments. Below are generalized yet detailed methodologies for labeling proteins with this compound NHS ester and maleimide.

Protein Labeling with this compound NHS Ester

This protocol is designed for labeling proteins with primary amine groups.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing substances like Tris or glycine.[12] If necessary, dialyze the protein against PBS. The recommended protein concentration is 2-10 mg/mL to maintain labeling efficiency.[10]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • pH Adjustment: Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium bicarbonate buffer.[7]

  • Conjugation Reaction: Add the dissolved this compound NHS ester to the protein solution while gently vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point for antibodies.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[6] The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 647 nm (for this compound). For most antibodies, a DOL of 2-10 is optimal.[10]

  • Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[7][14]

Protein Labeling with this compound Maleimide

This protocol is for labeling proteins with free thiol groups.

Materials:

  • Protein of interest (containing free thiols)

  • This compound maleimide

  • Anhydrous, amine-free DMSO

  • Reaction buffer (e.g., PBS, MES, or HEPES, pH 7.0-7.5)[11]

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[11] If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols using a reducing agent like DTT or TCEP.[15] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[15]

  • Dye Preparation: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO immediately before use.[10]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound maleimide solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a free thiol-containing reagent like glutathione (B108866) or β-mercaptoethanol to quench the unreacted maleimide.[11]

  • Purification: Purify the conjugate using a gel filtration column as described for the NHS ester labeling.[7]

  • Determination of Degree of Labeling (DOL): Calculate the DOL spectrophotometrically as described above.

  • Storage: Store the conjugate under the same conditions as the unlabeled protein, protected from light.[7]

This compound in Super-Resolution Microscopy

This compound and its derivatives are particularly well-suited for super-resolution microscopy techniques that overcome the diffraction limit of light, enabling imaging at the nanoscale.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a second, donut-shaped laser beam (the STED beam). This effectively narrows the area from which fluorescence is detected. ATTO 647N is an excellent dye for STED microscopy due to its high photostability and brightness, which allows it to withstand the high laser intensities required for efficient stimulated emission.[16][17] The optimal STED wavelength for ATTO 647N is typically in the range of 730-775 nm.[18][19] Researchers have demonstrated that using STED wavelengths closer to the emission maximum of ATTO-647N can decrease the required STED laser intensity to achieve a certain resolution.[18]

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

PALM and STORM are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic activation and subsequent bleaching of individual fluorophores. By precisely localizing each molecule over thousands of frames, a super-resolved image is reconstructed. This compound has been used in STORM imaging.[20][21] The photoswitching properties of certain cyanine (B1664457) dyes, to which the ATTO family is related, allow them to be reversibly or irreversibly switched between a fluorescent "on" state and a dark "off" state, a prerequisite for SMLM.[21]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the labeling and imaging workflows.

G cluster_prep Protein Preparation cluster_dye Dye Preparation cluster_reaction Conjugation and Purification Protein Protein Solution (2-10 mg/mL in Amine-Free Buffer) Dialysis Dialysis (if needed) vs. PBS Protein->Dialysis Remove amines pH_Adjust pH Adjustment (add Bicarbonate Buffer to pH 8.3-9.0) Protein->pH_Adjust Dialysis->pH_Adjust Mix Mix Protein and Dye Solution (Molar Ratio 10:1) pH_Adjust->Mix Dye_Solid This compound NHS Ester (Solid) Dye_Solution This compound NHS Ester Solution (10 mg/mL) Dye_Solid->Dye_Solution DMSO Anhydrous DMSO/DMF DMSO->Dye_Solution Dye_Solution->Mix Incubate Incubate (30-60 min, RT, protected from light) Mix->Incubate Purify Purify (Gel Filtration Column) Incubate->Purify Labeled_Protein Purified this compound-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound NHS ester.

G cluster_prep Protein Preparation cluster_dye Dye Preparation cluster_reaction Conjugation and Purification Protein Protein Solution (in Buffer pH 7.0-7.5) Reduction Reduce Disulfide Bonds (if needed) (DTT or TCEP) Protein->Reduction Removal Remove Reducing Agent (if DTT used) Protein->Removal Reduction->Removal Mix Mix Protein and Dye Solution (10-20x Molar Excess) Removal->Mix Dye_Solid This compound Maleimide (Solid) Dye_Solution This compound Maleimide Solution (10 mM) Dye_Solid->Dye_Solution DMSO Anhydrous DMSO DMSO->Dye_Solution Dye_Solution->Mix Incubate Incubate (2h RT or overnight 4°C, protected from light) Mix->Incubate Purify Purify (Gel Filtration Column) Incubate->Purify Labeled_Protein Purified this compound-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound maleimide.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (e.g., 647 nm) S1->S0 Fluorescence (e.g., 667 nm) S1->S0 Stimulated Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached S1->Bleached Photobleaching Dark_State Dark State T1->Dark_State T1->Bleached Photobleaching STED_Beam STED Beam (e.g., 730-775 nm) STED_Beam->S1

Caption: Jablonski diagram illustrating the principle of STED microscopy with this compound.

References

Unveiling the Photophysical Behavior of ATTO 647: A Technical Guide to its Spectral Properties in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interplay between a fluorophore and its environment is paramount for the robust design and interpretation of fluorescence-based assays. This in-depth technical guide delves into the core spectral properties of the widely used red-emitting fluorescent dye, ATTO 647, with a focus on its behavior in different solvent environments. This document provides a comprehensive overview of its key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of the characterization workflow.

Core Spectral Properties of this compound and ATTO 647N

This compound is a fluorescent label renowned for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] It belongs to a new generation of fluorescent dyes tailored for life science applications, including the labeling of proteins, DNA, and RNA.[1][2] The dye is characterized as zwitterionic, carrying a net neutral charge.[1][2] It is important to note that this compound's fluorescence is sensitive to pH, exhibiting stability up to pH 8 before gradual degradation at higher pH levels.[1][2]

For comparative purposes, this guide also includes data for ATTO 647N, a closely related derivative. ATTO 647N is a cationic dye, carrying a net positive charge of +1 after conjugation.[3] A key distinction of ATTO 647N is that its absorption and fluorescence are largely independent of pH in the typical application range of 2 to 11.[3]

The following table summarizes the key spectral properties of this compound and ATTO 647N in aqueous buffer, providing a baseline for their photophysical behavior.

FluorophoreSolvent (pH 7.4)Excitation Max (λ_abs) [nm]Emission Max (λ_em) [nm]Molar Extinction Coefficient (ε_max) [M⁻¹cm⁻¹]Fluorescence Quantum Yield (η_fl)Fluorescence Lifetime (τ_fl) [ns]
This compound PBS645 - 647[1][4][5][6]666 - 669[1][4][5][6]120,000[1][5]0.20[1][4]2.4[1][5]
ATTO 647N PBS644[7]669[7]150,000[7]0.65[7]3.5[3]

Note: The spectral properties of fluorescent dyes can be influenced by the specific conjugation partner and the local microenvironment. The values presented here are for the unconjugated dye in an aqueous buffer and should be considered as a reference.

The Influence of Solvent Polarity: Solvatochromism

Experimental Protocols for Characterization

Accurate determination of a fluorophore's spectral properties is essential for quantitative analysis. The following sections provide detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of this compound in a specific solvent.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or DMF).

    • From the stock solution, prepare a dilute working solution in the solvent of interest. The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent of interest.

    • Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 400-800 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 650-850 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

Determination of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to a reference standard with a known quantum yield under identical experimental conditions.

Methodology:

  • Standard Selection: Choose a reference standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with this compound. A common standard for this spectral region is Cresyl Violet.

  • Solution Preparation:

    • Prepare a series of five dilutions for both the this compound sample and the reference standard in the same solvent.

    • The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to ensure a linear relationship between absorbance and fluorescence.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: Use the following equation:

    Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_f is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the this compound sample and the reference standard, respectively.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ_fl) of this compound.

Principle: TCSPC is a highly sensitive technique that measures the time between a pulsed excitation source and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Methodology:

  • Instrument Setup:

    • A TCSPC system typically consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

    • The excitation wavelength should be set to the absorption maximum of this compound.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Collect photon arrival time data until a sufficient number of counts are acquired to generate a smooth decay curve (typically 10,000 counts in the peak channel).

  • Data Analysis:

    • The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the IRF into account.

    • The time constant of the fitted exponential decay is the fluorescence lifetime (τ_fl).

Workflow for Fluorescent Dye Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the spectral properties of a fluorescent dye like this compound.

G cluster_prep Sample Preparation cluster_abs_em Absorption & Emission cluster_qy Quantum Yield cluster_lifetime Fluorescence Lifetime prep_dye Prepare Dye Stock Solution prep_working Prepare Dilute Working Solutions prep_dye->prep_working prep_solvent Select & Prepare Solvents prep_solvent->prep_working measure_abs Measure Absorption Spectrum prep_working->measure_abs measure_abs_series Measure Absorbance of Series prep_working->measure_abs_series measure_irf Measure Instrument Response Function (IRF) prep_working->measure_irf determine_abs_max Determine λ_abs_max measure_abs->determine_abs_max measure_em Measure Emission Spectrum determine_abs_max->measure_em determine_em_max Determine λ_em_max measure_em->determine_em_max final_report Compile Photophysical Data determine_em_max->final_report select_std Select Quantum Yield Standard select_std->measure_abs_series measure_em_series Measure Emission of Series measure_abs_series->measure_em_series plot_data Plot Intensity vs. Absorbance measure_em_series->plot_data calc_qy Calculate Quantum Yield (Φ_f) plot_data->calc_qy calc_qy->final_report measure_decay Measure Fluorescence Decay measure_irf->measure_decay fit_data Deconvolve and Fit Decay Data measure_decay->fit_data calc_lifetime Determine Lifetime (τ_fl) fit_data->calc_lifetime calc_lifetime->final_report

Caption: Workflow for characterizing the spectral properties of a fluorescent dye.

References

Methodological & Application

Application Notes: ATTO 647 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with ATTO 647 NHS ester. N-hydroxysuccinimide (NHS) esters are reactive compounds that form stable amide bonds with primary amino groups, such as those found on the lysine (B10760008) residues of antibodies. This process yields a fluorescently labeled antibody that can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Key Materials and Reagents

Reagent/MaterialSpecificationsStorage
This compound NHS EsterAmine-reactive fluorescent dyeStore at ≤ -15 °C, desiccated and protected from light.[1]
Antibody2 - 10 mg/mL in amine-free buffer (e.g., PBS)As per manufacturer's instructions
Reaction Buffer1 M Sodium Bicarbonate, pH 8.3-9.54°C for up to two weeks.[2]
Solvent for DyeAnhydrous DMSO or DMFRoom temperature, desiccated
Purification ColumnSephadex® G-25 or equivalent desalting columnRoom temperature
Quenching Reagent1 M Tris-HCl, pH 8.0Room temperature

Experimental Protocols

A successful antibody labeling procedure involves careful preparation of the antibody and dye, a controlled conjugation reaction, and efficient purification of the conjugate.

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer and at a suitable concentration for labeling.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA or gelatin, it must be purified.[3][4][5] Dialysis or the use of a desalting column against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, is recommended.[3][4][5]

  • Concentration Adjustment: The antibody concentration should be between 2 mg/mL and 10 mg/mL for optimal labeling efficiency.[3][4][6] If the concentration is too low, it should be concentrated using a spin concentrator.[2]

  • pH Adjustment: The pH of the antibody solution should be adjusted to 8.3-9.5 to facilitate the reaction with the NHS ester.[1][2] This can be achieved by adding a calculated volume of 1 M sodium bicarbonate solution.[1][3][4]

This compound NHS Ester Solution Preparation

The reactive dye is sensitive to moisture and should be handled accordingly.

  • Thawing: Allow the vial of this compound NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.[7]

  • Dissolution: Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[1][7] This solution should be prepared fresh immediately before use.[3][4][8]

Antibody Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that may need to be optimized for each specific antibody.

  • Molar Ratio: A starting molar excess of dye to antibody of 8:1 to 15:1 is recommended for initial experiments.[3][4] The optimal ratio can be determined by testing a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1).[1]

  • Reaction Incubation: Add the calculated volume of the this compound NHS ester stock solution to the pH-adjusted antibody solution. The reaction mixture should be incubated for 30 to 60 minutes at room temperature with continuous stirring or rotation, protected from light.[3][4] Some protocols suggest incubation for 1 hour at 37°C.[1]

  • Quenching (Optional but Recommended): The reaction can be stopped by adding a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.[7]

Purification of the Labeled Antibody

Purification is necessary to remove unconjugated dye, which can cause high background in downstream applications.

  • Column Preparation: Equilibrate a gel filtration column, such as Sephadex G-25, with 1X PBS, pH 7.2-7.4.[3][8]

  • Separation: Apply the reaction mixture to the top of the column.[1] The first colored band to elute is the labeled antibody conjugate.[3] The free dye will elute as a second, slower-moving band.[3]

  • Collection: Collect the fractions containing the labeled antibody.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLLower concentrations can decrease labeling efficiency.[3][4][6]
Reaction Buffer pH 8.3 - 9.5Optimal for the reaction of NHS esters with primary amines.[1][2]
This compound NHS Ester Stock Concentration 10 mg/mL in DMSO or DMFPrepare fresh before use.[1][7]
Dye:Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.[1]
Reaction Time 30 - 60 minutesCan be extended up to 2 hours.[3][4]
Reaction Temperature Room Temperature or 37°C
Purification Method Gel Filtration (Sephadex G-25) or Spin ColumnEfficiently separates labeled antibody from free dye.[1][3]

Visualizing the Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Reaction Labeling Reaction (Mix Antibody and Dye) Ab_Prep->Reaction Dye_Prep This compound NHS Ester Solution Preparation Dye_Prep->Reaction Incubation Incubation (RT or 37°C, 30-60 min) Reaction->Incubation Purification Purification (Gel Filtration / Spin Column) Incubation->Purification Storage Store Labeled Antibody (4°C or -20°C) Purification->Storage

Caption: Workflow for this compound NHS ester antibody labeling.

Signaling Pathway of Amine-Reactive Labeling

The underlying chemical reaction for this labeling protocol is the formation of a stable amide bond between the NHS ester of the dye and a primary amine on the antibody.

AmineReactiveLabeling Antibody Antibody with Primary Amine (e.g., Lysine) Labeled_Antibody Fluorescently Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Antibody + NHS_Ester This compound NHS Ester NHS_Ester->Labeled_Antibody NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Labeled_Antibody->NHS_Leaving_Group releases

Caption: Amine-reactive labeling of an antibody with an NHS ester.

References

Application Notes: ATTO 647 for High-Resolution STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 647 and its derivative ATTO 647N are fluorescent dyes that have become indispensable tools for super-resolution imaging, particularly Stimulated Emission Depletion (STED) microscopy.[1][2] These dyes belong to a new generation of fluorescent labels for the red spectral region, offering a combination of properties that make them exceptionally well-suited for overcoming the diffraction limit of light microscopy.[2][3] This allows for the visualization of subcellular structures with unprecedented detail.[1]

ATTO 647N, a cationic dye, is frequently used for immunolabeling, where it is conjugated to secondary antibodies to target specific proteins within a cell.[1][2][4] Its strong absorption, high fluorescence quantum yield, and remarkable photostability are key characteristics that contribute to its excellent performance in STED microscopy.[2][3] These features ensure a bright and stable signal, which is crucial for the high laser powers used in STED imaging.

Key Features of this compound/ATTO 647N for STED Microscopy:

  • Optimal Spectral Properties: The excitation and emission spectra of this compound are well-separated, allowing for efficient excitation and detection while minimizing crosstalk in multi-color experiments.[3][5]

  • High Photostability: this compound exhibits high resistance to photobleaching, a critical requirement for STED microscopy where the sample is subjected to intense laser irradiation.[2][3]

  • Excellent Quantum Yield: A high fluorescence quantum yield ensures a strong signal, leading to images with a good signal-to-noise ratio.[2][3]

  • Suitability for Multi-Color Imaging: this compound can be effectively combined with other fluorophores for multi-color STED imaging, enabling the simultaneous visualization of multiple targets.[6][7][8] This is often achieved by using a single STED laser for multiple dyes, which ensures intrinsic channel alignment.[9][10]

  • Proven Performance: The dye has been successfully used to achieve lateral resolutions significantly below the diffraction limit, typically in the range of 30-50 nm, revealing fine details of cellular structures like the cytoskeleton, mitochondria, and nuclear pore complexes.[9][10][11][12]

Applications in Research

The use of this compound in STED microscopy has advanced our understanding of numerous biological processes. It has been instrumental in:

  • Structural Analysis of the Cytoskeleton: Resolving the intricate network of microtubules and actin filaments.[1][4]

  • Neuroscience: Elucidating the fine structure of neuronal components.[7]

  • Mitochondrial and Organelle Imaging: Visualizing the detailed morphology of mitochondria and other subcellular compartments.[4]

  • Multi-protein Complex Analysis: Studying the spatial relationships between different proteins at the nanoscale.

Quantitative Data Summary

The following tables summarize the key photophysical and performance characteristics of this compound and ATTO 647N relevant for STED microscopy.

Table 1: Photophysical Properties of this compound & ATTO 647N

PropertyThis compoundATTO 647NSource
Excitation Maximum (λabs)645 nm647 nm[2][13]
Emission Maximum (λfl)669 nm667 nm[2][13]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹1.5 x 10⁵ M⁻¹ cm⁻¹[2][3]
Fluorescence Quantum Yield (ηfl)20%65%[2][3]
Fluorescence Lifetime (τfl)2.4 ns3.5 ns (in aqueous solution), 1.8 ± 0.6 ns (bound to antibody)[2][3][6]

Table 2: Typical STED Microscopy Parameters for ATTO 647N

ParameterWavelength/ValueSource
Excitation Laser635 nm, 640 nm[7][14]
STED Depletion Laser750 nm, 765 nm, 775 nm[11][14][15]
Achieved Lateral Resolution< 50 nm (typically 30-40 nm)[9][10]

Experimental Workflow for STED Microscopy

The following diagram illustrates a typical workflow for an immunofluorescence STED microscopy experiment using ATTO 647N.

STED_Workflow cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Coverslips fixation Fixation (e.g., Methanol or PFA) cell_culture->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (ATTO 647N conjugated) wash1->secondary_ab wash2 Washing Steps secondary_ab->wash2 mounting Sample Mounting wash2->mounting sted_microscopy STED Microscopy (Excitation & Depletion) mounting->sted_microscopy data_acquisition Data Acquisition sted_microscopy->data_acquisition image_reconstruction Image Reconstruction data_acquisition->image_reconstruction data_analysis Data Analysis & Interpretation image_reconstruction->data_analysis STED_Principle cluster_excitation Excitation cluster_depletion Depletion cluster_superposition Superposition cluster_result Result excitation_laser Excitation Laser Beam diffraction_spot Diffraction-Limited Excitation Spot excitation_laser->diffraction_spot superimposed_beams Superimposed Beams diffraction_spot->superimposed_beams sted_laser STED Laser Beam donut_beam Donut-Shaped Depletion Beam sted_laser->donut_beam donut_beam->superimposed_beams fluorescence_confinement Fluorescence Confinement superimposed_beams->fluorescence_confinement super_resolution Super-Resolution Image fluorescence_confinement->super_resolution

References

Application Notes and Protocols for ATTO 647 in STORM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of imaging buffers optimized for Stochastic Optical Reconstruction Microscopy (STORM) using the fluorescent dye ATTO 647. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve high-quality super-resolution imaging.

Introduction to this compound in STORM

This compound is a fluorescent dye widely used in single-molecule localization microscopy techniques like STORM due to its excellent photoswitching properties.[1][2] Achieving optimal STORM performance with this compound is critically dependent on the composition of the imaging buffer. The buffer facilitates the reversible switching of the fluorophore between a fluorescent "on" state and a dark "off" state, a fundamental requirement for STORM imaging.[1][3] Key components of a typical STORM buffer include an oxygen scavenging system and a thiol agent.[1]

Key Components of STORM Imaging Buffers

A robust STORM imaging buffer for this compound typically consists of the following components, each with a specific function:

  • Oxygen Scavenging System: This system is crucial for minimizing photobleaching of the fluorescent dye.[1] A commonly used system is the Glucose Oxidase and Catalase (GLOX) system.[1][4] Glucose oxidase removes dissolved oxygen from the buffer in the presence of glucose, and catalase neutralizes the hydrogen peroxide byproduct.[1]

  • Thiol Agents: Thiols, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA), are essential for inducing the photoswitching of cyanine (B1664457) dyes like this compound.[1][4] They help to drive the fluorophore into a long-lived dark state. The choice between BME and MEA can influence the photoswitching kinetics and may need to be optimized for the specific experimental setup.[1][2]

  • Buffering Agents: A stable pH is critical for optimal enzyme activity of the oxygen scavenging system and for the photoswitching behavior of the dye. Tris-based buffers are commonly used.[1][4]

Experimental Protocols

This section provides detailed protocols for the preparation of stock solutions and the final STORM imaging buffer for this compound.

Stock Solutions Preparation

Proper preparation and storage of stock solutions are critical for reproducible results.

Stock SolutionComponentsConcentrationPreparation StepsStorage
Buffer A Tris-HCl (pH 8.0), NaCl10 mM Tris, 50 mM NaClDissolve 0.121 g of Tris base and 0.292 g of NaCl in 80 mL of distilled water. Adjust pH to 8.0 with HCl. Bring the final volume to 100 mL.Room Temperature
Buffer B Tris-HCl (pH 8.0), NaCl, Glucose50 mM Tris, 10 mM NaCl, 10% (w/v) GlucoseDissolve 0.605 g of Tris base, 0.058 g of NaCl, and 10 g of D-glucose in 80 mL of distilled water. Adjust pH to 8.0 with HCl. Bring the final volume to 100 mL.4°C for up to several weeks
GLOX Solution Glucose Oxidase, Catalase, Buffer A56 mg/mL Glucose Oxidase, 3.4 mg/mL CatalaseDissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A. Add 50 µL of Catalase solution (17 mg/mL). Vortex to mix and spin down. Use the supernatant.4°C for up to 1 week
1M MEA Solution Cysteamine (MEA), HCl1 MDissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5 if necessary.4°C for 1-2 weeks or -20°C for long-term storage
β-mercaptoethanol (BME) β-mercaptoethanol14.3 M (undiluted)Commercially available.4°C
Final Imaging Buffer Preparation

It is highly recommended to prepare the final imaging buffer fresh on the day of the experiment. The following protocols describe the preparation of two common STORM imaging buffers for this compound.

Method A: MEA-Containing STORM Buffer

This buffer is often recommended when performing multicolor imaging with ATTO 488 or Alexa Fluor 568 in addition to a 647-nm emitting dye.[4][5]

ComponentVolume/AmountFinal Concentration
Buffer B620 µL~44 mM Tris, ~9 mM NaCl, ~9% Glucose
1 M MEA Solution70 µL100 mM
GLOX Solution7 µL~0.56 mg/mL Glucose Oxidase, ~0.034 mg/mL Catalase
Total Volume ~700 µL

Protocol:

  • On ice, add 70 µL of 1 M MEA solution to 620 µL of Buffer B in a microcentrifuge tube.

  • Add 7 µL of the GLOX solution.

  • Gently mix by pipetting or brief vortexing.

  • The imaging buffer is now ready to be added to the sample.

Method B: BME-Containing STORM Buffer

This buffer is generally recommended for cyanine-based dyes like Alexa Fluor 647 and Cy5 for optimal photoswitching.[4][6]

ComponentVolume/AmountFinal Concentration
Buffer B690 µL~49 mM Tris, ~9.9 mM NaCl, ~9.9% Glucose
β-mercaptoethanol (BME)7 µL~143 mM
GLOX Solution7 µL~0.56 mg/mL Glucose Oxidase, ~0.034 mg/mL Catalase
Total Volume ~704 µL

Protocol:

  • On ice, combine 690 µL of Buffer B and 7 µL of β-mercaptoethanol in a microcentrifuge tube.

  • Add 7 µL of the GLOX solution.

  • Gently mix by pipetting or brief vortexing.

  • The imaging buffer is now ready for use.

Workflow and Mechanisms

Experimental Workflow for STORM Imaging

The following diagram illustrates the general workflow for preparing a sample and the imaging buffer for a STORM experiment.

G cluster_prep Sample & Buffer Preparation cluster_imaging STORM Imaging stock_sol Prepare Stock Solutions (Buffers A & B, GLOX, MEA/BME) imaging_buffer Prepare Final Imaging Buffer (Choose MEA or BME method) stock_sol->imaging_buffer sample_prep Prepare and Label Sample with this compound add_buffer Replace Sample Buffer with STORM Imaging Buffer sample_prep->add_buffer imaging_buffer->add_buffer acquire Acquire STORM Data (High laser power) add_buffer->acquire reconstruct Reconstruct Super-Resolution Image acquire->reconstruct

General workflow for STORM imaging.
Photoswitching Mechanism of this compound in STORM Buffer

The photoswitching of cyanine dyes like this compound in the presence of a thiol is a complex process involving the transition of the fluorophore to a long-lived dark state. The following diagram provides a simplified representation of this mechanism.

G S0 Ground State (S0) (this compound) S1 Excited Singlet State (S1) S0->S1 Excitation (647 nm laser) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Dark_State Long-Lived Dark State (Radical Anion) T1->Dark_State + Thiol (R-SH) Dark_State->S0 Spontaneous/ Low-power activation

Simplified photoswitching mechanism of this compound.

Concluding Remarks

The protocols provided in these application notes serve as a starting point for researchers using this compound for STORM imaging. It is important to note that the optimal buffer composition can be influenced by the specific biological sample, labeling density, and the microscope setup.[2] Therefore, empirical optimization of thiol concentration and other buffer components may be necessary to achieve the best possible super-resolution images.

References

Probing Biomolecular Dynamics: An Application Note on Single-Molecule FRET with ATTO 647 Dye Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and experimental protocols for utilizing ATTO 647 dye pairs in single-molecule Förster Resonance Energy Transfer (smFRET) studies. smFRET is a powerful biophysical technique that allows for the real-time investigation of conformational changes and intermolecular interactions of biomolecules. The selection of appropriate fluorophores is critical for the success of smFRET experiments, and this compound, in combination with a suitable donor dye, has emerged as a robust choice for red-shifted spectral applications.

Introduction to smFRET with this compound

Single-molecule FRET monitors the non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two dyes, typically in the range of 3-10 nanometers. This "spectroscopic ruler" enables the study of dynamic processes such as protein folding, enzyme kinetics, and nucleic acid dynamics at the single-molecule level, revealing heterogeneity and transient intermediates that are often obscured in ensemble measurements.[1][2][3]

ATTO 647N, a carboxylated derivative of this compound, is a popular acceptor dye for smFRET due to its high fluorescence quantum yield, strong absorption, excellent photostability, and good water solubility.[4] It is frequently paired with donor dyes such as ATTO 550 or Cy3B.[1][5] The choice of the specific this compound derivative and its donor partner depends on the specific application and the desired spectral properties.

Key Applications

  • Conformational Dynamics of Proteins: Elucidating the complex conformational landscapes and dynamics of proteins, such as the molecular chaperone Hsp90.[2]

  • Nucleic Acid Interactions: Studying the structural dynamics of DNA and RNA, including folding, and interactions with proteins.

  • Biomolecular Interactions: Investigating the kinetics of association and dissociation of biomolecular complexes in real-time.[1]

  • Drug Discovery and Development: Screening for compounds that modulate the conformational dynamics or interactions of therapeutic targets.

Quantitative Data: Photophysical Properties

A summary of the key photophysical properties of this compound and common donor dyes is presented below. These parameters are crucial for designing and interpreting smFRET experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldLifetime (ns)
This compound 6476671.2 x 10⁵0.202.4
ATTO 647N 6476691.5 x 10⁵0.653.5
ATTO 550 5545761.2 x 10⁵0.803.6
Cy3B 5585721.62 x 10⁵0.672.8

Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.

Experimental Workflow and Protocols

A typical smFRET experiment involves several key stages, from sample preparation to data analysis. The following sections provide a detailed protocol for a representative smFRET experiment using an ATTO 550 / ATTO 647N dye pair to study protein dynamics.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Labeling Protein Labeling with ATTO 550 & ATTO 647N Purification Purification of Labeled Protein Protein_Labeling->Purification Immobilization Surface Immobilization (e.g., Biotin-Streptavidin) Purification->Immobilization TIRF_Microscopy Total Internal Reflection Fluorescence (TIRF) Microscopy Immobilization->TIRF_Microscopy Data_Recording Record Donor and Acceptor Fluorescence Time Traces TIRF_Microscopy->Data_Recording Trace_Selection Single-Molecule Trace Selection Data_Recording->Trace_Selection FRET_Calculation Calculate FRET Efficiency vs. Time Trace_Selection->FRET_Calculation HMM Hidden Markov Modeling (HMM) for State Identification FRET_Calculation->HMM Kinetics Extract Kinetic Information HMM->Kinetics

A generalized workflow for a single-molecule FRET experiment.
Protocol 1: Labeling of a Cysteine-Containing Protein

This protocol is adapted for labeling a protein with cysteine residues available for modification.

Materials:

  • Protein of interest with engineered cysteine residues at desired labeling sites.

  • ATTO 550-maleimide and ATTO 647N-maleimide dyes.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Labeling buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

  • Size-exclusion chromatography column (e.g., PD MiniTrap G-25).

  • Quenching reagent (e.g., Dithiothreitol - DTT).

Procedure:

  • Protein Reduction:

    • Prepare a solution of the protein at a concentration of 10-50 µM in labeling buffer.

    • Add TCEP to a final concentration of 1-5 mM to reduce any disulfide bonds.

    • Incubate for 30 minutes at room temperature.

  • Dye Preparation:

    • Dissolve ATTO 550-maleimide and ATTO 647N-maleimide in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the maleimide-functionalized dyes to the reduced protein solution. For dual labeling, the dyes can be added simultaneously or sequentially.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add DTT to a final concentration of 10-20 mM to quench the unreacted maleimide (B117702) dyes.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the free dye from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the labeling efficiency by measuring the absorbance of the protein and the dyes using a spectrophotometer.

Protocol 2: smFRET Data Acquisition using TIRF Microscopy

This protocol outlines the general steps for acquiring smFRET data for immobilized molecules.

Materials:

  • Labeled and purified protein.

  • Microscope coverslips and slides.

  • Surface passivation reagents (e.g., PEG/Biotin-PEG).

  • Streptavidin.

  • Imaging buffer (e.g., TNM buffer: 5 mM Tris pH 7.5, 5 mM NaCl, 20 mM MgCl₂) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.[6]

Procedure:

  • Surface Passivation:

    • Clean microscope slides and coverslips thoroughly.

    • Passivate the surface with a mixture of PEG and Biotin-PEG to prevent non-specific binding of the protein.

  • Flow Cell Assembly:

    • Assemble a microfluidic flow cell using the passivated slide and coverslip.

  • Streptavidin Coating:

    • Incubate the flow cell with a solution of streptavidin (0.1-1 mg/mL) for 5-10 minutes to coat the biotinylated surface.

    • Wash thoroughly with imaging buffer to remove unbound streptavidin.

  • Protein Immobilization:

    • If the protein is biotinylated, introduce a dilute solution (pM to nM range) of the labeled protein into the flow cell.

    • Incubate for 5-10 minutes to allow the protein to bind to the streptavidin-coated surface.

    • Wash with imaging buffer to remove unbound protein.

  • Data Acquisition:

    • Mount the flow cell on a TIRF microscope equipped with appropriate lasers for exciting the donor dye (e.g., 532 nm for ATTO 550) and the acceptor dye (for acceptor-only controls).

    • Use a dichroic mirror and emission filters to separate the donor and acceptor fluorescence signals onto two halves of a sensitive camera (e.g., EMCCD).

    • Record movies of the fluorescence signals with a typical time resolution of 20-100 ms (B15284909) per frame.

Data Analysis

The analysis of smFRET data involves several steps to extract meaningful information about molecular dynamics.

data_analysis_pathway Raw_Data Raw Fluorescence Movie (Donor & Acceptor Channels) Molecule_Identification Identify Single Molecules Raw_Data->Molecule_Identification Intensity_Extraction Extract Intensity vs. Time Traces Molecule_Identification->Intensity_Extraction Background_Subtraction Background Subtraction Intensity_Extraction->Background_Subtraction Correction_Factors Apply Correction Factors (Leakage, Direct Excitation) Background_Subtraction->Correction_Factors FRET_Calculation Calculate FRET Efficiency: E = I_A / (I_A + γI_D) Correction_Factors->FRET_Calculation State_Analysis Identify FRET States (e.g., via Histograms) FRET_Calculation->State_Analysis HMM Hidden Markov Modeling (HMM) State_Analysis->HMM Kinetic_Rates Determine Transition Rates and Dwell Times HMM->Kinetic_Rates

A flowchart of the smFRET data analysis process.

A crucial step in the analysis is the use of a Hidden Markov Model (HMM) to objectively identify distinct FRET states and the kinetics of transitions between them. This approach is particularly powerful for complex systems with multiple conformational states.[2]

Signaling Pathway Example: Hsp90 Chaperone Cycle

smFRET with ATTO 647N has been instrumental in dissecting the conformational dynamics of the Hsp90 molecular chaperone. The following diagram illustrates a simplified model of the Hsp90 chaperone cycle, where different conformational states can be monitored by smFRET.

Hsp90_cycle Open Open State (Low FRET) ATP_Bound ATP-Bound Compact State Open->ATP_Bound ATP Binding Closed Closed State (High FRET) ATP_Bound->Closed N-terminal Dimerization Hydrolysis ATP Hydrolysis Closed->Hydrolysis ADP_Bound ADP-Bound Open-like State Hydrolysis->ADP_Bound Client_Release Client & ADP Release ADP_Bound->Client_Release Client_Release->Open

A simplified diagram of the Hsp90 chaperone cycle.

By placing FRET pairs at strategic locations within the Hsp90 dimer, researchers can monitor the transitions between the open, ATP-bound, and closed conformations, and how these are influenced by co-chaperones and client proteins.

Conclusion

Single-molecule FRET using this compound dye pairs offers a powerful approach to investigate the structure, dynamics, and interactions of biomolecules. The high photostability and brightness of ATTO 647N make it an excellent acceptor for these demanding single-molecule experiments. The protocols and data analysis workflows presented here provide a foundation for researchers to apply this technique to a wide range of biological questions, from fundamental molecular mechanisms to drug discovery.

References

ATTO 647N in Flow Cytometry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Robust Cellular Analysis

For researchers, scientists, and drug development professionals leveraging the power of flow cytometry, the choice of fluorophore is paramount to achieving high-quality, reproducible data. This document provides a comprehensive overview of ATTO 647N, a high-performance fluorescent dye, and its applications in flow cytometry. Detailed protocols for antibody conjugation and cellular staining are provided, along with a comparative analysis of its photophysical properties against other commonly used fluorophores in the red spectral range.

Introduction to ATTO 647N

ATTO 647N is a fluorescent label that belongs to a new generation of dyes designed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] These characteristics make it a compelling choice for a variety of fluorescence-based applications, including flow cytometry.[1][2] ATTO 647N is a cationic dye and is available in several reactive forms, including NHS-esters for labeling primary amines and maleimides for targeting free sulfhydryl groups.

Advantages of ATTO 647N in Flow Cytometry

The unique properties of ATTO 647N offer several advantages for flow cytometry applications:

  • High Brightness: A product of its high extinction coefficient and quantum yield, ATTO 647N provides a strong fluorescent signal, enabling the detection of both highly expressed and low-abundance cellular targets.

  • Exceptional Photostability: ATTO 647N exhibits remarkable resistance to photobleaching, which is crucial in flow cytometry where cells are interrogated by high-intensity lasers. This stability ensures consistent signal intensity throughout data acquisition, leading to more reliable and reproducible results.[1][2]

  • Reduced Background: With an excitation maximum in the red region of the spectrum, the use of ATTO 647N can help minimize the contribution of cellular autofluorescence, which is typically more pronounced at shorter wavelengths.[1] This leads to an improved signal-to-noise ratio and better resolution of dimly stained populations.

  • pH Insensitivity: The fluorescence of ATTO 647N is largely independent of pH in the range typically used for biological applications, ensuring consistent performance under various experimental conditions.

Photophysical Properties and Comparative Data

A clear understanding of a fluorophore's spectral properties is essential for successful experimental design. The table below summarizes the key photophysical characteristics of ATTO 647N and compares them with other commonly used red fluorophores.

PropertyATTO 647NAlexa Fluor 647APC (Allophycocyanin)
Excitation Max (nm) ~644~650~650
Emission Max (nm) ~669~668~660
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~270,000~700,000
Quantum Yield ~0.65~0.33~0.68
Brightness (Ext. Coeff. x QY / 1000) ~97.5~89.1~476
Photostability HighModerateLow

Note: Brightness is a relative measure and can be influenced by the specific antibody conjugate and instrument settings. While APC exhibits the highest intrinsic brightness, its lower photostability can be a limiting factor. ATTO 647N offers a compelling balance of high brightness and superior photostability.

Experimental Protocols

Protocol 1: Conjugation of ATTO 647N NHS-Ester to a Primary Antibody

This protocol provides a general guideline for labeling a primary antibody with ATTO 647N NHS-ester. Optimization may be required for specific antibodies.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)

  • ATTO 647N NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any interfering substances. Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 647N NHS-ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • Labeling Reaction: Slowly add the dissolved ATTO 647N NHS-ester to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 10:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 644 nm. The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye) (where A_max is the absorbance at 644 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody, ε_dye is the molar extinction coefficient of ATTO 647N, and CF_280 is the correction factor for the dye's absorbance at 280 nm).

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and a preservative like sodium azide, or aliquot and freeze at -20°C or -80°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody Purified Antibody in PBS Mix Mix Antibody, Bicarbonate Buffer, and Dye Solution Antibody->Mix Dye ATTO 647N NHS-Ester Solvent Anhydrous DMF/DMSO Solvent->Mix Incubate Incubate 1 hr at RT, protected from light Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column QC Measure Absorbance (280nm & 644nm) & Calculate DOL Column->QC Store Store Conjugated Antibody at 4°C QC->Store

Antibody conjugation workflow.
Protocol 2: Immunofluorescent Staining of Suspension Cells for Flow Cytometry

This protocol describes a general procedure for staining suspension cells (e.g., lymphocytes) with an ATTO 647N-conjugated antibody.

Materials:

  • Single-cell suspension of cells

  • FACS Buffer (PBS with 1-2% BSA and 0.05% sodium azide)

  • ATTO 647N-conjugated primary antibody

  • (Optional) Fc block (e.g., anti-CD16/32 for mouse cells)

  • (Optional) Viability dye

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Count and Resuspension: Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Fc Block (Optional): If staining cells with Fc receptors, add an Fc blocking reagent and incubate for 10-15 minutes on ice.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. Add the predetermined optimal concentration of the ATTO 647N-conjugated antibody. Vortex gently.

  • Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.

  • Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining before or after the primary antibody incubation.

  • Data Acquisition: Acquire the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for ATTO 647N (e.g., a 660/20 nm bandpass filter).

Staining_Workflow start Single-Cell Suspension wash1 Wash with FACS Buffer start->wash1 count Count and Resuspend Cells wash1->count fc_block Fc Block (Optional) count->fc_block stain Add ATTO 647N-conjugated Antibody fc_block->stain incubate Incubate on Ice (20-30 min) stain->incubate wash2 Wash with FACS Buffer (2x) incubate->wash2 resuspend Resuspend for Analysis wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire Compensation_Relationships FITC FITC PE PE FITC->PE Spillover PE->FITC Spillover PerCP_Cy5_5 PerCP- Cy5.5 PE->PerCP_Cy5_5 Spillover PerCP_Cy5_5->PE Spillover ATTO_647N ATTO 647N PerCP_Cy5_5->ATTO_647N Minor Spillover

References

Live-Cell Imaging with ATTO 647N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 647N is a fluorescent dye that has become an invaluable tool for live-cell imaging due to its exceptional photophysical properties. As a rhodamine-based dye, it offers high molar absorptivity, strong fluorescence quantum yield, and excellent photostability, making it particularly well-suited for demanding applications such as long-term time-lapse imaging and super-resolution microscopy.[1] Its excitation and emission maxima in the far-red spectrum (approximately 644 nm and 669 nm, respectively) minimize phototoxicity and cellular autofluorescence, leading to high signal-to-noise ratios.[2][3]

This document provides detailed protocols for using ATTO 647N in live-cell imaging, summarizes its key quantitative properties, and illustrates relevant biological pathways and experimental workflows. ATTO 647N is effective for high-precision applications including single-molecule detection, structured illumination microscopy (SIM), stimulated emission depletion (STED) microscopy, and flow cytometry.[1][4]

Data Presentation

Photophysical Properties of ATTO 647N

The performance of a fluorophore is defined by its photophysical characteristics. The table below summarizes the key properties of ATTO 647N.

PropertyValueReference
Excitation Maximum (λex)644 nm[2][3]
Emission Maximum (λem)669 nm[2][3]
Molar Extinction Coefficient (εmax)150,000 M⁻¹cm⁻¹[2][5]
Fluorescence Quantum Yield (ηfl)0.65[2]
Fluorescence Lifetime (τfl)3.5 ns[5]
Molecular Weight (MW)~771 g/mol [2]
Comparative Analysis with Other Far-Red Dyes

ATTO 647N is often chosen over other dyes in the same spectral class due to its superior performance, particularly its photostability.

PropertyATTO 647NCy5Alexa Fluor 647
Excitation Max (nm)644649650
Emission Max (nm)669670668
Quantum Yield0.650.280.33
PhotostabilityHighModerateHigh
BrightnessHighModerateHigh

Note: Data compiled from various sources for general comparison.[6][7] Performance can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Live-Cell Mitochondrial Labeling

ATTO 647N NHS ester can be used as a highly effective mitochondrial marker in living cells, demonstrating enhanced brightness and photostability compared to other common mitochondrial dyes.[8] This protocol is adapted from studies using U2OS cells.[4][8]

Materials:

  • ATTO 647N NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on imaging-grade dishes or coverslips

Procedure:

  • Prepare Stock Solution: Dissolve ATTO 647N NHS ester in anhydrous DMSO to create a 1 mM stock solution. Store aliquots at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to a desired confluency (typically 60-80%) on a vessel suitable for high-resolution microscopy.

  • Prepare Staining Solution: Dilute the 1 mM ATTO 647N stock solution in pre-warmed live-cell imaging medium to a final concentration of 1.5 µM.[8]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 20°C or 37°C, protected from light.[8] A study has shown that cell viability remains high (>86%) after a 30-minute incubation.[4]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: The cells are now ready for imaging. Use an appropriate filter set for far-red fluorescence (e.g., Excitation: 640/14 nm, Emission: 676/29 nm). For optimal results and to minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal.

Protocol 2: General Labeling of Cell Surface Proteins

The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 647N reacts with primary amines on the extracellular domains of membrane proteins, allowing for general labeling of the cell surface.[9]

Materials:

  • ATTO 647N NHS ester

  • Anhydrous DMSO

  • Ice-cold PBS (pH 8.0)

  • Complete cell culture medium

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mg/mL stock solution of ATTO 647N NHS ester in anhydrous DMSO.

  • Cell Preparation: Culture adherent cells on coverslips or imaging dishes. For suspension cells, harvest and wash once with PBS.

  • Wash Cells: Wash the cells twice with ice-cold PBS to reduce membrane turnover and remove amine-containing media components.

  • Prepare Labeling Solution: Dilute the ATTO 647N stock solution in ice-cold PBS (pH 8.0) to a final concentration of 1-10 µg/mL. The slightly alkaline pH facilitates the reaction between the NHS ester and primary amines.[3]

  • Labeling Reaction: Add the labeling solution to the cells and incubate for 15-30 minutes on ice or at 4°C to minimize endocytosis.

  • Washing: Gently remove the labeling solution and wash the cells three to four times with ice-cold PBS to remove all unreacted dye.

  • Imaging: Replace the PBS with pre-warmed complete cell culture medium. The cells can be imaged immediately or after a recovery period at 37°C.

Protocol 3: Targeted Protein Labeling via Antibody Conjugation

For specific protein tracking, ATTO 647N can be conjugated to a primary antibody or a ligand that targets a protein of interest. This protocol provides a general overview; for optimal results, follow the specific instructions provided with protein labeling kits.[3][10]

Part A: Antibody Conjugation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.[3] The optimal pH for NHS ester labeling is 8.3.[3]

  • Dye Preparation: Dissolve ATTO 647N NHS ester in DMSO immediately before use.

  • Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye using a purification column (e.g., Sephadex G-25).[7]

Part B: Cell Labeling with Conjugate

  • Cell Preparation: Culture cells as described in previous protocols.

  • Labeling: Dilute the ATTO 647N-antibody conjugate in culture medium to a working concentration (typically 1-5 µg/mL) and add it to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C or on ice, depending on whether internalization is desired.

  • Washing: Wash the cells three times with culture medium to remove unbound conjugates.

  • Imaging: Proceed with live-cell imaging.

Visualizations

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the standard workflow for preparing and imaging live cells with ATTO 647N.

G cluster_prep Preparation cluster_label Labeling cluster_acq Data Acquisition & Analysis cell_culture 1. Cell Culture (on imaging dish) dye_prep 2. Dye Preparation (Stock & Working Solutions) staining 3. Cell Staining (Incubate with ATTO 647N) dye_prep->staining washing 4. Washing (Remove unbound dye) staining->washing imaging 5. Live-Cell Imaging (Microscopy) washing->imaging analysis 6. Image & Data Analysis imaging->analysis

Caption: General workflow for live-cell imaging using ATTO 647N.

Application Example: EGFR Signaling Pathway

ATTO 647N-labeled ligands (like Epidermal Growth Factor, EGF) or antibodies can be used to track receptor tyrosine kinase signaling and trafficking in real-time.[7] The diagram below illustrates the key steps in EGFR activation and internalization.

ligand EGF Ligand (ATTO 647N Labeled) receptor EGFR Monomer ligand->receptor 1. Binding dimer Receptor Dimerization receptor->dimer phos Autophosphorylation dimer->phos 2. Activation internal Internalization dimer->internal 4. Endocytosis signal Downstream Signaling (e.g., MAPK, PI3K pathways) phos->signal 3. Signal Cascade endosome Endosome internal->endosome

References

Application Notes and Protocols: ATTO 647 Maleimide Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 647 is a fluorescent label belonging to a new generation of dyes for the red spectral region, offering strong absorption, high fluorescence quantum yield, and exceptional photostability.[1] The maleimide (B117702) derivative of this compound is a thiol-reactive probe that enables the specific, covalent labeling of cysteine residues in proteins and peptides. This conjugation chemistry proceeds via a Michael addition reaction, forming a stable thioether bond between the dye and the sulfhydryl group of a cysteine. The reaction is highly selective for thiols within a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic. This specificity makes this compound maleimide an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, single-molecule detection, and super-resolution imaging techniques such as STED microscopy.[2]

This document provides detailed protocols for the conjugation of this compound maleimide to cysteine residues, methods for purification of the conjugate, and application-specific examples.

Data Presentation

Table 1: Key Properties of this compound Maleimide
PropertyValueReference
Molecular Weight829 g/mol [1]
Excitation Maximum (λex)647 nm[1]
Emission Maximum (λem)667 nm[1]
Molar Absorptivity (εmax)1.2 x 10^5 M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)20%[1]
Recommended Reaction pH7.0 - 7.5[3]
Reactive GroupMaleimide
ReactivityCysteine Sulfhydryl Groups
Solvent for Stock SolutionAnhydrous DMSO or DMF[4]
Table 2: Recommended Reaction Conditions for this compound Maleimide Conjugation
ParameterRecommended RangeNotesReference
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[5]
Dye:Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein and desired degree of labeling.[4]
Reaction Buffer PBS, HEPES, TrispH 7.0 - 7.5. Buffers should be free of thiols.[4]
Reaction Temperature Room Temperature or 4°C[4]
Reaction Time 2 hours to overnightLonger incubation at 4°C may be beneficial for sensitive proteins.[4]
Reducing Agent (optional) TCEP (10-100x molar excess)To reduce disulfide bonds and free up cysteine residues. TCEP does not need to be removed prior to labeling.[4]
Table 3: Photostability Comparison of Red Fluorescent Dyes
DyeRelative PhotostabilityKey FeaturesReference
ATTO 647N HighHigh resistance to photobleaching and ozone degradation, making it suitable for demanding applications like super-resolution microscopy.[6][7]
Alexa Fluor 647 HighA widely used and photostable red fluorescent dye.[6]
Cy5 ModerateProne to photobleaching, especially in the presence of thiols.[6]

Experimental Protocols

Reduction of Protein Disulfide Bonds (Optional)

If the cysteine residues intended for labeling are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

  • Protein solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Protocol:

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in degassed buffer).

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[4]

  • The protein solution is now ready for the labeling reaction. TCEP does not need to be removed.

This compound Maleimide Labeling of Cysteine Residues

Materials:

  • Reduced protein solution (from step 1) or a protein with free cysteines

  • This compound maleimide

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (PBS, HEPES, or Tris, pH 7.0-7.5, degassed)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol:

  • Equilibrate the vial of this compound maleimide to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.[4] This solution should be prepared fresh.

  • Add the desired molar excess (typically 10-20 fold) of the this compound maleimide stock solution to the protein solution while gently stirring.[4]

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]

  • (Optional) To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and any byproducts.

Materials:

  • Labeled protein solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

Protocol:

  • Equilibrate the size-exclusion chromatography column with the elution buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the elution buffer.

  • The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.

  • Collect the fractions containing the labeled protein.

  • The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~647 nm (for the this compound dye).

Mandatory Visualization

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start: Protein with Cysteine Residues disulfide Disulfide Bonds Present? start->disulfide reduce Reduce with TCEP disulfide->reduce Yes free_cys Protein with Free Cysteines disulfide->free_cys No reduce->free_cys add_dye Add this compound Maleimide (10-20x molar excess) free_cys->add_dye incubate Incubate (2h @ RT or O/N @ 4°C) Protect from light add_dye->incubate quench Quench with L-cysteine (optional) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Analyze (Spectrophotometry, SDS-PAGE) purify->analyze end End: Purified this compound-labeled Protein analyze->end EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF This compound-EGF EGFR EGFR (monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription

References

Application Note: A Step-by-Step Guide for ATTO 647 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing immunofluorescence techniques for protein localization and analysis.

Introduction: Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues.[1][2] The choice of fluorophore is critical for achieving high-quality, reproducible results. ATTO 647 is a fluorescent dye that belongs to a new generation of labels for the red spectral region.[3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an excellent choice for demanding applications, including high-resolution microscopy and single-molecule detection.[3][4]

This guide provides a detailed, step-by-step protocol for performing immunofluorescence staining using secondary antibodies conjugated to this compound.

Quantitative Data: Properties of this compound

The spectral and physical properties of this compound are summarized below. These characteristics are crucial for setting up imaging equipment and for the proper handling and storage of the dye.

PropertyValueReference(s)
Excitation Maximum (λex)~646 - 647 nm[3][4][5]
Emission Maximum (λem)~666 - 667 nm[3][4][5]
Molar Extinction Coefficient1.2 x 10⁵ M⁻¹ cm⁻¹[3][4]
Fluorescence Quantum Yield~20%[3][4]
Recommended Excitation SourceHe:Ne Laser (633 nm), Kr-ion Laser (647 nm)[4]
Chemical TypeZwitterionic (net electrical charge of zero)[3][4]
pH StabilityStable up to pH 8.0; degrades at higher pH.[3][4]
Storage ConditionsStore at -20°C, protected from light and moisture.[3]

Principle of Indirect Immunofluorescence

Indirect immunofluorescence is a widely used method that offers signal amplification and greater flexibility.[2] The process involves an unlabeled primary antibody that specifically binds to the target antigen. Subsequently, a fluorescently labeled secondary antibody, in this case, conjugated to this compound, binds to the primary antibody.

G Antigen Target Antigen on Cell PrimaryAb Primary Antibody (e.g., Rabbit anti-Target) Antigen->PrimaryAb Specific Binding SecondaryAb Secondary Antibody + this compound (e.g., Goat anti-Rabbit this compound) PrimaryAb->SecondaryAb Specific Binding

Caption: Principle of Indirect Immunofluorescence.

Experimental Protocol: Immunofluorescence Staining

This protocol is optimized for cultured cells grown on coverslips. Modifications may be required for tissue sections.

A. Required Materials and Reagents
  • Cells: Cultured on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh from EM-grade stock to avoid autofluorescence.

  • Permeabilization Buffer: 0.1-0.2% Triton™ X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS. The serum species should match the host species of the secondary antibody.[6]

  • Primary Antibody: Specific to the target antigen, diluted in Blocking Buffer.

  • Secondary Antibody: this compound-conjugated antibody, diluted in Blocking Buffer.

  • Nuclear Counterstain (Optional): DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting reagent.

B. Step-by-Step Staining Procedure

G start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (4% PFA, 15 min) wash1->fix wash2 Wash with PBS (2x) fix->wash2 perm Permeabilization (0.1% Triton X-100, 10 min) wash2->perm wash3 Wash with PBS (2x) perm->wash3 block Blocking (1% BSA, 60 min) wash3->block primary Primary Antibody Incubation (1 hr at RT or O/N at 4°C) block->primary wash4 Wash with PBS (3x) primary->wash4 secondary This compound Secondary Antibody (1 hr at RT, in dark) wash4->secondary wash5 Wash with PBS (3x, in dark) secondary->wash5 mount Mount with Anti-fade Medium wash5->mount image Image (Ex: ~647 nm, Em: ~667 nm) mount->image

Caption: Immunofluorescence Staining Workflow.

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently rinse the coverslips 2-3 times with PBS to remove culture medium.

  • Fixation: Add enough 4% PFA Fixation Buffer to cover the cells. Incubate for 15 minutes at room temperature. Note: For phospho-specific antibodies, using at least 4% formaldehyde (B43269) can help inhibit endogenous phosphatases.[7]

  • Washing: Wash the coverslips twice with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens): If the target antigen is intracellular, add Permeabilization Buffer and incubate for 10 minutes at room temperature. If the target is a surface protein, this step can be skipped.

  • Washing: Wash the coverslips twice with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 60 minutes at room temperature. This step is crucial for minimizing non-specific antibody binding.[6]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody to its recommended concentration in Blocking Buffer. From this point forward, protect the coverslips from light to prevent photobleaching. [6] Incubate for 1 hour at room temperature in a humidified, dark chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each in the dark.

  • Mounting: Place a small drop of anti-fade mounting medium onto a clean microscope slide. Carefully invert the coverslip (cell-side down) onto the drop of medium, avoiding air bubbles.

  • Sealing and Curing: Seal the edges of the coverslip with clear nail polish. Allow the mounting medium to cure as per the manufacturer's instructions (typically overnight at 4°C in the dark).

  • Imaging: Visualize the staining using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~647 nm; Emission: ~667 nm).[8] For best results, image the samples immediately.[7]

Troubleshooting Guide

Even with a robust protocol, issues can arise. The table below outlines common problems and their solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal 1. Low expression of the target protein.[1][7]2. Inefficient cell permeabilization.[1]3. Primary or secondary antibody concentration is too low.[1][6]4. Photobleaching of the fluorophore.[6][7]5. Incompatible secondary antibody.[1][8]1. Use a positive control cell line or tissue known to express the protein.[6]2. Optimize permeabilization time or Triton X-100 concentration.[1]3. Increase the antibody concentration or incubation time.[6]4. Keep samples in the dark and use an anti-fade mounting medium.[7][8]5. Ensure the secondary antibody is raised against the host species of the primary antibody.[1][6]
High Background 1. Insufficient blocking.[1]2. Primary or secondary antibody concentration is too high.[1][6]3. Inadequate washing.[1][6]4. Non-specific binding of the secondary antibody.[6][7]5. Sample drying out during the procedure.[1][9]1. Increase blocking time or change the blocking agent (e.g., from BSA to normal serum).[1][6]2. Titrate antibodies to find the optimal dilution with the best signal-to-noise ratio.[6]3. Increase the number and duration of wash steps.[6]4. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Use an isotype control.[6][7]5. Ensure the sample remains covered in liquid throughout all steps.[7][9]

References

ATTO 647 for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorescent dye ATTO 647 in fluorescence in situ hybridization (FISH) applications. This compound and its derivative, ATTO 647N, are highly suitable for FISH due to their strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3] Their excitation in the red spectral region helps to reduce background autofluorescence from biological samples.

I. Overview of this compound in FISH

This compound is a fluorescent label well-suited for labeling nucleic acid probes for FISH and other molecular biology techniques.[3] It is a zwitterionic dye with a net electrical charge of zero, while ATTO 647N is a cationic dye carrying a net positive charge.[1][4][5] Both exhibit high thermal and photostability, making them robust choices for demanding imaging conditions.[1] ATTO 647N, in particular, is also resistant to ozone degradation, which is beneficial for microarray applications.[2][3] The fluorescence of this compound dyes is largely independent of pH in the range of 2 to 11, providing versatility in various buffer conditions.[1]

Key Features of this compound Dyes for FISH:
  • High Photostability: ATTO 647N demonstrates significant resistance to photobleaching, allowing for longer exposure times and more robust imaging.[2][6]

  • Bright Signal: These dyes have a high fluorescence quantum yield, contributing to bright signals and sensitive detection.[1][7][8]

  • Reduced Autofluorescence: Excitation and emission in the far-red spectrum minimize interference from cellular autofluorescence.[2]

  • Versatile Labeling: this compound dyes are available with various reactive groups, such as NHS esters, for straightforward labeling of amine-modified oligonucleotides.[9][10]

II. Quantitative Data and Dye Properties

The selection of a fluorophore is critical for the success of FISH experiments. The following tables summarize the key optical and performance characteristics of this compound and ATTO 647N.

Table 1: Optical Properties of this compound and ATTO 647N

PropertyThis compoundATTO 647N
Excitation Maximum (λmax)645 nm[7][11]644 nm[8][12]
Emission Maximum (λfl)669 nm[7][11]669 nm[8][12]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[4][5]1.5 x 10^5 M⁻¹cm⁻¹[12]
Fluorescence Quantum Yield (ηfl)20%[4][5]65%
Fluorescence Lifetime (τfl)2.4 ns[4][5]3.5 ns

Table 2: Performance Characteristics in Labeling and Imaging

ParameterATTO 647NNotes
Labeling Efficiency (DNA Probes)0.5-1.0 dye molecules / 100 bases[9]Provides good signals in standard confocal microscopy.[9]
Photobleaching ResistanceSignificantly increased with antifade mounting media.[6]
Relative Fluorescence IntensityHigher than Alexa Fluor 647 and Cy5 in some applications.[13]

III. Experimental Protocols

This section provides detailed protocols for labeling oligonucleotide probes with this compound NHS ester and performing a FISH experiment.

A. Protocol for Labeling Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol is adapted from procedures for labeling amine-modified nucleic acids.[9][10]

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS ester or ATTO 647N NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.2 M Sodium bicarbonate or carbonate buffer (pH 8.0-9.0)

  • Nuclease-free water

  • 3 M Sodium Chloride (NaCl)

  • Chilled 100% Ethanol (B145695)

  • 70% Ethanol

  • Deionized formamide (B127407)

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in the 0.2 M sodium bicarbonate/carbonate buffer to a final concentration of 0.1 mM.

  • Dye Reconstitution: Reconstitute the lyophilized this compound/647N NHS ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL. This solution should be prepared immediately before use.

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution. The optimal dye-to-probe ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for at least 2 hours at room temperature with gentle shaking. For longer incubation times, the pH can be adjusted to 7.0-7.5.

  • Probe Precipitation:

    • Add 0.1 volumes of 3 M NaCl to the labeling reaction.

    • Add 3 volumes of chilled 100% ethanol.

    • Vortex vigorously and incubate at -20°C for at least 2 hours.[9] Longer precipitation times can improve yield.[9]

  • Pelleting the Probe: Centrifuge at 11,000 rpm for 20 minutes at 4°C.[9]

  • Washing: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge for 5 minutes under the same conditions.[9]

  • Drying and Resuspension: Remove the supernatant and air-dry the pellet in the dark.[9] The pellet should be visibly colored. Dissolve the labeled probe in deionized formamide and store at -20°C.[9]

Probe Quality Control: The labeling efficiency can be determined by measuring the absorbance at 260 nm (for the nucleic acid) and at the λmax of the dye (around 645 nm).[9]

B. Protocol for Fluorescence In Situ Hybridization (FISH)

This is a general protocol and may require optimization for specific cell or tissue types and targets.

Materials:

  • This compound-labeled probe

  • Slides with fixed cells or tissue sections

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Formamide

  • Hybridization Buffer (e.g., 50% formamide, 10% dextran (B179266) sulfate, 2x SSC)

  • Wash Buffers (e.g., 50% formamide/2x SSC, 1x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Ensure that cells or tissues are properly fixed and permeabilized to allow probe entry.[14] For DNA FISH, treatment with a hypotonic solution and fixation with methanol/acetic acid is common.[15]

  • Probe Mix Preparation: Dilute the this compound-labeled probe in hybridization buffer to the desired final concentration.

  • Denaturation:

    • Apply the probe mix to the slide and cover with a coverslip.

    • Denature the probe and the target DNA simultaneously on a heat block or in a hybridizer at 75-80°C for 5-10 minutes.

  • Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in 50% formamide/2x SSC at 42°C for 10-15 minutes.

    • Wash in 1x SSC at 42°C for 10 minutes.

    • Wash in 0.1x SSC at room temperature for 5 minutes.

    • Wash stringency can be adjusted by altering temperature and salt concentration to reduce background.[14][16]

  • Counterstaining: Stain the nuclei with DAPI in an appropriate buffer for 5-10 minutes.

  • Mounting: Rinse the slides briefly in water, allow them to dry, and mount with an antifade mounting medium.[15]

  • Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI and this compound (e.g., Cy5 filter set).

IV. Visualizing Workflows and Pathways

A. Oligonucleotide Labeling Workflow

G cluster_0 Probe and Dye Preparation cluster_1 Labeling and Purification Amine-modified Oligo Amine-modified Oligo This compound NHS Ester This compound NHS Ester Dissolve Oligo in Buffer Dissolve Oligo in Buffer Mix Oligo and Dye Mix Oligo and Dye Dissolve Oligo in Buffer->Mix Oligo and Dye Incubate Incubate Mix Oligo and Dye->Incubate Covalent Bond Formation Reconstitute Dye in DMF/DMSO Reconstitute Dye in DMF/DMSO Reconstitute Dye in DMF/DMSO->Mix Oligo and Dye Precipitate with Ethanol/NaCl Precipitate with Ethanol/NaCl Incubate->Precipitate with Ethanol/NaCl Centrifuge and Wash Centrifuge and Wash Precipitate with Ethanol/NaCl->Centrifuge and Wash Resuspend Labeled Probe Resuspend Labeled Probe Centrifuge and Wash->Resuspend Labeled Probe Labeled Probe Ready for FISH Labeled Probe Ready for FISH Resuspend Labeled Probe->Labeled Probe Ready for FISH G cluster_prep Preparation cluster_hyb Hybridization cluster_post Post-Hybridization and Imaging Sample_Prep Sample Preparation (Fixation, Permeabilization) Probe_Mix Prepare Hybridization Mix (this compound Probe + Buffer) Sample_Prep->Probe_Mix Denaturation Denaturation (Probe and Target DNA) Probe_Mix->Denaturation Hybridization Hybridization (Overnight Incubation) Denaturation->Hybridization Washes Stringency Washes Hybridization->Washes Counterstain Counterstain with DAPI Washes->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging Data_Analysis Data_Analysis Imaging->Data_Analysis

References

Calculating the Degree of Labeling for ATTO 647 Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of fluorescently labeled biomolecules is critical for the accuracy and reproducibility of a wide range of biological assays. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein or antibody molecule, is a key quality control parameter.[1][2] An optimal DOL is crucial, as under-labeled conjugates may provide insufficient signal, while over-labeling can lead to fluorescence quenching and altered biological activity of the conjugated protein.[2][3]

This application note provides a detailed protocol for determining the DOL of proteins and antibodies conjugated with ATTO 647, a bright and photostable fluorescent dye commonly used in imaging and other fluorescence-based applications. The protocol is based on a straightforward spectrophotometric method.

Principle of DOL Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths:

  • 280 nm: At this wavelength, the absorbance is primarily attributed to the protein, although the dye also contributes to a lesser extent.

  • λmax of the dye: This is the wavelength of maximum absorbance for the specific fluorescent dye (e.g., ~645 nm for this compound). At this wavelength, the absorbance is almost entirely due to the dye.

By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, the concentrations of both the protein and the dye in the conjugate solution can be determined, allowing for the calculation of their molar ratio (the DOL).[1][4]

Materials and Spectroscopic Data

Required Materials
  • Purified this compound-protein/antibody conjugate

  • Spectrophotometer capable of measuring absorbance at 280 nm and in the 600-700 nm range

  • Quartz or suitable low-volume cuvettes

  • Buffer used for conjugate purification (e.g., PBS)

Spectroscopic Data for this compound Dyes and Proteins

Accurate DOL calculation relies on the precise molar extinction coefficients (ε) of the protein and the dye, as well as a correction factor (CF) for the dye's absorbance at 280 nm.

ParameterThis compoundATTO 647NIgG (Immunoglobulin G)
Molar Extinction Coefficient at λmax (ε_dye) 120,000 M⁻¹cm⁻¹[5][6]150,000 M⁻¹cm⁻¹[5][7]N/A
Maximum Absorbance (λmax) ~645 nm[5][6]~644 nm[5]N/A
Correction Factor at 280 nm (CF₂₈₀) 0.04[5][8][9]0.05[5] or 0.04[7]N/A
Molar Extinction Coefficient at 280 nm (ε_prot) N/AN/A~210,000 M⁻¹cm⁻¹ or ~203,000 M⁻¹cm⁻¹[10][11]
Molecular Weight (MW) N/AN/A~150,000 g/mol [12]

Note: The molar extinction coefficient of other proteins can be estimated based on their amino acid sequence.

Experimental Protocol: Determining the DOL

This protocol outlines the steps for labeling an antibody with this compound NHS ester and subsequently calculating the DOL.

Antibody Labeling with this compound NHS Ester
  • Protein Preparation: Dissolve the antibody (or protein) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-10 mg/mL.[8][10] Buffers containing primary amines like Tris are not suitable for labeling with NHS esters and must be removed by dialysis or buffer exchange.[12][13] The optimal pH for the labeling reaction is between 8.0 and 9.0; a pH of 8.3 is commonly used.[5][13]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL.[12][13]

  • Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution while gently vortexing.[5][12] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[5] Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][12]

  • Purification of the Conjugate: It is crucial to remove any unreacted, free dye from the conjugate solution, as its presence will lead to an overestimation of the DOL.[4] This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column, eluting with an appropriate buffer (e.g., PBS).[4][5] The first colored fraction to elute is the labeled protein conjugate.[5]

Spectrophotometric Measurement
  • Blank Measurement: Use the purification buffer to zero the spectrophotometer at both 280 nm and the λmax of the this compound dye.

  • Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye (A_max). If the absorbance reading at λmax is greater than 2.0, dilute the sample with the purification buffer and re-measure.[2] Remember to account for the dilution factor in the subsequent calculations.

DOL Calculation Formulas

The following formulas are used to calculate the concentration of the protein and the dye, and subsequently the DOL:

Corrected Protein Absorbance: A_prot = A₂₈₀ - (A_max × CF₂₈₀)

Protein Concentration (M): C_prot = A_prot / ε_prot

Dye Concentration (M): C_dye = A_max / ε_dye

Degree of Labeling (DOL): DOL = C_dye / C_prot

An alternative combined formula to directly calculate the DOL is: DOL = (A_max × ε_prot) / ((A₂₈₀ - A_max × CF₂₈₀) × ε_dye)[4][14]

Data Presentation and Example Calculation

Example Data
MeasurementValue
A₂₈₀ 0.85
A_max (at 644 nm for ATTO 647N) 1.20
Dilution Factor 1
Constants for IgG and ATTO 647N
ConstantValue
ε_prot (IgG) 203,000 M⁻¹cm⁻¹
ε_dye (ATTO 647N) 150,000 M⁻¹cm⁻¹
CF₂₈₀ (ATTO 647N) 0.05
Step-by-Step Calculation
  • Calculate Corrected Protein Absorbance: A_prot = 0.85 - (1.20 × 0.05) = 0.79

  • Calculate Protein Concentration: C_prot = 0.79 / 203,000 M⁻¹cm⁻¹ ≈ 3.89 × 10⁻⁶ M

  • Calculate Dye Concentration: C_dye = 1.20 / 150,000 M⁻¹cm⁻¹ = 8.00 × 10⁻⁶ M

  • Calculate DOL: DOL = (8.00 × 10⁻⁶ M) / (3.89 × 10⁻⁶ M) ≈ 2.06

This result indicates that, on average, there are approximately 2 molecules of ATTO 647N per molecule of IgG. For most antibodies, a DOL between 2 and 10 is considered ideal.[2]

Visualized Workflows and Relationships

Experimental Workflow for DOL Determination

DOL_Workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_measurement Measurement & Calculation Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.3) Reaction Incubate Protein + Dye (1 hr, RT, dark) Protein_Prep->Reaction Dye_Prep Prepare this compound NHS Ester Solution (DMSO) Dye_Prep->Reaction Purification Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purification Spectro Measure Absorbance (A280 & Amax) Purification->Spectro Calc Calculate DOL Spectro->Calc

Caption: Workflow for determining the Degree of Labeling (DOL).

Relationship of Components in DOL Calculation

DOL_Calculation_Relationship cluster_inputs Measured & Known Values cluster_calculations Calculated Values A280 A280 C_Prot Protein Concentration A280->C_Prot Amax Amax Amax->C_Prot C_Dye Dye Concentration Amax->C_Dye eProt ε_protein eProt->C_Prot eDye ε_dye eDye->C_Dye CF CF280 CF->C_Prot DOL DOL C_Prot->DOL C_Dye->DOL

Caption: Interrelationship of parameters for DOL calculation.

Troubleshooting

  • Low DOL: This may result from a low dye-to-protein ratio in the labeling reaction, a protein concentration that is too low (<2 mg/mL), or a suboptimal pH.[3][13] Consider increasing the molar excess of the dye or optimizing the reaction conditions.

  • High DOL: This is often due to an excessive dye-to-protein ratio. It can also be an artifact of incomplete removal of free dye during purification.[4] Ensure thorough purification and consider reducing the amount of dye in the labeling reaction.

  • Inconsistent Results: Ensure that the dye solution is freshly prepared and that the protein solution is free of interfering substances.[5][12] Variations in the extinction coefficients used for calculation can also lead to discrepancies.[1][15]

By following this detailed protocol and understanding the principles of DOL calculation, researchers can confidently and accurately characterize their this compound-labeled conjugates, leading to more reliable and reproducible experimental outcomes.

References

ATTO 647 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 647, a fluorescent dye characterized by its high fluorescence yield and photostability, has emerged as a powerful tool in neuroscience research.[1][2][3] Its utility spans a wide range of applications, from conventional immunofluorescence to advanced super-resolution microscopy techniques, enabling the visualization of neuronal structures and dynamics with exceptional clarity.[4][5] This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate the integration of this compound into your research workflows.

Key Applications

This compound dyes are instrumental in several cutting-edge neuroscience imaging techniques:

  • Super-Resolution Microscopy (STED & STORM): ATTO 647N is particularly well-suited for Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), allowing for the resolution of subcellular structures beyond the diffraction limit of light.[4][6][7][8] This has enabled detailed studies of dendritic spines, the organization of proteins within synapses, and the fine structure of the cytoskeleton.[4]

  • Live-Cell Imaging: The high brightness and photostability of ATTO 647N make it an excellent choice for long-term live-cell imaging.[9][10][11] It has been successfully used to track the dynamics of mitochondria and other organelles in living neurons, providing insights into their interactions and functions.[10][11]

  • Immunofluorescence: In conventional immunofluorescence, this compound-conjugated secondary antibodies provide a bright and stable signal for the detection of neuronal proteins. Its far-red emission minimizes autofluorescence from tissue, leading to a high signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound in neuroscience research.

Table 1: Super-Resolution Microscopy Performance of ATTO 647N

ParameterConfocal Resolution (FWHM)STED Resolution (FWHM)Reference
Instrument PSF (45 ± 6 nm nanobeads) 347 ± 36 nm63 ± 5.6 nm[6]
Adenylyl Cyclase Type III (ACIII) Clusters 591 ± 160 nm124 ± 43 nm[6]

Table 2: Spectral Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength 647 nm[1][2]
Maximum Emission Wavelength 667 nm[1][2]
Emission Detection Band (in a two-color STED setup) 660 - 700 nm[6][12]

Experimental Protocols

Immunofluorescence Staining of Neuronal Cultures

This protocol describes the use of this compound-conjugated secondary antibodies for visualizing a protein of interest in cultured neurons.

Workflow:

start Start: Neuronal Culture fix Fixation (4% PFA) start->fix 15 min perm Permeabilization (0.25% Triton X-100) fix->perm 10 min block Blocking (5% BSA) perm->block 1 hr primary Primary Antibody Incubation block->primary Overnight secondary Secondary Antibody (this compound conjugate) primary->secondary 1-2 hrs wash Washing (PBS) secondary->wash mount Mounting wash->mount image Imaging mount->image

Caption: General immunofluorescence workflow for cultured neurons.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibody (specific to the target protein)

  • This compound-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Fixation: Wash cultured neurons twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific binding.[13]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer (typically 1:1000 to 1:3000) and incubate for 1-2 hours at room temperature, protected from light.[13]

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~647/667 nm).

STED Microscopy of Neuronal Proteins

This protocol outlines a general procedure for preparing neuronal samples for STED microscopy.

Workflow:

start Start: Neuronal Sample fix Fixation (4% PFA + 0.2% Glutaraldehyde) start->fix stain Immunostaining (as per protocol 1) fix->stain mount_sted Mounting in STED-compatible medium stain->mount_sted image_sted STED Imaging mount_sted->image_sted

Caption: Workflow for preparing samples for STED microscopy.

Key Considerations for STED:

  • Fixation: For optimal preservation of ultrastructure, a stronger fixation is often required. A common fixative is 4% PFA with 0.2% glutaraldehyde.[4]

  • Fluorophore Choice: ATTO 647N is an excellent choice for STED microscopy due to its high photostability and efficient stimulated emission depletion.

  • Mounting Medium: Use a mounting medium optimized for STED microscopy to ensure the best resolution and signal stability.

Procedure: Follow the immunofluorescence protocol above with the modified fixation step. Ensure all washing steps are thorough to minimize background fluorescence.

Live-Cell Imaging of Mitochondria

This protocol describes the use of ATTO 647N for labeling and imaging mitochondria in live neurons. ATTO 647N has been shown to specifically accumulate in mitochondria under certain conditions.[10][11]

Signaling Pathway/Mechanism:

atto ATTO 647N NHS Ester incubation Incubation (e.g., 30 min at 20°C) atto->incubation cell Live Neuron cell->incubation uptake Cellular Uptake incubation->uptake mitochondria Mitochondrial Accumulation uptake->mitochondria imaging Live-Cell Imaging (Confocal or STED) mitochondria->imaging

Caption: Mechanism of mitochondrial labeling with ATTO 647N.

Procedure:

  • Preparation: Culture neurons on imaging-compatible dishes or coverslips.

  • Labeling: Incubate the live neurons with ATTO 647N (e.g., 1.5 µM) for 30 minutes at 20°C.[10]

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove excess dye.

  • Imaging: Image the cells using a confocal or STED microscope equipped for live-cell imaging. Maintain physiological conditions (37°C, 5% CO2) during imaging. Long-term imaging is possible due to the high photostability of ATTO 647N.[10]

Conclusion

This compound is a versatile and robust fluorescent dye that offers significant advantages for a wide range of applications in neuroscience research. Its exceptional optical properties make it particularly valuable for advanced imaging techniques that push the boundaries of spatial and temporal resolution. The protocols provided here offer a starting point for the successful application of this compound in your own research endeavors.

References

Using ATTO 647 Labeled Phalloidin for Actin Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the visualization of filamentous actin (F-actin) in fixed cells using ATTO 647 labeled phalloidin (B8060827). This probe offers exceptional brightness and photostability, making it an ideal choice for high-resolution fluorescence microscopy and quantitative image analysis.

Introduction

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] It exhibits a high affinity and specificity for F-actin, binding at the interface between actin subunits and stabilizing the filament structure.[1][2] When conjugated to fluorescent dyes, such as this compound, phalloidin becomes a powerful tool for visualizing the intricate network of actin filaments within cells.

This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[3][5][6] These properties, combined with its good water solubility, make this compound phalloidin a superior reagent for actin staining in a variety of applications, including fluorescence microscopy, and super-resolution techniques like STED and STORM.[5][7]

Quantitative Data

The following table summarizes the key quantitative properties of the this compound dye and its phalloidin conjugate.

PropertyValueReference
This compound Dye Properties
Excitation Maximum (λex)647 nm[3]
Emission Maximum (λem)667 nm[3]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[3][6]
Fluorescence Quantum Yield (ηfl)20%[3][6]
Fluorescence Lifetime (τfl)2.4 ns[3][6]
This compound Phalloidin Conjugate
Molecular Weight~1477 g/mol [4]

Experimental Protocols

Staining Protocol for Cultured Cells

This protocol provides a reliable method for staining F-actin in cultured cells grown on coverslips.

Materials:

  • This compound Phalloidin

  • Methanol-free Formaldehyde (B43269) (3-4% in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (0.1% in PBS) or other suitable permeabilization agent

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[8] It is crucial to use methanol-free formaldehyde as methanol (B129727) can disrupt the native structure of actin.[9]

    • Wash the fixed cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[10] This step is essential to allow the phalloidin conjugate to access the intracellular actin filaments.[11]

    • Wash the cells three times with PBS.

  • Blocking (Optional):

    • To reduce non-specific background staining, an optional blocking step can be included.[8]

    • Incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[8]

  • Staining with this compound Phalloidin:

    • Prepare the this compound phalloidin staining solution. A typical working concentration is between 80-200 nM, with 100 nM being a common starting point.[11] Dilute the stock solution in PBS (or PBS with 1% BSA).

    • Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.[10][11] The incubation can also be performed overnight at 4°C for potentially lower background.[11][12]

    • Wash the cells two to three times with PBS to remove unbound phalloidin.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the this compound dye (Excitation: ~647 nm, Emission: ~667 nm).

Mandatory Visualizations

Experimental Workflow for Actin Staining

G cluster_prep Cell Preparation cluster_fix Fixation cluster_perm Permeabilization cluster_stain Staining cluster_image Imaging cell_culture 1. Cell Culture on Coverslips pbs_wash1 2. Wash with PBS cell_culture->pbs_wash1 fixation 3. Fix with 3-4% Formaldehyde pbs_wash1->fixation pbs_wash2 4. Wash with PBS fixation->pbs_wash2 permeabilization 5. Permeabilize with 0.1% Triton X-100 pbs_wash2->permeabilization pbs_wash3 6. Wash with PBS permeabilization->pbs_wash3 blocking 7. Blocking with BSA (Optional) pbs_wash3->blocking staining 8. Stain with this compound Phalloidin blocking->staining pbs_wash4 9. Wash with PBS staining->pbs_wash4 mounting 10. Mount Coverslip pbs_wash4->mounting imaging 11. Fluorescence Microscopy mounting->imaging

Caption: Workflow for F-actin staining with this compound Phalloidin.

Phalloidin Binding to F-Actin

G cluster_actin F-Actin Filament cluster_phalloidin Phalloidin Conjugate A1 Actin Subunit A2 Actin Subunit A3 Actin Subunit Phalloidin Phalloidin Phalloidin->A2 Binds to interface of actin subunits ATTO647 This compound Phalloidin->ATTO647 conjugated to

Caption: Phalloidin-dye conjugate binding to an F-actin filament.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inadequate permeabilization.Ensure complete permeabilization by using an appropriate concentration of detergent (e.g., 0.1-0.5% Triton X-100) and sufficient incubation time.
Methanol-based fixation.Use methanol-free formaldehyde for fixation, as methanol denatures F-actin and prevents phalloidin binding.[9]
Incorrect filter set.Verify that the microscope's excitation and emission filters are appropriate for this compound.
Degraded phalloidin conjugate.Store the phalloidin stock solution at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[10]
High Background Insufficient washing.Increase the number and duration of washing steps after fixation, permeabilization, and staining.
Non-specific binding.Include a blocking step with 1% BSA in PBS before staining.[8]
Phalloidin concentration too high.Titrate the concentration of this compound phalloidin to find the optimal balance between signal and background.
Altered Cell Morphology Harsh fixation or permeabilization.Optimize fixation and permeabilization conditions (e.g., shorter incubation times, lower formaldehyde concentration) to better preserve cell structure.

Concluding Remarks

This compound labeled phalloidin is a high-performance probe for the visualization of F-actin. Its superior photophysical properties and the straightforward staining protocol make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. By following the detailed protocols and troubleshooting guidelines provided, researchers can achieve high-quality, reproducible staining of the actin cytoskeleton for a wide range of imaging applications.

References

Application Notes and Protocols for ATTO 647 in Multiplex Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATTO 647 for High-Performance Multiplex Imaging

This compound is a state-of-the-art fluorescent label that has emerged as a superior choice for multiplex imaging applications in life sciences.[1][2] Belonging to a new generation of red-emitting fluorophores, this compound exhibits a unique combination of properties that make it ideal for the simultaneous detection of multiple targets in complex biological samples.[1][2] Its strong absorption, high fluorescence quantum yield, and exceptional photostability ensure bright and stable signals, which are critical for high-resolution microscopy and quantitative analysis.[1][2][3]

A key feature of this compound is its excitation in the red spectral region, which helps to minimize background autofluorescence often encountered in biological specimens when using shorter wavelength excitation.[4][5] The dye is highly water-soluble and maintains its fluorescent properties across a physiological pH range, making it suitable for a wide array of biological applications, including immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH).[1][6][7] This application note provides a comprehensive guide to utilizing this compound in multiplex imaging, complete with detailed protocols and data tables for seamless integration into your research workflows.

Photophysical Properties of this compound and Related Dyes

The selection of appropriate fluorophores is paramount for successful multiplex imaging. The following table summarizes the key photophysical properties of this compound and its variant, ATTO 647N, providing a basis for instrument setup and experimental design.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 645 - 647[6][8][9]666 - 669[8][9]120,000 - 150,000[9][10]0.20[9][11]
ATTO 647N 644[10]669[10]150,000[10][11]0.65[10][11]

Recommended Fluorophore Combinations for Multiplex Imaging with this compound

Successful multiplexing relies on the careful selection of fluorophores with minimal spectral overlap. This compound, with its far-red emission, is an excellent partner for a variety of other dyes. Below is a table of recommended fluorophores that can be combined with this compound for multi-color imaging experiments.

Excitation Channel (Laser Line)FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Violet (405 nm) DAPI358461Ideal for nuclear counterstaining.
Alexa Fluor 405402421Bright and photostable blue fluorophore.
Blue (488 nm) Alexa Fluor 488495519A very common and bright green fluorophore.
ATTO 488501523Offers high photostability.
Green (532 nm or 561 nm) Alexa Fluor 555555565Bright and photostable in the orange-red region.
ATTO 550554576A good alternative to other orange-red dyes.[12]
ATTO 565563592Can be used as a FRET pair with ATTO 647N.[13]
Red (633 nm or 647 nm) This compound / ATTO 647N 644-647 669 The fluorophore of interest for the far-red channel.

Experimental Protocol: Multiplex Immunofluorescence Staining

This protocol provides a general framework for performing a three-color immunofluorescence experiment using this compound in combination with Alexa Fluor 488 and Alexa Fluor 555. This can be adapted for other fluorophore combinations and sample types.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Primary antibodies raised in different species (e.g., Rabbit, Mouse, Goat)

  • Secondary antibodies conjugated to:

    • Alexa Fluor 488 (e.g., Donkey anti-Rabbit)

    • Alexa Fluor 555 (e.g., Donkey anti-Mouse)

    • This compound (e.g., Donkey anti-Goat)

  • Blocking buffer (e.g., 5% Normal Donkey Serum in PBS with 0.3% Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Ensure samples are properly fixed, permeabilized, and washed with PBS.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Prepare a cocktail of the three primary antibodies diluted in the blocking buffer to their predetermined optimal concentrations.

    • Incubate the samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Prepare a cocktail of the three fluorophore-conjugated secondary antibodies (Alexa Fluor 488, Alexa Fluor 555, and this compound) diluted in the blocking buffer. Protect from light from this point forward.

    • Incubate the samples with the secondary antibody cocktail for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the samples three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate samples with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

  • Final Washes: Wash the samples twice with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto the slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter sets for DAPI, Alexa Fluor 488, Alexa Fluor 555, and this compound.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in the multiplex immunofluorescence protocol.

G Multiplex Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps Fixation Fixation & Permeabilization Washing1 PBS Wash Fixation->Washing1 Blocking Blocking (1 hr, RT) Washing1->Blocking PrimaryAb Primary Antibody Incubation (Overnight, 4°C) Blocking->PrimaryAb Washing2 PBS Washes (3x) PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (1-2 hrs, RT, Dark) Washing2->SecondaryAb Washing3 PBS Washes (3x) SecondaryAb->Washing3 Counterstain DAPI Counterstain (Optional) Washing3->Counterstain Washing4 Final PBS Washes (2x) Counterstain->Washing4 Mounting Mounting Washing4->Mounting Imaging Imaging Mounting->Imaging

Caption: Overview of the multiplex immunofluorescence staining protocol.

G Antibody Incubation Strategy cluster_primary Primary Antibodies (from different species) cluster_secondary Secondary Antibodies (Fluorophore-conjugated) Rabbit_anti_TargetA Rabbit anti-Target A Donkey_anti_Rabbit_AF488 Donkey anti-Rabbit Alexa Fluor 488 Rabbit_anti_TargetA->Donkey_anti_Rabbit_AF488 Sample Biological Sample Rabbit_anti_TargetA->Sample Primary Incubation Mouse_anti_TargetB Mouse anti-Target B Donkey_anti_Mouse_AF555 Donkey anti-Mouse Alexa Fluor 555 Mouse_anti_TargetB->Donkey_anti_Mouse_AF555 Mouse_anti_TargetB->Sample Primary Incubation Goat_anti_TargetC Goat anti-Target C Donkey_anti_Goat_ATTO647 Donkey anti-Goat This compound Goat_anti_TargetC->Donkey_anti_Goat_ATTO647 Goat_anti_TargetC->Sample Primary Incubation Sample->Donkey_anti_Rabbit_AF488 Secondary Incubation Sample->Donkey_anti_Mouse_AF555 Secondary Incubation Sample->Donkey_anti_Goat_ATTO647 Secondary Incubation

Caption: Antibody strategy for three-color multiplex immunofluorescence.

Conclusion

This compound is a robust and versatile fluorophore that is exceptionally well-suited for multiplex imaging. Its favorable spectral properties, high photostability, and brightness make it an invaluable tool for researchers and scientists in various fields. By following the protocols and guidelines outlined in this application note, users can confidently incorporate this compound into their multiplexing experiments to achieve high-quality, reproducible results.

References

Application Notes and Protocols for Fluorescence Lifetime Imaging (FLIM) with ATTO 647N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FLIM with ATTO 647N

Fluorescence Lifetime Imaging (FLIM) is a powerful imaging technique that measures the exponential decay rate of fluorescence from a fluorophore at each point in an image. This provides information about the local environment of the fluorophore, independent of its concentration. ATTO 647N is a red-emitting fluorescent dye with exceptional photostability and a fluorescence lifetime that is sensitive to its surroundings, making it an excellent probe for FLIM applications.[1] These characteristics allow for the investigation of various cellular processes, including protein-protein interactions via Förster Resonance Energy Transfer (FRET), changes in the local environment (e.g., polarity), and receptor dimerization.[2][3]

ATTO 647N exhibits a relatively long fluorescence lifetime, typically in the range of 3.0 to 3.7 nanoseconds, which is readily measurable with standard FLIM instrumentation.[4][5] Its high photostability ensures minimal signal degradation during the extended acquisition times often required for FLIM imaging.[1]

Quantitative Data: Photophysical Properties of ATTO 647N

The fluorescence lifetime of ATTO 647N is influenced by its conjugation status and local environment. Below is a summary of reported fluorescence lifetime values for ATTO 647N under various conditions.

SampleSolvent/BufferFluorescence Lifetime (τ) in nsReference(s)
ATTO 647N (free dye)Aqueous Solution3.5
ATTO 647N (free dye)Ethanol (with 0.1% TFA)Not specified, used for absorption measurement[6]
ATTO 647N (free dye)PBS~3.0 - 3.71[4][5]
ATTO 647N conjugated to IgGPBS~1.9 - 3.3 (scan dependent)[7]
ATTO 647N conjugated to DNABuffer~3.3 (in ZMW)[8]
ATTO 647N conjugated to StreptavidinAqueous Solution3.5[9]
ATTO 550 (Donor) - ATTO 647N (Acceptor) FRET pair on DNABufferDonor lifetime quenched[10]

Experimental Protocols

Protocol 1: Labeling of Proteins with ATTO 647N NHS Ester for FLIM Imaging

This protocol describes the labeling of proteins containing primary amines (e.g., lysine (B10760008) residues) with ATTO 647N N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • ATTO 647N NHS ester

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.[5]

  • Adjust pH: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 647N NHS ester in DMSO or DMF to a concentration of 2 mg/mL.

  • Labeling Reaction: Add a 2- to 15-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with constant stirring, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 647 nm (for ATTO 647N).

G Protein Labeling Workflow A Prepare Protein Solution (2-10 mg/mL in PBS) B Adjust pH to 8.3 with Bicarbonate Buffer A->B D Mix Protein and Dye Solutions B->D C Prepare ATTO 647N NHS Ester Stock Solution (2 mg/mL) C->D E Incubate for 30-60 min at Room Temperature D->E F Purify Labeled Protein (Gel Filtration) E->F G Characterize Conjugate (Spectrophotometry) F->G

Protein Labeling Workflow
Protocol 2: Live-Cell FLIM Imaging of ATTO 647N-Labeled Proteins

This protocol outlines the steps for acquiring FLIM data from live cells expressing or labeled with ATTO 647N-conjugated molecules using a Time-Correlated Single Photon Counting (TCSPC) system.

Materials:

  • Live cells expressing the ATTO 647N-labeled protein of interest, plated on glass-bottom dishes

  • Live-cell imaging medium

  • Confocal microscope equipped with a TCSPC FLIM system

  • Pulsed laser source with excitation wavelength ~640 nm

  • Single-photon sensitive detector (e.g., hybrid photodetector or SPAD)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. If labeling surface proteins, follow the specific cell labeling protocol with ATTO 647N NHS ester.[11]

  • Microscope Setup:

    • Turn on the laser and allow it to stabilize for at least 30 minutes.

    • Select the appropriate dichroic mirror and emission filter for ATTO 647N (e.g., 660-720 nm bandpass).

    • Set the laser power to a low level to minimize phototoxicity and photobleaching.

  • TCSPC Parameter Setup:

    • Set the laser repetition rate (e.g., 20-80 MHz) to be appropriate for the expected fluorescence lifetime of ATTO 647N (~3.5 ns), ensuring the decay curve is fully captured.

    • Adjust the detector settings (e.g., gain) to achieve a photon count rate that is less than 1-5% of the laser repetition rate to avoid pile-up artifacts.[12]

    • Set the acquisition time per pixel (dwell time) and the image resolution (e.g., 256x256 or 512x512 pixels). A longer acquisition time will improve the signal-to-noise ratio.

  • Data Acquisition:

    • Focus on the cells of interest.

    • Acquire a FLIM image. It is recommended to acquire data until a sufficient number of photons per pixel (typically >1000) is collected for accurate lifetime fitting.

  • Data Analysis:

    • Use appropriate software (e.g., SPCImage, SymPhoTime) to analyze the FLIM data.

    • Fit the fluorescence decay curve in each pixel to a single or multi-exponential decay model to obtain the fluorescence lifetime.

    • Generate a false-color lifetime map of the image.

G Live-Cell FLIM-TCSPC Workflow A Prepare Labeled Live Cells on Glass-Bottom Dish B Microscope & TCSPC Setup A->B C Set Acquisition Parameters (Laser Power, Dwell Time, Resolution) B->C D Acquire FLIM Data C->D E Analyze Data: Fit Decay Curves per Pixel D->E F Generate Lifetime Map E->F

Live-Cell FLIM-TCSPC Workflow

Application Example: Studying GPCR Dimerization using FLIM-FRET

FLIM-FRET is a powerful technique to study protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs). In this application, one GPCR is tagged with a donor fluorophore and the other with an acceptor fluorophore, such as ATTO 647N. If the two GPCRs dimerize, bringing the donor and acceptor into close proximity (<10 nm), FRET occurs, leading to a decrease in the donor's fluorescence lifetime.[13]

Signaling Pathway and Experimental Principle

G GPCR Dimerization Detection by FLIM-FRET cluster_0 No Dimerization cluster_1 Dimerization A GPCR-Donor D Donor Emission (Normal Lifetime) A->D B GPCR-Acceptor (ATTO 647N) C Excitation of Donor C->A E GPCR-Donor H FRET E->H <10 nm I Donor Emission (Shorter Lifetime) E->I F GPCR-Acceptor (ATTO 647N) J Acceptor Emission F->J G Excitation of Donor G->E H->F

GPCR Dimerization Detection by FLIM-FRET

Experimental Workflow:

  • Construct Preparation: Create two constructs of the GPCR of interest, one fused to a donor fluorophore (e.g., a fluorescent protein like mClover) and the other labeled with an acceptor, ATTO 647N.

  • Cell Transfection: Co-transfect cells with both constructs. As a control, transfect cells with the donor construct alone.

  • FLIM Imaging: Acquire FLIM images of the donor fluorophore in both the donor-only control cells and the co-transfected cells.

  • Data Analysis:

    • Determine the average fluorescence lifetime of the donor in the absence of the acceptor (τ_D) from the control cells.

    • Determine the fluorescence lifetime of the donor in the presence of the acceptor (τ_DA) from the co-transfected cells. A decrease in the donor lifetime (τ_DA < τ_D) indicates FRET and thus dimerization.

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (τ_DA / τ_D).[13]

Data Analysis Workflow: Phasor Analysis

Phasor analysis is a fit-free method for analyzing FLIM data that provides a graphical representation of the fluorescence decay in each pixel. Each pixel's decay is transformed into a single point (a phasor) on a 2D plot. This allows for rapid identification of different lifetime components and FRET populations.[14][15]

G Phasor Analysis Workflow for FLIM Data A Acquire Raw FLIM Data (TCSPC Histogram per Pixel) B Fourier Transform of Decay Data for Each Pixel A->B C Generate Phasor Plot (G vs S coordinates) B->C D Identify Lifetime Components (Clusters on the Plot) C->D E Select Regions of Interest on Phasor Plot D->E F Map Selected Phasors back to the FLIM Image E->F G Quantitative Analysis (e.g., FRET efficiency) F->G

Phasor Analysis Workflow for FLIM Data

References

Troubleshooting & Optimization

How to reduce ATTO 647 photobleaching.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 647 and its derivatives. This guide provides troubleshooting advice and answers to frequently asked questions regarding the photobleaching of this compound, a common issue encountered during fluorescence microscopy experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound photobleaching.

Problem: My this compound signal is fading very quickly during image acquisition.

Potential Cause Suggested Solution
High Laser Power Reduce the excitation laser power to the minimum level required for an adequate signal-to-noise ratio.[1][2]
Long Exposure Times Decrease the camera exposure time or increase the scanning speed. Use a more sensitive detector if available to compensate.[1]
Oxygen-Mediated Photodamage Use an imaging buffer containing an antifade reagent or an oxygen scavenging system.[1][3][4] For live-cell imaging, consider supplementing the media with antioxidants like Trolox.[4][5]
Inadequate Antifade Reagent The chosen antifade medium may not be optimal for this compound. Consider switching to a formula based on a reducing and oxidizing system (ROXS), which has been shown to be highly effective for far-red dyes.[6][7]
Incorrect Buffer pH This compound is pH sensitive and degrades at a pH above 8.5.[8][9] Ensure your imaging buffer is within the optimal pH range (typically 7.0-8.0).

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to excitation light, leading to a loss of fluorescence. For cyanine (B1664457) dyes like this compound, a primary mechanism involves the excited fluorophore entering a long-lived triplet state.[10] From this state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen.[11][12][13] These ROS then attack and degrade the fluorophore, causing it to lose its ability to fluoresce.

PhotobleachingMechanism cluster_oxygen cluster_bleach S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Bleached Dye (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 T1->S0 Phosphorescence ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) ROS->S0

Caption: Simplified Jablonski diagram showing the photobleaching pathway.

Q2: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[1] They work through several mechanisms:

  • Triplet State Quenchers (TSQs): Molecules like cyclooctatetraene (B1213319) (COT) and Trolox directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can generate ROS.[10][12]

  • Reactive Oxygen Species (ROS) Scavengers: Antioxidants like ascorbic acid (Vitamin C), n-propyl gallate (NPG), and p-phenylenediamine (B122844) (PPD) chemically neutralize ROS after they are formed, preventing them from damaging the fluorophore.[4][14][15]

AntifadeAction cluster_photobleaching Standard Photobleaching Pathway cluster_antifade Antifade Intervention T1 Excited Triplet State (T₁) ROS Reactive Oxygen Species (¹O₂) T1->ROS + O₂ GroundState Ground State Dye (S₀) T1->GroundState Quenching Bleached Bleached Dye ROS->Bleached Oxidation Neutralized Neutralized Species ROS->Neutralized Scavenging TSQ Triplet State Quencher (e.g., Trolox, COT) Scavenger ROS Scavenger (e.g., Ascorbic Acid)

Caption: Mechanisms of action for common antifade reagents.

Q3: Which antifade reagents are best for this compound?

While many commercial and homemade antifade reagents exist, studies have shown that formulations containing a Reducing and Oxidizing System (ROXS) are particularly effective at enhancing the photostability of ATTO 647N.[6][7] These buffers, often containing reagents like Trolox and Trolox-quinone or ascorbic acid and methyl viologen, can significantly outperform traditional mounting media.

Q4: Can I use an oxygen scavenging system instead of an antifade reagent?

Yes. Oxygen scavenging systems, such as those using glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD), directly remove molecular oxygen from the buffer.[1][3][16] This prevents the formation of most ROS and is a very effective strategy to reduce photobleaching. These systems are commonly used in single-molecule imaging applications like STORM.

Q5: I'm performing live-cell imaging. What are my options?

For live-cell imaging, it is crucial to use reagents that are non-toxic. Many components of traditional antifade media for fixed cells are cytotoxic.[4] Recommended options include:

  • Commercial Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent, VectaCell™ Trolox, and OxyFluor™ are specifically formulated for live-cell applications.[5]

  • Media Supplementation: Adding antioxidants like Trolox (a water-soluble form of Vitamin E) or ascorbic acid directly to the imaging medium can reduce photobleaching and phototoxicity.[4][17]

Quantitative Data on Photostability

The effectiveness of different antifade media on ATTO 647N photostability has been quantitatively assessed. The tables below summarize key findings from published research.

Table 1: Comparison of Antifade Media on ATTO 647N Photostability

Imaging MediumRelative Mean Bleaching Lifetime (vs. PBS)Initial Brightness (vs. PBS)Brightness After 3 Days Storage
PBS (Phosphate-Buffered Saline)1.0100%~100%
Vectashield® (VS)~1.1~70%~70%
Ibidi Mounting Medium (Ibidi-MM)2.3 ± 0.2~40%~70%
ROXS (Ascorbic Acid/Methyl Viologen)2.9 ± 0.5~100%~80%
ROXS (Trolox/Trolox-Quinone)3.1 ± 0.5~100%~85%
Data adapted from a study on fixed cells, showing that ROXS-based buffers significantly increase the bleaching lifetime of ATTO 647N while preserving its initial brightness compared to other common media.[6][7]

Table 2: Relative Photobleaching Rates of Common Far-Red Dyes

FluorophoreRelative Photobleaching RateStructural Class
Cy5HighestCyanine
ATTO 647N IntermediateCarbopyronine
ATTO 655LowestOxazine
Data from comparative studies indicate that ATTO 647N is inherently more photostable than Cy5 but less stable than ATTO 655 under similar conditions.[13][18]

Experimental Protocols

Protocol 1: Preparation of a ROXS Antifade Imaging Buffer (Trolox-based)

This protocol describes how to prepare a powerful antifade buffer for imaging fixed cells labeled with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • HCl

  • An oxygen-scavenging system (optional, for maximum stability):

    • Glucose Oxidase

    • Catalase

    • D-glucose

Procedure:

  • Prepare a 100 mM stock solution of Trolox in 1 M HCl. This stock is stable for several months at 4°C.

  • On the day of the experiment, prepare the final imaging buffer.

  • For a final concentration of 1-2 mM Trolox, dilute the stock solution into your imaging buffer (e.g., PBS).

  • Optional (for maximum photostability): Add an oxygen scavenging system to the Trolox-containing buffer immediately before imaging:

    • Add D-glucose to a final concentration of 10% (w/v).

    • Add glucose oxidase to a final concentration of 0.5 mg/mL.

    • Add catalase to a final concentration of 40 µg/mL.

  • Mount your sample in the freshly prepared buffer and seal the coverslip to prevent re-oxygenation. Image immediately.

Protocol 2: Workflow for Testing Antifade Reagent Efficacy

This protocol outlines a general workflow to compare the performance of different antifade reagents for your specific this compound application.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_mount 2. Mounting cluster_image 3. Image Acquisition cluster_analyze 4. Data Analysis P1 Prepare identical samples labeled with this compound M1 Mount Sample A in Control Buffer (PBS) P1->M1 M2 Mount Sample B in Antifade #1 P1->M2 M3 Mount Sample C in Antifade #2 P1->M3 I1 Define consistent imaging parameters (laser power, exposure, etc.) I2 Acquire time-lapse series of each sample until signal is bleached I1->I2 A1 Measure fluorescence intensity decay over time I2->A1 A2 Calculate photobleaching lifetime for each condition A1->A2 A3 Compare results to determine best antifade A2->A3

Caption: Experimental workflow for comparing antifade solutions.

References

Troubleshooting weak signal with ATTO 647 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak signals with ATTO 647 conjugates in their experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Weak Signal

Q1: I am observing a very weak or no signal from my this compound conjugated antibody in immunofluorescence. What are the potential causes and solutions?

A weak or absent signal in immunofluorescence experiments can stem from several factors, ranging from the sample preparation to the imaging setup. Here's a breakdown of common issues and how to address them:

  • Antibody Concentration: The concentration of your primary or this compound-conjugated secondary antibody may be too low.[1][2][3][4]

    • Solution: Optimize the antibody concentration by performing a titration experiment to find the optimal balance between signal and background.

  • Inefficient Labeling: If you have labeled your own antibody, the conjugation reaction may have been inefficient, resulting in a low degree of labeling (DOL).

    • Solution: Review your labeling protocol. Ensure the pH of the reaction buffer is appropriate (typically pH 8.3 for NHS esters) and that the antibody is free of amine-containing buffers like Tris.[5] Consider using a higher molar excess of the dye in the labeling reaction.[5][6]

  • Photobleaching: ATTO 647N is known for its high photostability, but excessive exposure to excitation light can still lead to photobleaching and a weaker signal.[7][8][9]

    • Solution: Minimize the exposure time of your sample to the laser. Use an anti-fade mounting medium to protect the fluorophore.[10]

  • Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will result in poor signal detection.

    • Solution: Ensure your microscope's filter sets are appropriate for this compound (Excitation max: ~645 nm, Emission max: ~669 nm).[11]

  • Sample Preparation Issues: Poor fixation or permeabilization can hinder antibody access to the target antigen.

    • Solution: Optimize your fixation and permeabilization protocols for your specific cell or tissue type and target antigen.

Q2: My Western blot bands with an this compound conjugated secondary antibody are very faint. How can I improve the signal?

Weak signals on a Western blot can be frustrating. Here are some key areas to troubleshoot:

  • Antibody Dilution: The most common cause of faint bands is a suboptimal dilution of the primary or secondary antibody.[1][2][3][4]

    • Solution: Perform a dot blot to quickly test and optimize antibody concentrations before running a full Western blot.[3][4]

  • Insufficient Protein Load: The amount of target protein in your lysate may be too low to detect.

    • Solution: Increase the total protein amount loaded per well.[3][4] If the protein is of low abundance, consider enriching your sample through immunoprecipitation.[3][4]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[2][3] Optimize transfer time and voltage, especially for high molecular weight proteins.

  • Blocking Buffer Issues: The blocking buffer can sometimes mask the epitope of your target protein.

    • Solution: Try different blocking agents (e.g., BSA, non-fat dry milk) or reduce the concentration of the blocking agent.[2][4]

  • Substrate/Enzyme Issues (if applicable): While this compound is a fluorescent dye, if you are using an HRP-conjugated secondary and a chemiluminescent substrate, ensure the substrate has not expired and is active.[12][13]

Q3: In flow cytometry, the positive population stained with my this compound conjugate is dim and difficult to distinguish from the negative population. What steps can I take to improve the signal?

Low signal-to-noise ratio is a common challenge in flow cytometry. Here’s how to enhance the signal from your this compound conjugate:

  • Antibody Titration: Using too much or too little antibody can lead to a poor signal. High concentrations can increase background, while low concentrations will result in a dim signal.

    • Solution: Titrate your this compound-conjugated antibody to determine the optimal concentration that provides the best separation between your positive and negative populations.

  • Instrument Settings: Incorrect laser and filter settings will compromise signal detection.

    • Solution: Ensure the correct laser line (e.g., 633 nm or 640 nm) is being used to excite the this compound dye and that the appropriate emission filter is in place.[11] Check the photomultiplier tube (PMT) voltage and adjust it to an optimal level.

  • Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background and making it difficult to resolve a dim positive signal.

    • Solution: Use a viability dye to exclude dead cells from your analysis.

  • Compensation Issues: If you are performing multi-color flow cytometry, improper compensation can cause spillover from other channels, potentially obscuring your this compound signal.

    • Solution: Carefully set your compensation using single-stained controls for each fluorophore in your panel.

Quantitative Data Summary

Table 1: this compound & ATTO 647N Spectroscopic Properties

PropertyThis compoundATTO 647N
Excitation Maximum (λex) 645 nm[11]647 nm[5]
Emission Maximum (λem) 669 nm[11]667 nm[5]
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M⁻¹cm⁻¹[14]1.5 x 10^5 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (ηfl) 20%[14]65%[5]

Table 2: Recommended Starting Concentrations for Antibody-Based Applications

ApplicationPrimary AntibodyThis compound-Conjugated Secondary Antibody
Immunofluorescence (IF) 1-10 µg/mL1-5 µg/mL (typically a 1:200 to 1:1000 dilution)
Western Blot (WB) 0.5-2 µg/mL0.1-0.5 µg/mL (typically a 1:1000 to 1:10,000 dilution)
Flow Cytometry (FCM) 0.1-1 µg per 10^6 cellsNot Applicable (Directly conjugated primary is common)

Note: These are general starting recommendations. Optimal concentrations should be determined experimentally for each specific antibody and application.

Experimental Protocols

Protocol 1: General Protocol for Immunofluorescence Staining

  • Cell/Tissue Preparation:

    • Grow cells on coverslips or prepare tissue sections on slides.

    • Wash briefly with Phosphate Buffered Saline (PBS).

    • Fix cells/tissue with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[10]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples in the dark for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each, protecting the samples from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate laser lines and filters for this compound.

Visual Troubleshooting Guides

Weak_Signal_Troubleshooting start Weak Signal with This compound Conjugate problem_cat Identify Experimental Application start->problem_cat if_staining Immunofluorescence (IF) problem_cat->if_staining  Staining wb Western Blot (WB) problem_cat->wb  Blotting fcm Flow Cytometry (FCM) problem_cat->fcm  Cytometry check_ab_conc_if Optimize Antibody Concentration if_staining->check_ab_conc_if check_photobleaching Minimize Light Exposure & Use Anti-fade if_staining->check_photobleaching check_filters_if Verify Correct Filter Sets if_staining->check_filters_if check_sample_prep_if Optimize Fixation/ Permeabilization if_staining->check_sample_prep_if check_ab_conc_wb Optimize Antibody Concentration wb->check_ab_conc_wb check_protein_load Increase Protein Load or Enrich Target wb->check_protein_load check_transfer Verify Transfer (Ponceau S) wb->check_transfer check_blocking Test Different Blocking Buffers wb->check_blocking check_ab_titer_fcm Titrate Antibody fcm->check_ab_titer_fcm check_instrument_settings Check Laser/Filters & PMT Voltage fcm->check_instrument_settings check_viability Use Viability Dye fcm->check_viability check_compensation Set Compensation Correctly fcm->check_compensation

Caption: Troubleshooting workflow for weak this compound conjugate signals.

Logical_Relationships root_cause Potential Root Causes of Weak Signal reagent_issues Reagent-Related Issues root_cause->reagent_issues protocol_issues Protocol-Related Issues root_cause->protocol_issues instrument_issues Instrument-Related Issues root_cause->instrument_issues sub_reagent1 Suboptimal Antibody Concentration reagent_issues->sub_reagent1 sub_reagent2 Poor Conjugate Quality (Low DOL) reagent_issues->sub_reagent2 sub_reagent3 Degraded Dye or Antibody reagent_issues->sub_reagent3 sub_protocol1 Inefficient Staining/ Blocking protocol_issues->sub_protocol1 sub_protocol2 Photobleaching protocol_issues->sub_protocol2 sub_protocol3 Poor Sample Preparation protocol_issues->sub_protocol3 sub_instrument1 Incorrect Laser/ Filter Settings instrument_issues->sub_instrument1 sub_instrument2 Low Detector Sensitivity (PMT) instrument_issues->sub_instrument2

Caption: Logical relationships of weak signal root causes.

References

Technical Support Center: Troubleshooting High Background in ATTO 647 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address the common issue of high background fluorescence when using ATTO 647 dye in your staining experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main properties of this compound that I should be aware of?

This compound is a fluorescent label for the red spectral region with strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] It is a zwitterionic dye, meaning it has a net electrical charge of zero, and it is very hydrophilic and water-soluble.[1][2][3] While it is stable at physiological pH, it can slowly degrade at a pH above 8.0.[1][2][3][4]

Q2: What are the most common causes of high background in immunofluorescence?

High background in immunofluorescence can stem from several factors, including but not limited to:

  • Antibody-related issues: The concentration of the primary or secondary antibody may be too high, or the secondary antibody might be cross-reacting with other proteins in the sample.[5][6][7][8][9]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[6][7][9]

  • Problems with washing steps: Insufficient or improper washing can leave unbound antibodies behind, contributing to background signal.[5][10][11]

  • Fixation and permeabilization artifacts: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase autofluorescence.[7][12]

  • Hydrophobic interactions: Some fluorescent dyes can bind non-specifically to cellular components due to hydrophobic interactions.[13]

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, leading to background signal.[12][14]

Q3: Can the this compound dye itself contribute to high background?

While this compound is designed to have good water solubility, which generally reduces non-specific binding, its hydrophobic properties can still play a role.[2][13] Studies have shown that dye hydrophobicity is a significant determinant of non-specific binding to substrates.[13] Additionally, highly charged fluorescent dyes can contribute to non-specific binding.[15] However, this compound is zwitterionic, carrying a neutral net charge, which helps to minimize this issue.[1][2][3][4][16]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound staining experiments.

Problem 1: High background across the entire sample.

This often indicates an issue with antibody concentrations, blocking, or washing steps.

Troubleshooting Workflow for General High Background

start High Background Observed check_antibody Step 1: Verify Antibody Concentrations start->check_antibody optimize_blocking Step 2: Optimize Blocking check_antibody->optimize_blocking If background is still high improve_washing Step 3: Improve Washing Steps optimize_blocking->improve_washing If background is still high result_good Problem Resolved improve_washing->result_good If background is reduced result_bad Problem Persists improve_washing->result_bad If background is still high start Punctate Background centrifuge_ab Step 1: Centrifuge Antibodies start->centrifuge_ab filter_buffers Step 2: Filter Buffers centrifuge_ab->filter_buffers If background is still punctate check_dye_solubility Step 3: Check Dye Solubility filter_buffers->check_dye_solubility If background is still punctate result_good Problem Resolved check_dye_solubility->result_good If background is reduced result_bad Problem Persists check_dye_solubility->result_bad If background is still punctate start Suspected Autofluorescence unstained_control Step 1: Image Unstained Control start->unstained_control spectral_unmixing Step 2: Use Spectral Unmixing unstained_control->spectral_unmixing If autofluorescence is confirmed quenching Step 3: Apply Quenching Agent spectral_unmixing->quenching If unmixing is insufficient result_good Problem Resolved quenching->result_good If background is reduced result_bad Problem Persists quenching->result_bad If background is still high

References

Optimizing dye-to-protein ratio for ATTO 647 labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for ATTO 647 labeling. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound labeling of proteins.

Q1: Why is my labeling efficiency low?

Low labeling efficiency is a frequent problem and can stem from several factors. Systematically check the following:

  • Incorrect Buffer pH: The pH of the reaction buffer is critical. For NHS-ester based labeling of primary amines (lysine residues, N-terminus), the optimal pH range is 8.0-9.0, with a pH of 8.3 often recommended.[1][2][3] A pH that is too low will result in protonated and unreactive amine groups, while a pH that is too high can lead to hydrolysis of the NHS ester.[1][4] For maleimide-based labeling of thiol groups (cysteine residues), the recommended pH range is 7.0-7.5.[5][6]

  • Presence of Competing Nucleophiles: Ensure your protein solution is free of amine-containing buffers (e.g., Tris, glycine) or other primary amine-containing substances (e.g., ammonium (B1175870) salts, BSA) when using NHS esters.[1][4][7] These will compete with your target protein for the dye. A buffer exchange to a compatible buffer like PBS or sodium bicarbonate is necessary if your protein is in an incompatible buffer.[4]

  • Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration. A protein concentration of at least 2 mg/mL is recommended, with optimal concentrations often cited as 2-10 mg/mL.[7][8][9][10][11]

  • Hydrolyzed Dye: this compound NHS ester is sensitive to moisture.[4] Always allow the dye vial to warm to room temperature before opening to prevent condensation.[4][12] Prepare dye stock solutions in anhydrous DMSO or DMF immediately before use.[4][13]

  • Inaccessible Target Residues: The primary amines or thiol groups on your protein may be sterically hindered or buried within the protein's 3D structure, making them inaccessible to the dye.[4]

Q2: My protein appears to be over-labeled. What can I do?

Over-labeling can lead to fluorescence quenching, protein aggregation, and altered protein function.[14] To prevent this:

  • Reduce the Dye-to-Protein Molar Ratio: Decrease the molar excess of the this compound dye in the reaction.[5][7]

  • Decrease the Reaction Time: Shorten the incubation time of the labeling reaction.[5][7]

  • Increase the Protein Concentration: A higher protein concentration can help reduce the degree of labeling.[5][7]

Q3: I'm having trouble removing the free, unreacted dye. What are the best practices?

Effective removal of free dye is crucial for accurate determination of the degree of labeling and for downstream applications.

  • Gel Filtration Chromatography: This is a common and effective method. Use a resin with an appropriate size exclusion limit for your protein (e.g., Sephadex G-25).[11][13] The labeled protein will elute first, followed by the smaller, free dye molecules.[13]

  • Dialysis: This is another option for removing free dye.

  • Spin Columns: Commercially available spin columns are designed for rapid purification of labeled proteins.[8]

  • Repeated Purification: If you still detect free dye after the first purification step (e.g., by SDS-PAGE analysis), a second purification step may be necessary.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). For antibodies, a starting molar excess of 8- to 20-fold of the dye over the protein is common for mono-labeling.[1] For smaller proteins, a molar ratio of 1-2 may be suitable, while larger proteins may require a much higher ratio.[13] It is often necessary to perform a titration experiment to determine the optimal ratio for your specific protein and application.

Q2: How do I calculate the Degree of Labeling (DOL)?

The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (around 644-647 nm).[8][9]

The calculation requires correcting the absorbance at 280 nm for the contribution of the this compound dye. The formula is as follows:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] [6][10]

Where:

  • A_max is the absorbance of the conjugate at the dye's absorbance maximum (~646 nm for ATTO 647N).[15]

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).[8][9]

  • ε_dye is the molar extinction coefficient of the this compound dye at its absorbance maximum (e.g., 150,000 M⁻¹cm⁻¹ for ATTO 647N).[7][8]

  • CF_280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength (e.g., ~0.05 for ATTO 647N).[5][7]

Q3: How should I store my this compound-labeled protein?

Labeled conjugates should generally be stored under the same conditions as the unlabeled protein.[16] For short-term storage, 4°C is suitable, and the addition of a preservative like sodium azide (B81097) (0.01-0.02%) can improve stability.[8][9] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9][10] It is also advisable to protect the labeled protein from light.[8][9]

Quantitative Data Summary

The following tables provide key quantitative data for this compound labeling.

Table 1: Recommended Reaction Conditions for this compound NHS Ester Labeling

ParameterRecommended Value
pH 8.0 - 9.0 (optimal 8.3)[1][2]
Protein Concentration 2 - 10 mg/mL[7][8][9]
Incubation Time 30 - 60 minutes at room temperature[13] or up to 2 hours[8]
Incubation Temperature Room temperature[13] or 4°C (for longer incubation)[8][9]
Solvent for Dye Anhydrous DMSO or DMF[4][13]

Table 2: Spectroscopic Properties of this compound Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀)
This compound 645[17]669[17]120,000[17]0.04[12]
ATTO 647N 644[5]669[5]150,000[5][7]0.05[5][7]

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with this compound NHS Ester

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of 2-10 mg/mL.[11]
  • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the labeling buffer.[13]

2. This compound NHS Ester Solution Preparation:

  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.[12]
  • Prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 1-10 mg/mL) immediately before use.[7][13]

3. Labeling Reaction:

  • Add the desired molar excess of the this compound NHS ester solution to the protein solution while gently vortexing.[13]
  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13] The incubation time can be extended to 2 hours.[8]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), a spin column, or dialysis.[8][13]
  • Collect the fractions containing the labeled protein. The first colored fraction to elute is typically the labeled protein.

5. Determination of the Degree of Labeling:

  • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye (~647 nm).
  • Calculate the DOL using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, pH 8.3) conjugation Conjugation Reaction (Room Temperature, 1 hr) protein_prep->conjugation dye_prep This compound NHS Ester Preparation (in DMSO) dye_prep->conjugation purification Purification of Conjugate (e.g., Gel Filtration) conjugation->purification analysis Spectroscopic Analysis (A280, A647) purification->analysis dol_calc Calculate Degree of Labeling (DOL) analysis->dol_calc

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_workflow start Low Labeling Efficiency? buffer_ph Is buffer pH 8.0-9.0? start->buffer_ph Yes competing_amines Buffer free of amines (Tris, Glycine)? buffer_ph->competing_amines Yes adjust_ph Adjust pH to 8.3 buffer_ph->adjust_ph No buffer_exchange Perform buffer exchange (e.g., to PBS) competing_amines->buffer_exchange No protein_conc Protein concentration > 2 mg/mL? competing_amines->protein_conc Yes adjust_ph->buffer_ph buffer_exchange->competing_amines dye_quality Freshly prepared This compound solution? protein_conc->dye_quality Yes concentrate_protein Concentrate protein protein_conc->concentrate_protein No prepare_fresh_dye Prepare fresh dye in anhydrous DMSO dye_quality->prepare_fresh_dye No success Labeling Optimized dye_quality->success Yes concentrate_protein->protein_conc prepare_fresh_dye->dye_quality

Caption: Troubleshooting decision tree for low labeling efficiency.

References

ATTO 647 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the signal-to-noise ratio (S/N) in fluorescence microscopy experiments using ATTO 647 and its derivatives like ATTO 647N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

A1: this compound is a fluorescent dye belonging to the carbopyronine family, designed for the red spectral region.[1][2] It is widely used for labeling biomolecules such as DNA, RNA, and proteins.[2] Key features include strong absorption, high fluorescence quantum yield, and good photostability, making it suitable for sensitive applications like single-molecule detection and super-resolution microscopy.[2][3]

Q2: What is the difference between this compound and ATTO 647N?

A2: this compound is a zwitterionic dye with a neutral net charge, while ATTO 647N is a cationic dye with a net charge of +1 after conjugation.[1][2] ATTO 647N is known for its high photostability and resistance to ozone, making it ideal for microarray applications.[4] It also exhibits strong absorption and a high fluorescence quantum yield.[5]

Q3: What are the main factors that affect the signal-to-noise ratio when using this compound?

A3: The primary factors include:

  • Photobleaching: The irreversible loss of fluorescence due to photochemical damage.[6]

  • Background Fluorescence: Unwanted signal originating from autofluorescence of the sample, unbound dye, or non-specific binding of the labeled probe.[7][8]

  • Experimental Conditions: This includes the choice of imaging buffer, laser power, and detector settings.

Q4: How can I reduce photobleaching of this compound?

A4: To minimize photobleaching, you can:

  • Use Antifade Reagents: Mounting media containing antifade agents can protect the fluorophore from photobleaching.[9][10]

  • Optimize Illumination: Use the lowest possible laser power and exposure time that still provides a detectable signal.[11][12]

  • Choose Photostable Dyes: ATTO 647N is generally more photostable than other dyes in the same spectral range.[13]

  • Minimize Oxygen: The presence of oxygen can accelerate photobleaching. Using oxygen scavenging systems in the imaging buffer can significantly improve dye stability.[6]

Q5: What causes high background and how can I reduce it?

A5: High background can be caused by several factors, including:

  • Autofluorescence: Intrinsic fluorescence from the cells or tissue.[7]

  • Non-specific Antibody Binding: The primary or secondary antibody binding to unintended targets.[14][15]

  • Excess Antibody: Too high a concentration of the labeled antibody.[16] To reduce background, ensure thorough washing steps, use appropriate blocking buffers, and titrate your antibody to the optimal concentration.[14][16]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Q: My images have a high, uniform background. What could be the cause and how do I fix it?

A: A high, uniform background is often due to issues with your staining protocol or imaging setup. Follow this troubleshooting workflow:

HighBackgroundTroubleshooting Start High Uniform Background Check_Unstained_Control Image an unstained control sample Start->Check_Unstained_Control Autofluorescence_High Is autofluorescence high? Check_Unstained_Control->Autofluorescence_High Use_Autofluorescence_Quencher Use an autofluorescence quencher or switch to a longer wavelength dye Autofluorescence_High->Use_Autofluorescence_Quencher Yes Check_Secondary_Only Run a secondary antibody only control Autofluorescence_High->Check_Secondary_Only No Use_Autofluorescence_Quencher->Check_Secondary_Only Secondary_Binding Is there significant staining? Check_Secondary_Only->Secondary_Binding Change_Secondary Use a pre-adsorbed secondary antibody or change blocking buffer Secondary_Binding->Change_Secondary Yes Titrate_Primary Titrate primary and secondary antibody concentrations Secondary_Binding->Titrate_Primary No Change_Secondary->Titrate_Primary Optimize_Washing Increase number and duration of wash steps Titrate_Primary->Optimize_Washing Check_Blocking Optimize blocking step (time, temperature, agent) Optimize_Washing->Check_Blocking Solution Reduced Background Check_Blocking->Solution

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Low Signal Intensity

Q: My this compound signal is very weak. What are the possible reasons and solutions?

A: Low signal can stem from various factors, from sample preparation to instrument settings.

  • Insufficient Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the concentration or the incubation time.[15]

  • Antibody Incompatibility: Ensure your secondary antibody is specific to the host species of your primary antibody.[15]

  • Inefficient Labeling: If you are labeling your own antibody, ensure the dye-to-protein ratio is optimal.

  • Photobleaching: Your signal may be fading due to excessive light exposure. Reduce laser power and exposure times.[11][12]

  • Incorrect Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for this compound (Excitation max ~645 nm, Emission max ~669 nm).

  • Suboptimal Imaging Buffer: For super-resolution techniques like STORM, the composition of the imaging buffer is critical for dye photoswitching and signal intensity.

Issue 3: Rapid Photobleaching

Q: My this compound signal disappears very quickly during imaging. How can I improve its photostability?

A: Rapid photobleaching is a common issue, especially with high-intensity illumination.

  • Reduce Excitation Intensity and Duration: This is the most direct way to reduce photobleaching.[9][11] Use neutral density filters to lower the excitation light intensity.[10]

  • Use an Antifade Mounting Medium: For fixed samples, use a commercially available antifade mounting medium or prepare your own.[9] These reagents often contain oxygen scavengers and triplet state quenchers.[10]

  • Optimize Your Imaging Buffer: For live-cell or super-resolution imaging, the buffer composition is crucial. The inclusion of an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., MEA or 2-mercaptoethanol) can significantly enhance photostability.[17][18]

  • Choose a More Photostable Variant: ATTO 647N is known for its high photostability.[4][5]

Data Presentation

The choice of imaging buffer or mounting medium can significantly impact the photostability of ATTO 647N. The following table summarizes the relative mean bleaching lifetimes of ATTO 647N in different antifade (AF) media compared to Phosphate-Buffered Saline (PBS).

Antifade MediumRelative Mean Bleaching Lifetime (vs. PBS)
PBS1.0
Vectashield (VS)1.3 ± 0.6
Ibidi Mounting Medium (Ibidi-MM)2.3 ± 0.2
ROXS (AA/MV)2.9 ± 0.5
ROXS (TX/TQ)3.1 ± 0.5

Data adapted from a study on antifading agents for fluorescence microscopy.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Immunofluorescence_Workflow Start Start: Cultured Cells on Coverslips Fixation 1. Fixation (e.g., 4% PFA in PBS for 10 min) Start->Fixation Washing1 2. Wash 3x with PBS Fixation->Washing1 Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100 in PBS for 10 min) Washing1->Permeabilization Washing2 4. Wash 3x with PBS Permeabilization->Washing2 Blocking 5. Blocking (e.g., 1% BSA in PBS for 1 hr) Washing2->Blocking Primary_Ab 6. Primary Antibody Incubation (Diluted in blocking buffer, e.g., 1 hr at RT or overnight at 4°C) Blocking->Primary_Ab Washing3 7. Wash 3x with PBS Primary_Ab->Washing3 Secondary_Ab 8. Secondary Antibody Incubation (this compound conjugate, diluted in blocking buffer, 1 hr at RT, in the dark) Washing3->Secondary_Ab Washing4 9. Wash 3x with PBS Secondary_Ab->Washing4 Mounting 10. Mount Coverslip (with antifade mounting medium) Washing4->Mounting Imaging 11. Image Mounting->Imaging

Caption: General workflow for immunofluorescence staining.

Protocol 2: Preparation of STORM Imaging Buffer

For Stochastic Optical Reconstruction Microscopy (STORM), a specific imaging buffer is required to enable the photoswitching of this compound.

Materials:

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A

  • 1 M Cysteamine (MEA) in water or 2-mercaptoethanol (B42355)

Procedure:

  • Prepare Buffer A and Buffer B. These can be stored at room temperature for the long term.[17]

  • Prepare GLOX solution. This should be prepared fresh.[17]

  • Immediately before imaging, prepare the final STORM imaging buffer.

    • For MEA-based buffer: To 620 µL of Buffer B, add 70 µL of 1 M MEA and 7 µL of GLOX solution. Mix gently by vortexing.[17]

    • For 2-mercaptoethanol-based buffer: To 690 µL of Buffer B, add 7 µL of 2-mercaptoethanol and 7 µL of GLOX solution.[17]

  • Add the imaging buffer to your sample. The sample can be imaged for up to several hours in this buffer.[18]

STORM_Buffer_Decision Start Need to prepare STORM imaging buffer Buffer_Choice Choose reducing agent Start->Buffer_Choice MEA_Path Prepare MEA-based buffer: 620 µL Buffer B + 70 µL 1M MEA + 7 µL GLOX Buffer_Choice->MEA_Path MEA BME_Path Prepare 2-mercaptoethanol-based buffer: 690 µL Buffer B + 7 µL 2-mercaptoethanol + 7 µL GLOX Buffer_Choice->BME_Path 2-mercaptoethanol Image Proceed to imaging MEA_Path->Image BME_Path->Image

Caption: Decision process for preparing STORM imaging buffer.

References

Technical Support Center: Troubleshooting Non-Specific Binding of ATTO 647 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of ATTO 647 conjugated antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound antibodies?

Non-specific binding refers to the attachment of antibodies to unintended cellular components or surfaces, rather than the target antigen. This can be caused by several factors, including electrostatic or hydrophobic interactions. With highly fluorescent dyes like this compound, non-specific binding can lead to high background fluorescence, which obscures the specific signal from the target antigen, making it difficult to interpret the results accurately.

Q2: What are the primary causes of high background staining with this compound antibodies?

High background staining with this compound antibodies can stem from several sources:

  • Hydrophobic Interactions: this compound, like many fluorescent dyes, can have hydrophobic properties that lead to non-specific binding to cellular lipids and proteins.

  • Inappropriate Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high is a common cause of non-specific binding.[1]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample can result in high background.

  • Insufficient Washing: Failure to adequately wash away unbound antibodies after incubation steps can lead to a high background signal.

  • Issues with the Antibody Itself: The quality of the antibody, including the presence of aggregates or free dye, can contribute to non-specific staining.

  • Sample Preparation: The fixation and permeabilization methods used can influence the level of non-specific binding.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving non-specific binding issues with this compound antibodies.

Problem: High Background Fluorescence

High background fluorescence can make it challenging to distinguish the specific signal from noise. The following steps can help identify and resolve the source of the high background.

1. Optimize Antibody Concentration

An essential first step is to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Experimental Protocol: Antibody Titration

    • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[2]

    • Prepare identical samples (e.g., cells cultured on coverslips or tissue sections).

    • Follow your standard immunofluorescence protocol, applying a different dilution of the primary antibody to each sample. Keep all other parameters, such as incubation times and secondary antibody concentration, constant.

    • Include a negative control where the primary antibody is omitted to assess the non-specific binding of the secondary antibody.

    • Image all samples using the same acquisition settings (e.g., laser power, exposure time).

    • Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background.

2. Optimize Blocking Conditions

Proper blocking is critical to prevent non-specific antibody binding.

  • Experimental Protocol: Blocking Optimization

    • Prepare your samples as usual up to the blocking step.

    • Test a panel of different blocking buffers. Common options include:

      • 5-10% normal serum from the same species as the secondary antibody.

      • 1-5% Bovine Serum Albumin (BSA).[3]

      • Commercially available blocking buffers.

    • Vary the incubation time for the blocking step (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

    • Proceed with the rest of your immunofluorescence protocol, using the optimal primary and secondary antibody concentrations determined from your titration experiment.

    • Include a "no block" control to establish a baseline for non-specific binding.

    • Image and compare the results to identify the blocking buffer and incubation time that yield the lowest background.

3. Improve Washing Steps

Thorough washing is necessary to remove unbound antibodies.

  • Recommendations:

    • Increase the number of wash steps (e.g., from 3 to 5 washes) after both primary and secondary antibody incubations.

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Use a wash buffer containing a mild detergent, such as 0.05% Tween 20 in PBS, to help reduce non-specific interactions.

Data Presentation: Comparison of Blocking Agents
Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum 5-10%Highly effective at blocking non-specific binding of the secondary antibody.Can sometimes mask certain epitopes. Must be from the same species as the secondary antibody.
Bovine Serum Albumin (BSA) 1-5%A common and effective general blocking agent.May not be sufficient for all antibodies or tissues with high non-specific binding.
Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.Not recommended for biotin-based detection systems or when using phospho-specific antibodies.
Fish Gelatin 0.1-0.5%Does not cross-react with mammalian antibodies.May not be as effective as serum or BSA for all applications.
Commercial Blocking Buffers VariesOften optimized for low background and high signal-to-noise ratio.Can be more expensive than homemade buffers.
Mandatory Visualizations

Diagram 1: Antibody Titration Workflow

AntibodyTitration cluster_prep Sample Preparation cluster_dilution Antibody Dilution Series cluster_staining Staining Protocol cluster_analysis Analysis Prep Prepare Identical Samples Incubate Incubate Samples with Different Antibody Dilutions Prep->Incubate Dilute Prepare Serial Dilutions of Primary Antibody Dilute->Incubate Secondary Incubate with Secondary Antibody (Constant Concentration) Incubate->Secondary Wash Wash Samples Secondary->Wash Image Image Samples (Identical Settings) Wash->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze Optimal Determine Optimal Dilution Analyze->Optimal

Caption: Workflow for optimizing primary antibody concentration.

Diagram 2: Blocking Optimization Workflow

BlockingOptimization cluster_prep Sample Preparation cluster_blocking Blocking Conditions cluster_staining Staining Protocol cluster_analysis Analysis Prep Prepare Identical Samples Blockers Test Different Blocking Buffers (e.g., Serum, BSA, Commercial) Prep->Blockers Times Vary Blocking Incubation Times Blockers->Times Primary Incubate with Optimal Primary Antibody Times->Primary Secondary Incubate with Secondary Antibody Primary->Secondary Wash Wash Samples Secondary->Wash Image Image Samples (Identical Settings) Wash->Image Analyze Compare Background Levels Image->Analyze Optimal Select Best Blocking Condition Analyze->Optimal

Caption: Workflow for optimizing blocking conditions.

References

ATTO 647 Fluorescence Quenching by Guanine: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the fluorescence quenching of ATTO 647 by guanine (B1146940). This phenomenon is critical in various applications, including nucleic acid sensing, protein-DNA interaction studies, and the design of fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and collisional quenching.

Q2: How does guanine quench the fluorescence of this compound?

A2: Guanine quenches the fluorescence of this compound primarily through a process called photoinduced electron transfer (PET). This is a form of static quenching that occurs when the this compound dye and a guanine residue are in direct contact, forming a non-fluorescent ground-state complex. In this complex, upon excitation of the dye, an electron is transferred from the electron-rich guanine to the excited this compound, leading to a non-radiative decay to the ground state and thus, a loss of fluorescence.

Q3: What is the difference between this compound and ATTO 647N in the context of guanine quenching?

A3: this compound is a zwitterionic dye, carrying both a positive and a negative charge, resulting in a net neutral charge. In contrast, ATTO 647N is a cationic dye with a net positive charge.[1] While both are susceptible to quenching by electron donors like guanine, their different charge characteristics can influence their interaction with nucleic acids and proteins, potentially affecting the efficiency of quenching in specific experimental setups. The fundamental quenching mechanism by guanine, however, remains the same for both dyes.

Q4: Can other nucleobases quench this compound fluorescence?

A4: Yes, other nucleobases can also quench this compound, but guanine is generally the most effective quencher among the DNA bases due to its low oxidation potential, making it a good electron donor. The quenching efficiency typically follows the order: Guanine > Adenine > Cytosine > Thymine.[2]

Q5: What is the Stern-Volmer relationship and how is it used to analyze quenching?

A5: The Stern-Volmer relationship is a mathematical model used to describe the kinetics of fluorescence quenching.[3] By measuring the fluorescence intensity of this compound in the absence and presence of varying concentrations of a quencher (like guanosine (B1672433) monophosphate), a Stern-Volmer plot can be generated. The slope of this plot yields the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and guanine.

Problem Possible Cause Recommended Solution
Unexpectedly Low Fluorescence Signal Guanine Quenching: The this compound label is in close proximity to a guanine residue in your oligonucleotide or protein-DNA complex.- Confirm the sequence of your oligonucleotide to identify nearby guanines.- Redesign your probe to increase the distance between the this compound label and any guanine residues.- If studying protein-DNA interactions, consider that the binding of the protein may bring the dye closer to a guanine.
Photobleaching: The this compound dye has been irreversibly damaged by prolonged exposure to excitation light.- Reduce the excitation laser power and/or exposure time.- Use an anti-fade mounting medium for imaging experiments.[4]- Ensure your imaging buffer is freshly prepared and deoxygenated if possible, as oxygen can contribute to photobleaching.
Incorrect Buffer Conditions: The pH of the buffer is outside the optimal range for ATTO 647N (pH 2-11).[5]- Check and adjust the pH of your experimental buffer to be within the recommended range.
Poor Labeling Efficiency: The this compound dye is not efficiently conjugated to your biomolecule.- Verify the conjugation protocol, ensuring the correct buffer pH for amine-reactive or thiol-reactive dyes.- Purify the labeled biomolecule to remove unconjugated dye.[6]
Inconsistent or Non-Reproducible Quenching Variable Dye-Quencher Distance: The conformation of your labeled molecule is not stable, leading to fluctuating distances between this compound and guanine.- For oligonucleotide probes, ensure proper hybridization conditions (temperature, salt concentration) to maintain a stable duplex.- For protein-DNA complexes, optimize binding conditions to ensure a stable interaction.
Presence of Other Quenchers: Other molecules in your sample, such as tryptophan residues in proteins, can also quench this compound fluorescence.[7]- Analyze the composition of your sample to identify potential quenchers.- If possible, mutate or modify the biomolecule to remove the interfering quencher.
High Background Fluorescence Excess Unconjugated Dye: Free this compound dye in the solution contributes to background signal.- Purify your labeled biomolecule thoroughly using methods like HPLC, gel filtration, or spin columns to remove all unconjugated dye.[6]
Non-Specific Binding: The this compound-labeled molecule is binding non-specifically to surfaces or other components in the assay.- Use appropriate blocking agents (e.g., BSA, salmon sperm DNA) in your buffer.- Optimize washing steps to remove non-specifically bound probes.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and ATTO 647N, which are essential for designing and interpreting quenching experiments.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~647 nm[2]
Emission Maximum (λem)~667 nm[2]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf)0.20[2]
Fluorescence Lifetime (τ)2.4 ns[2]
ChargeZwitterionic (net neutral)[2]

Table 2: Photophysical Properties of ATTO 647N

PropertyValueReference
Excitation Maximum (λex)644 - 646 nm[5][8]
Emission Maximum (λem)662 - 669 nm[5][8]
Molar Extinction Coefficient (ε)150,000 M⁻¹cm⁻¹[5][8]
Fluorescence Quantum Yield (Φf)0.65[5][8]
Fluorescence Lifetime (τ)3.5 ns[1]
ChargeCationic (+1)[1]

Experimental Protocols

Protocol 1: Steady-State Fluorescence Quenching Measurement of this compound by Guanosine Monophosphate (GMP)

This protocol describes how to perform a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant (Ksv) for the interaction between this compound and GMP.

Materials:

  • This compound-labeled oligonucleotide (e.g., 5'-ATTO 647-(T)10-3')

  • Guanosine 5'-monophosphate (GMP)

  • Fluorescence buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound-labeled oligonucleotide at a concentration of 1 µM in the fluorescence buffer.

  • Prepare a series of GMP solutions of varying concentrations (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM, 50 mM) in the fluorescence buffer.

  • Set up the fluorometer:

    • Excitation wavelength: 647 nm

    • Emission wavelength range: 660 nm - 750 nm

    • Excitation and emission slit widths: 5 nm

  • Measure the fluorescence of the this compound-labeled oligonucleotide without quencher:

    • Add 100 µL of the 1 µM this compound-oligonucleotide stock solution to a cuvette containing 900 µL of fluorescence buffer to achieve a final concentration of 100 nM.

    • Record the fluorescence emission spectrum. The fluorescence intensity at the emission maximum (around 667 nm) is F₀.

  • Measure the fluorescence in the presence of the quencher:

    • For each GMP concentration, add the appropriate volume of the GMP stock solution to a new cuvette containing the this compound-oligonucleotide to achieve the desired final GMP concentration while keeping the oligonucleotide concentration at 100 nM.

    • Record the fluorescence emission spectrum for each sample. The fluorescence intensity at the emission maximum is F.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio F₀/F for each GMP concentration.

    • Plot F₀/F versus the concentration of GMP ([Q]).

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).

Equation: F₀/F = 1 + Ksv[Q]

Visualizations

Quenching_Mechanism cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Quenching Pathway ATTO_647_Ground This compound (Ground State) ATTO_647_Excited This compound* (Excited State) ATTO_647_Ground->ATTO_647_Excited Quenched_Complex [this compound⁻...Guanine⁺] (Quenched Complex) ATTO_647_Excited->Quenched_Complex Electron Transfer Fluorescence Fluorescence ATTO_647_Excited->Fluorescence Radiative Decay Guanine Guanine Guanine->Quenched_Complex Quenched_Complex->ATTO_647_Ground Back Electron Transfer Non_Radiative_Decay Non-Radiative Decay Quenched_Complex->Non_Radiative_Decay Excitation Excitation (Light)

Caption: Mechanism of this compound fluorescence quenching by guanine.

Troubleshooting_Workflow Start Low Fluorescence Signal Observed Check_Sequence Check for nearby Guanine residues Start->Check_Sequence Check_Photobleaching Assess Photobleaching Start->Check_Photobleaching Check_Labeling Verify Labeling Efficiency Start->Check_Labeling Guanine_Present Guanine Present? Check_Sequence->Guanine_Present Optimize_Imaging Optimize Imaging Conditions (lower power/time) Check_Photobleaching->Optimize_Imaging Purify_Sample Re-purify Labeled Molecule Check_Labeling->Purify_Sample Redesign_Probe Redesign Probe (increase distance) Guanine_Present->Redesign_Probe Yes Problem_Solved Problem Resolved Guanine_Present->Problem_Solved No Optimize_Imaging->Problem_Solved Purify_Sample->Problem_Solved

Caption: Troubleshooting workflow for low this compound fluorescence.

Stern_Volmer_Analysis cluster_0 Experimental Steps cluster_1 Data Analysis Prepare_Samples Prepare this compound samples with varying [Guanine] Measure_Fluorescence Measure Fluorescence Intensity (F) Prepare_Samples->Measure_Fluorescence Calculate_Ratio Calculate F₀/F for each [Guanine] Measure_Fluorescence->Calculate_Ratio Measure_Control Measure Fluorescence of this compound alone (F₀) Measure_Control->Calculate_Ratio Plot_Data Plot F₀/F vs. [Guanine] Calculate_Ratio->Plot_Data Linear_Fit Perform Linear Regression Plot_Data->Linear_Fit Determine_Ksv Slope = Stern-Volmer Constant (Ksv) Linear_Fit->Determine_Ksv

References

Minimizing spectral bleed-through with ATTO 647 in multicolor experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATTO 647 & Multicolor Experiments

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize spectral bleed-through when using this compound in multicolor fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is a common issue in multicolor fluorescence microscopy and flow cytometry.[1][2] It occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore.[1][3] This happens because fluorophores often have broad emission spectra that can overlap.[4] This artifact can lead to false-positive signals and complicate the interpretation of results, especially in colocalization studies.[5]

Q2: What are the spectral properties of this compound?

A2: this compound is a fluorescent dye that belongs to a new generation of labels for the red spectral region.[6][7] It is characterized by strong absorption, high fluorescence quantum yield, and good photostability.[6][7] Its spectral characteristics make it suitable for excitation by HeNe (633 nm), Krypton-Ion (647 nm), or diode lasers (650 nm).[6]

Table 1: Spectral Properties of this compound and Common Variants

Fluorophore Excitation Max (nm) Emission Max (nm) Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield
This compound 645 - 647[6][8][9][10] 666 - 669[6][8][9] 120,000[6][9] 0.20[6][9]

| ATTO 647N | 644[11] | 669[11] | 150,000[11] | 0.65[11] |

Q3: Which other common fluorophores have high spectral overlap with this compound?

A3: this compound has significant spectral overlap with other far-red fluorophores, most notably Allophycocyanin (APC) and Alexa Fluor 647.[12][13] Their emission spectra are very similar, which can make them difficult to distinguish in the same channel using conventional flow cytometry.[12][13] However, spectral flow cytometry can often resolve these dyes by leveraging subtle differences in their full emission profiles across multiple lasers.[13][14]

Troubleshooting Guide

Problem: I'm observing a false-positive signal in a neighboring channel (e.g., APC channel) when I only excite my this compound-labeled sample.

This is a classic case of spectral bleed-through. Follow this decision tree to identify and resolve the issue.

G Troubleshooting Spectral Bleed-through cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 Start Start: False Positive Signal Detected in Adjacent Channel CheckControls Are you using single-color compensation controls? Start->CheckControls Initiate Troubleshooting CreateControls ACTION: Prepare single-color controls. This is a mandatory step. CheckControls->CreateControls No CheckCompensation Is compensation/unmixing applied correctly? CheckControls->CheckCompensation Yes ApplyCompensation ACTION: Re-run compensation setup. Ensure positive/negative populations are correctly gated. CheckCompensation->ApplyCompensation No / Unsure OptimizeFilters Are your instrument's filters optimized? CheckCompensation->OptimizeFilters Yes SelectFilters ACTION: Use a narrower bandpass filter for the affected channel to exclude bleed-through. OptimizeFilters->SelectFilters No ConsiderSeq Is sequential scanning/ imaging an option? OptimizeFilters->ConsiderSeq Yes ImplementSeq ACTION: Use sequential scanning. Excite and detect this compound in one pass, then the other dye in a separate pass. ConsiderSeq->ImplementSeq Yes ReassessPanel SOLUTION: Re-evaluate fluorophore panel. Consider swapping the adjacent dye for one with less spectral overlap. ConsiderSeq->ReassessPanel No

Caption: Troubleshooting decision tree for spectral bleed-through.

Key Experimental Protocols

Protocol for Preparing Single-Stain Compensation Controls (Flow Cytometry)

Proper compensation is critical for correcting spectral overlap.[3] Use single-stained controls to calculate the necessary corrections.[15]

Objective: To prepare individual samples, each stained with only one fluorophore used in the multicolor panel, to accurately calculate and correct for spectral spillover.

Materials:

  • Cells or compensation beads.[16]

  • Each fluorophore-conjugated antibody from your experimental panel.

  • FACS buffer (e.g., PBS + 1% BSA).

Procedure:

  • Label Tubes: Prepare one tube for each fluorophore in your panel, plus one unstained control tube.

  • Aliquot Cells/Beads: Add an appropriate number of cells or a drop of antibody-capture beads to each tube. Beads are often preferred as they provide bright, consistent signals and have uniform autofluorescence.[16]

  • Add Antibodies: To each corresponding tube, add a single fluorophore-conjugated antibody. The amount should be sufficient to generate a bright positive signal, ideally as bright or brighter than what is expected in the experimental sample.[15][17]

  • Incubate: Incubate the samples according to the antibody manufacturer's protocol (e.g., 20-30 minutes at 4°C, protected from light).

  • Wash: Wash the cells/beads with FACS buffer to remove unbound antibodies. Centrifuge, discard the supernatant, and resuspend in an appropriate volume of FACS buffer for analysis.

  • Acquire Data: Run each single-stain control on the flow cytometer, ensuring to collect data in all channels that will be used in your multicolor experiment. This data will be used by the instrument's software to calculate the compensation matrix.

Crucial Rule: The fluorophore used for the compensation control must be identical to the one used in the experiment.[16][18] For tandem dyes, the exact same lot of the antibody conjugate should be used for both the control and the experiment.[16]

Protocol for Sequential Scanning (Confocal Microscopy)

Sequential scanning is a highly effective method to eliminate bleed-through artifacts in confocal microscopy.[5][19] It involves exciting one fluorophore and collecting its emission signal in one scan, followed by a separate scan for the next fluorophore.[20]

Objective: To acquire images of multiple fluorophores without spectral crosstalk by separating the excitation and detection steps for each dye.

Procedure:

  • Sample Preparation: Prepare your specimen labeled with this compound and other fluorophores as usual.

  • Microscope Setup: In the confocal software, navigate to the acquisition settings and select the "Sequential Scan" or "Sequential Imaging" mode.[19][21]

  • Configure Scan 1 (this compound):

    • Activate the appropriate laser line for this compound (e.g., 633 nm or 640 nm).

    • Set the corresponding detector (photomultiplier tube, PMT) to collect the emission of this compound (e.g., a bandpass of 660-700 nm).

    • Deactivate all other lasers and detectors.

  • Configure Scan 2 (Other Fluorophore, e.g., FITC):

    • Create a second scan track.

    • Activate the laser line for the second fluorophore (e.g., 488 nm for FITC).

    • Set its corresponding detector to collect its emission (e.g., a bandpass of 500-550 nm).

    • Ensure the laser and detector used in Scan 1 are deactivated in this track.

  • Select Scan Mode: Choose the sequential scanning mode, such as "between frames" or "between lines".[21]

    • Between Frames: The entire image is scanned for this compound first, then a full scan is completed for the next fluorophore. This is suitable for fixed, immobile samples.[5][21]

    • Between Lines: The microscope scans one line for this compound, then immediately rescans that same line for the next fluorophore before moving to the next line. This is preferred for live samples to minimize artifacts from movement.[19][21]

  • Acquire Image: Start the acquisition. The software will automatically switch between laser and detector settings for each scan, generating a merged image free of bleed-through.[5]

G Multicolor Experimental Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Start 1. Design Panel & Select Fluorophores Controls 2. Prepare Single-Color Compensation Controls Start->Controls Stain 3. Stain Experimental Sample Controls->Stain Setup 4. Instrument Setup: Set Voltages/Gains Stain->Setup Compensate 5. Run Controls & Calculate Compensation Setup->Compensate Acquire 6. Acquire Experimental Data (Apply Compensation) Compensate->Acquire Analyze 7. Analyze Data Acquire->Analyze

Caption: General workflow for a multicolor fluorescence experiment.

Recommended Instrument Settings

To minimize bleed-through at the hardware level, careful selection of lasers and filters is essential.

Table 2: Recommended Laser and Filter Combinations for this compound with a Common Partner (FITC)

Target Fluorophore Recommended Laser Excitation Filter (if applicable) Dichroic Mirror Emission (Bandpass) Filter Potential Bleed-through Source
FITC 488 nm 488/10 nm 505lp 525/50 nm N/A

| This compound | 633 nm or 640 nm | 635/20 nm[22] | 660lp | 670/30 nm or 660/20 nm[9] | Minimal from FITC |

Note: These are general recommendations. Always consult your instrument's specific configuration and use online spectra viewers to optimize your setup.[23] Using narrower bandpass emission filters can help reduce the amount of unwanted signal detected, but may also reduce the intensity of your target signal.[2]

References

Effect of pH on ATTO 647 fluorescence and stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of pH on ATTO 647 fluorescence and stability.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence and stability of this compound?

A1: this compound is a pH-sensitive fluorophore.[1][2][3][4] It is generally stable and maintains bright fluorescence in neutral to slightly alkaline conditions, up to pH 8.[1][3] However, at pH values above 8, the dye begins to degrade, leading to a loss of fluorescence.[1][2][3] One study noted that for sensitive applications, instability can be observed even at neutral pH (pH 7) and becomes more pronounced at higher pH.[4] The degradation at alkaline pH is suggested to be due to nucleophilic attack by hydroxide (B78521) ions on the fluorophore's structure.[4]

Q2: Is there a pH-stable alternative to this compound in the same spectral region?

A2: Yes, the variant ATTO 647N exhibits high stability across a broad pH range. Multiple sources indicate that the absorption and fluorescence of ATTO 647N are independent of pH in the range of 2 to 11, making it a suitable alternative for applications requiring high pH stability.[5]

Q3: What is the optimal pH for labeling proteins with this compound NHS ester?

A3: For labeling primary amines with this compound NHS ester, a pH of 8.3 is commonly recommended.[3] This is a compromise, as the primary amine groups on the protein need to be deprotonated to be reactive, which is favored at higher pH. However, the NHS ester itself is more susceptible to hydrolysis at higher pH, which deactivates it for the conjugation reaction.[1]

Q4: What is the recommended pH for labeling with this compound maleimide?

A4: For labeling sulfhydryl groups (e.g., on cysteine residues) with this compound maleimide, a pH range of 7.0-7.5 is recommended. In this range, the thiol groups are sufficiently nucleophilic to react with the maleimide.

Q5: Can I use this compound in acidic conditions?

A5: While the primary concern for this compound is its instability in highly alkaline conditions, its performance in acidic environments is generally considered to be stable. For its variant, ATTO 647N, stability has been documented from pH 2 upwards.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Gradual loss of fluorescence signal over time in your experiment. High pH of the buffer (> pH 8). this compound is known to degrade in alkaline conditions.[1][3][4]- Measure the pH of your experimental buffer. - If possible, adjust the buffer to be within the optimal range for this compound (≤ pH 8). - For experiments requiring higher pH, consider using the more stable ATTO 647N variant.[5]
Low or no fluorescence signal after protein labeling with NHS ester. Incorrect pH during labeling. If the pH is too low, the primary amines on the protein are protonated and will not react efficiently with the NHS ester. If the pH is too high, the NHS ester will hydrolyze and become inactive.[1]- Ensure your labeling buffer is at the recommended pH of 8.3.[3] - Use a fresh solution of the NHS ester for labeling.
Inconsistent fluorescence intensity between experiments. Variations in buffer pH. Small changes in pH, especially around the upper stability limit of this compound, can lead to variability in fluorescence.- Prepare fresh buffers for each experiment and verify the pH. - Use a high-quality buffer system that can maintain a stable pH throughout your experiment.
Unexpected photobleaching. While this compound has good photostability, harsh pH conditions can exacerbate photobleaching. - Optimize imaging conditions to use the lowest possible excitation power and exposure time. - Ensure the imaging buffer is within the stable pH range for this compound.

Data Presentation

The following table summarizes the pH stability of this compound and its variant, ATTO 647N, based on available data.

Fluorophore Optimal pH Range pH Stability Notes References
This compound Neutral to slightly alkaline (≤ pH 8)Stable up to pH 8.[1][3] Begins to degrade at higher pH values.[1][2][3] Instability may be observed at pH 7 for sensitive applications.[4][1][2][3][4]
ATTO 647N Wide range (pH 2-11)Absorption and fluorescence are independent of pH across this range.[5]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a method to determine the effect of pH on the fluorescence intensity and stability of this compound.

1. Materials:

  • This compound, free acid or conjugated to a biomolecule

  • A series of buffers with pH values ranging from 5 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Fluorometer or fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission ~647/667 nm)

  • Cuvettes or microscope slides

  • pH meter

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 8.5, 9.0, 10.0). Verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final, consistent concentration in each of the different pH buffers.

  • Fluorescence Measurement (Fluorometer):

    • Transfer each sample to a cuvette.

    • Measure the fluorescence intensity of each sample using the fluorometer with excitation set to ~647 nm and emission scanned across the expected range. Record the peak emission intensity at ~667 nm.

  • Fluorescence Measurement (Microscopy):

    • Place a drop of each sample on a microscope slide and cover with a coverslip.

    • Image each sample using a fluorescence microscope with consistent acquisition settings (e.g., excitation power, exposure time).

    • Quantify the mean fluorescence intensity of a region of interest for each image.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of pH.

    • To assess stability over time, incubate the samples at each pH for various durations (e.g., 0, 1, 4, 24 hours) and repeat the fluorescence measurements.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffers (pH 5-10) prep_samples Prepare this compound Samples in Buffers prep_buffers->prep_samples measure_fluor Measure Fluorescence (Fluorometer/Microscope) prep_samples->measure_fluor measure_time Incubate and Repeat Measurements Over Time measure_fluor->measure_time plot_data Plot Fluorescence vs. pH measure_time->plot_data assess_stability Assess Stability Over Time plot_data->assess_stability

Caption: Workflow for assessing the pH stability of this compound.

Troubleshooting_Tree cluster_loss Signal Loss or Instability cluster_solutions Solutions cluster_other Other Issues start Fluorescence Signal Issue? check_ph Check Buffer pH start->check_ph ph_high pH > 8? check_ph->ph_high adjust_ph Adjust pH to ≤ 8 ph_high->adjust_ph Yes stable_ph pH is Stable (≤ 8) ph_high->stable_ph No use_647n Use ATTO 647N for High pH adjust_ph->use_647n If pH adjustment not possible check_photobleaching Check for Photobleaching stable_ph->check_photobleaching

Caption: Troubleshooting decision tree for this compound fluorescence issues.

References

Choosing the Right Imaging Buffer for ATTO 647 STORM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the super-resolution microscopy technique STORM (Stochastic Optical Reconstruction Microscopy) with the popular fluorophore ATTO 647, selecting the optimal imaging buffer is paramount for achieving high-quality results. The imaging buffer's composition directly influences the photoswitching characteristics of the fluorophore, affecting key parameters like photon output, on/off duty cycle, and localization precision. This technical support center provides a comprehensive guide to understanding, choosing, and troubleshooting imaging buffers for this compound STORM.

Frequently Asked Questions (FAQs)

What is the role of an imaging buffer in STORM?

In STORM, the imaging buffer's primary role is to create a chemical environment that facilitates the reversible photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This is typically achieved by removing molecular oxygen and adding a reducing agent. The controlled, stochastic activation of a sparse subset of fluorophores at any given time allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

What are the key components of a STORM imaging buffer for this compound?

A typical STORM imaging buffer for cyanine (B1664457) dyes like this compound consists of:

  • An oxygen scavenging system: Commonly, a GLOX system composed of glucose oxidase and catalase is used to enzymatically remove dissolved oxygen from the buffer.[1][2][3] Oxygen can quench the triplet state of the fluorophore, preventing it from entering the desired long-lived dark state.

  • A reducing agent (thiol): Thiols like β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA) are crucial for inducing the photoswitching of cyanine dyes.[1][3][4] They help to push the fluorophore into a stable dark state. The choice and concentration of the thiol can significantly impact the blinking kinetics.[5][6]

  • A buffering agent: A biological buffer such as Tris-HCl is used to maintain a stable pH, which is important for both the enzymatic activity of the oxygen scavenging system and the photoswitching of the dye.[1][2]

Which reducing agent should I choose for this compound: MEA or BME?

While both MEA and BME can be used, BME is often recommended for Alexa Fluor 647, a structurally similar dye to this compound.[1][3][4] However, the optimal choice can be application-specific. For multicolor STORM where this compound is paired with other dyes like ATTO 488 or Alexa Fluor 568, an MEA-containing buffer might be preferable.[1][3] It is advisable to test both thiols to determine the best performance for your specific experimental setup and antibody-dye combination.

Can I use a commercial mounting medium for this compound STORM?

Some commercial mounting media, like Vectashield, have been shown to induce blinking in Alexa Fluor 647 and can be a simpler alternative to preparing complex buffers.[7] However, the performance may not be as optimal or tunable as with freshly prepared STORM buffers. For critical applications requiring the highest resolution, a freshly prepared and optimized buffer is generally recommended.

Data Presentation: Comparison of Common STORM Buffers

The performance of different imaging buffers can be quantitatively assessed by parameters such as the number of photons detected per switching event and the on/off duty cycle. While specific data for this compound is less abundant in comparative studies, data from the closely related Alexa Fluor 647 provides valuable insights.

Buffer ComponentThiol AgentTypical ConcentrationMean Photons per Switching Event (for Alexa 647)On/Off Duty Cycle (for Alexa 647)Notes
GLOXβ-mercaptoethanol (BME)10-14 mM~5,000[5]~0.001[5]Generally recommended for single-color Alexa 647/ATTO 647 STORM.[1][3][4]
GLOXCysteamine (MEA)10-100 mMLower than BME[5]VariableOften used in multicolor imaging with other dyes.[1][3] High concentrations can decrease photon yield.[6]
Sodium Sulfite / DTTDithiothreitol (DTT)20-30 mMHighLowAn alternative to enzymatic oxygen scavengers, offering greater stability.[8][9]

Experimental Protocols

Preparation of GLOX-based STORM Imaging Buffer

This protocol describes the preparation of a standard GLOX-based imaging buffer with either BME or MEA.

Materials:

  • Tris-HCl (1 M, pH 8.0)

  • NaCl (5 M)

  • Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • β-mercaptoethanol (BME) or Cysteamine (MEA)

  • Nuclease-free water

Stock Solutions:

  • Buffer A (10 mM Tris, 50 mM NaCl): 1 mL of 1 M Tris-HCl, 100 µL of 5 M NaCl, in 98.9 mL of water.

  • Buffer B (50 mM Tris, 10 mM NaCl, 10% w/v Glucose): 5 mL of 1 M Tris-HCl, 20 µL of 5 M NaCl, 1 g of Glucose, in 94.98 mL of water.[2]

  • GLOX Solution (100x): 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. Store at 4°C for up to one week.[1]

  • MEA Solution (1 M): 77 mg MEA in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for 1-2 weeks or at -20°C for longer storage.[1]

Final Imaging Buffer Preparation (for 1 mL):

  • Method A (with MEA): To 890 µL of Buffer B, add 10 µL of GLOX solution and 100 µL of 1 M MEA.[2]

  • Method B (with BME): To 980 µL of Buffer B, add 10 µL of GLOX solution and 10 µL of 14.3 M BME (final concentration ~143 mM, though often used at lower concentrations of 10-14 mM).[2][4]

Note: Always prepare the final imaging buffer fresh on the day of the experiment and keep it on ice.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or very little blinking Ineffective oxygen scavenging: The GLOX system may be inactive or inefficient.Prepare fresh GLOX solution. Ensure the glucose oxidase and catalase are stored correctly and are not expired.
Incorrect thiol concentration: The concentration of BME or MEA may be too low.Optimize the thiol concentration. Start with the recommended concentration and perform a titration to find the optimal range for your setup.
pH of the buffer is incorrect: The pH can affect both the enzyme activity and the dye's photoswitching.Check and adjust the pH of your buffer stocks. The optimal pH is typically around 7.5-8.0.[8]
Rapid and irreversible photobleaching High laser power: Excessive laser intensity can lead to permanent photobleaching rather than reversible switching.Reduce the laser power to the minimum required for single-molecule detection.
Oxygen contamination: Air can diffuse into the sample, quenching the dark state.Ensure your sample is well-sealed. Use a sealed imaging chamber or add a layer of mineral oil on top of the buffer.
High background fluorescence Unbound fluorophores: Residual unbound antibodies or dyes in the sample.Perform thorough washing steps after antibody labeling to remove any unbound fluorophores.
Autofluorescence: The cells or substrate may have intrinsic fluorescence.Use a spectrally appropriate mounting medium or substrate with low autofluorescence.
Low localization density Poor labeling efficiency: Insufficient labeling of the target structure.Optimize your immunofluorescence protocol, including antibody concentrations and incubation times.
Suboptimal blinking rate: The rate of switching to the "on" state is too low.Adjust the power of the activation laser (if used) or optimize the imaging buffer composition.

Visualizations

experimental_workflow cluster_preparation Buffer Component Preparation cluster_final_mix Final Imaging Buffer Assembly cluster_imaging STORM Imaging stock_A Prepare Buffer A (Tris, NaCl) stock_GLOX Prepare GLOX Solution (Glucose Oxidase, Catalase) stock_A->stock_GLOX stock_B Prepare Buffer B (Tris, NaCl, Glucose) mix_buffer Combine Buffer B, GLOX, and Thiol stock_B->mix_buffer stock_GLOX->mix_buffer stock_thiol Prepare Thiol Solution (MEA or BME) stock_thiol->mix_buffer add_buffer Add Imaging Buffer to Sample mix_buffer->add_buffer image Acquire Data add_buffer->image photoswitching_mechanism S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Excitation Laser (e.g., 647 nm) S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing Dark Dark State (Radical Anion) T1->Dark + Thiol (R-SH) Dark->S0 Oxidation

References

How to remove unconjugated ATTO 647 dye after labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated ATTO 647 dye from your labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unconjugated this compound dye after a labeling reaction?

After a labeling reaction, it is crucial to remove any remaining free dye to ensure accurate downstream analysis, such as determining the degree of labeling, and to reduce background noise in imaging applications.[1][2] The most common and effective methods rely on separating the larger, labeled biomolecule from the small, unconjugated dye molecule based on size. These methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration : A widely recommended method that separates molecules based on their size.[3] The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[4] The larger, labeled protein conjugates will elute first, while the smaller, free dye molecules are retained longer in the pores and elute later.[5]

  • Spin Columns : These are a rapid and convenient variation of size exclusion chromatography.[1][6] They contain a ready-to-use resin in a microcentrifuge tube format, allowing for quick cleanup with high protein recovery.[1][2]

  • Dialysis : This method involves placing the sample in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzing against a large volume of buffer.[5] The small, unconjugated dye molecules pass through the membrane into the buffer, while the larger, labeled biomolecules are retained. This method is particularly useful for diluted samples.[5]

  • Ultrafiltration (Centrifugal Filters) : Similar to dialysis, this technique uses a membrane with a defined MWCO in a centrifugal device.[7] When centrifuged, the buffer and small, unconjugated dye molecules are forced through the membrane, while the larger, labeled protein is concentrated on the filter.[8]

Q2: How do I choose the best purification method for my specific experiment?

The optimal method depends on several factors, including your sample volume, protein concentration, the molecular weight of your biomolecule, and the required purity. The decision tree and comparison table below can guide your choice.

Caption: Decision tree for selecting a purification method.

Comparison of Common Purification Methods
FeatureSize Exclusion Chromatography (SEC)Spin ColumnsDialysisUltrafiltration
Principle Size-based separation via porous resin[3]Rapid, size-based separation[1]Diffusion across semi-permeable membrane[5]Size-based filtration under pressure[7]
Speed Moderate (30-60 min)Very Fast (< 15 min)[2][9]Slow (Overnight to 48 hrs)[9]Fast to Moderate (15-45 min)
Protein Recovery Good to ExcellentExcellent (>90% for >12 kDa proteins)[2]ExcellentGood (potential for membrane binding)[6]
Dye Removal ExcellentExcellent[1][9]Good (can be less efficient for some dyes)[10]Good to Excellent
Sample Dilution YesMinimalMinimal (can concentrate if needed)Concentrates sample
Best For Large sample volumes, high purity needsRapid cleanup, small to medium volumes[1]Dilute samples, buffer exchange[5]Concentrating sample, buffer exchange
Considerations Requires column packing and equilibration[4]One-time use, specific volume ranges[11]Time-consuming, potential for sample lossProtein must be >3x MWCO of membrane[7]
Q3: How can I confirm that the free dye has been removed?

Successful removal of unconjugated dye can be verified using a few methods:

  • Visual Inspection (During SEC) : When using size exclusion chromatography, you will typically see two distinct colored bands moving down the column. The first, faster-moving band is your labeled protein, while the second, slower-moving band is the free dye.[5] Complete separation is achieved when the protein fraction is collected before the free dye begins to elute.

  • Thin-Layer Chromatography (TLC) : Spot a small amount of your purified sample onto a TLC plate. The labeled protein will remain at the origin, while any free dye will migrate up the plate with the solvent front.

  • SDS-PAGE Analysis : Run the purified sample on an SDS-PAGE gel. The labeled protein will migrate as a fluorescent band at its corresponding molecular weight. Any significant unbound dye will run at the dye front.[12] You can visualize the fluorescence using an appropriate imaging system.[1]

Troubleshooting Guide

Problem: I still see significant free dye in my sample after purification.
  • Cause (SEC/Spin Column) : The column may have been overloaded with too much sample volume or an excessive amount of free dye. For some dyes, a single pass may be insufficient.[6][11]

    • Solution : Do not exceed the recommended sample volume for your column. If a large molar excess of dye was used in the labeling reaction, you may need to process the sample a second time through a fresh column.[6][11]

  • Cause (Dialysis) : The dialysis time may have been too short, or the volume of the dialysis buffer was insufficient to create an effective concentration gradient. Some dyes may also aggregate or have poor solubility in the dialysis buffer, hindering their removal.[10]

    • Solution : Increase the dialysis time and perform several buffer changes with a large volume of fresh buffer (e.g., 1000x the sample volume). Ensure the chosen buffer is appropriate for keeping the free dye soluble.

Problem: My protein recovery is very low.
  • Cause (Any Method) : The protein may be nonspecifically binding to the purification resin, filter membrane, or collection tubes.[6] This is more common with very small or "sticky" proteins.

    • Solution : To reduce nonspecific binding on SEC columns, you can pre-treat the column with a BSA solution.[13] For ultrafiltration, choose a low-protein-binding membrane material (e.g., PVDF). Ensure you are using the correct MWCO for your protein; a filter with too large a pore size will result in loss of product.[7]

  • Cause (Precipitation) : The protein may have precipitated during the labeling or purification process and was lost.

    • Solution : Before any purification step, it is highly recommended to centrifuge your sample (e.g., at 10,000 x g for 15 minutes) and filter it to remove any aggregates or particulates. This prevents clogging the column and removes insoluble protein.

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Sephadex G-25)

This protocol is adapted for purifying labeled proteins from free this compound dye.[4]

  • Column Preparation : Swell the Sephadex G-25 resin in your desired elution buffer (e.g., PBS, pH 7.4). Pack a column (e.g., 1 cm diameter, 12-20 cm length) with the resin.[4][5]

  • Equilibration : Wash the packed column with at least 3-5 column volumes of the elution buffer to equilibrate it.[4]

  • Sample Application : Carefully load your labeling reaction mixture onto the top of the column. Allow the sample to fully enter the resin bed.

  • Elution : Begin eluting the sample with the elution buffer.[4]

  • Fraction Collection : Collect fractions as the bands begin to elute. The first colored, fluorescent band to emerge from the column is your purified this compound-labeled protein conjugate.[4][5] The smaller, unconjugated dye molecules will elute later in a second, separate band.

  • Confirmation : Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~647 nm (for the dye) to confirm separation.

G cluster_workflow General Labeling & Purification Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) B 2. Add this compound NHS-Ester A->B C 3. Incubate (Room Temp, 30-60 min) B->C D 4. Stop Reaction (Optional) C->D E 5. Purify Conjugate (e.g., SEC / Spin Column) D->E F 6. Collect Labeled Protein E->F

Caption: General workflow for protein labeling and purification.

Protocol 2: Rapid Purification using a Spin Column

This protocol is a general guide for using commercially available dye removal spin columns.[1][7]

  • Prepare the Column : Invert the spin column several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.

  • Remove Storage Buffer : Centrifuge the column (e.g., at 1,000-1,500 x g for 1 minute) to remove the storage solution.[7][11]

  • Equilibration (if required) : Some protocols may require an equilibration step with your buffer. Follow the manufacturer's instructions.

  • Load Sample : Discard the flow-through and place the column in a fresh collection tube. Carefully apply your labeling reaction mixture to the center of the resin bed.

  • Elute Purified Protein : Centrifuge the column again under the same conditions as step 2. The flow-through in the collection tube is your purified, labeled protein.[11] The unconjugated dye remains in the resin.

  • Storage : Store the purified protein conjugate protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.[11][14]

References

ATTO 647 Stability in Mounting Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the fluorescent dye ATTO 647 in various mounting media.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound and different mounting media.

Q1: My this compound signal is weak or fading quickly. What could be the cause and how can I fix it?

A1: Rapid signal loss, or photobleaching, is a common issue. Here are potential causes and solutions:

  • Incompatible Mounting Medium: Some mounting media can quench the fluorescence of far-red dyes like this compound. For instance, Vectashield has been reported to quench the fluorescence of Alexa Fluor 647, a spectrally similar dye, and may have a similar effect on this compound.[1][2]

    • Solution: Switch to a mounting medium known to be compatible with and enhance the stability of far-red dyes. ProLong Gold and ProLong Diamond are often recommended for far-red fluorophores.[3] Formulations containing a reducing and oxidizing system (ROXS), such as some commercial mixes or self-made buffers, have also been shown to significantly improve the photostability of ATTO 647N.[4][5]

  • High Illumination Power: Excessive laser power is a primary driver of photobleaching.

    • Solution: Use the lowest laser power that provides an adequate signal-to-noise ratio. For super-resolution techniques like STED microscopy, optimizing the STED laser intensity is crucial to balance resolution enhancement and photobleaching.[6]

  • Oxygen Scavengers: The presence of molecular oxygen can accelerate photobleaching.

    • Solution: Use a mounting medium containing an oxygen scavenging system. Commercial antifade reagents often include these, or you can prepare your own using components like glucose oxidase and catalase.

  • pH of Mounting Medium: this compound is pH-sensitive and its stability decreases at a pH above 8.[7][8]

    • Solution: Ensure your mounting medium is buffered to a pH between 7 and 8.

Q2: I am observing significant blinking of my this compound fluorophores. What causes this and how can I minimize it?

A2: Fluorophore blinking, or transient excursions to a dark state, can interfere with quantitative analysis and super-resolution imaging.

  • Mounting Medium Composition: The chemical environment of the mounting medium can influence blinking behavior. For example, in the absence of a proper reducing and oxidizing system, ATTO 647N has been observed to exhibit strong blinking with long off-times.[9]

    • Solution: Using a ROXS-based mounting medium can significantly stabilize the fluorescence and reduce blinking.[9] Some studies have shown that single ATTO 647N molecules exhibit extremely stable fluorescence in ROXS buffers.[9]

  • Imaging Buffer: For single-molecule studies, the choice of imaging buffer is critical.

    • Solution: Specialized imaging buffers containing oxygen scavengers and triplet state quenchers are often necessary to minimize blinking for demanding applications like single-molecule localization microscopy (SMLM).

Q3: My this compound signal appears quenched in a specific mounting medium. Why is this happening?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.

  • Antifade Reagent Incompatibility: Some antifade reagents can interact with certain fluorophores and cause quenching. While designed to prevent photobleaching, the chemical components may not be universally compatible with all dyes.[1] It has been noted that some mounting media are not compatible with far-red fluorophores.[1]

    • Solution: Consult the manufacturer's documentation for your mounting medium to check for known incompatibilities with this compound or other far-red dyes. If quenching is suspected, try a different mounting medium with a different antifade formulation. For example, while Vectashield is a popular mounting medium, some reports indicate it can quench far-red dyes.[1][3]

Q4: How does the refractive index of the mounting medium affect my this compound imaging?

A4: The refractive index (RI) of the mounting medium is crucial for obtaining high-quality images, especially in high-resolution microscopy.

  • RI Mismatch: A mismatch between the RI of the mounting medium and the immersion oil of the objective lens can lead to spherical aberrations, reduced signal intensity, and poor axial resolution, particularly when imaging deep into the sample.[10][11]

    • Solution: For optimal performance, the RI of the mounting medium should closely match that of the immersion medium (e.g., ~1.518 for oil immersion objectives).[10] Some mounting media, like ProLong Glass, are specifically formulated with a high RI to match that of glass and immersion oil.[12]

Quantitative Data Summary

The following table summarizes the performance of ATTO 647N in different mounting media based on published data.

Mounting Medium/BufferRelative Mean Bleaching Lifetime (vs. PBS)Relative Mean Pre-bleach Fluorescence Intensity (vs. PBS)Key Observations
PBS 1.01.0Baseline for comparison.
Vectashield (VS) 1.3 ± 0.6~70%Shows a fast decay component and large experimental errors.[4][5] Some reports suggest quenching of far-red dyes.[1][3]
Ibidi-MM 2.3 ± 0.2~40% (recovers over time)Significant increase in photostability.[4]
ROXS (AA/MV) 2.9 ± 0.5~100%Significantly enhances photostability and preserves brightness.[4] Reduces blinking of single molecules.[9]
ROXS (TX/TQ) 3.1 ± 0.5~100%Offers the highest photostability in this comparison and preserves brightness.[4]

Note: Data is derived from studies on ATTO 647N and may serve as a strong indicator for the performance of other this compound variants.

Experimental Protocols

Protocol 1: Sample Mounting for Photostability Analysis

This protocol outlines a general procedure for mounting immunolabeled cells to assess the photostability of this compound in different mounting media.

  • Cell Culture and Fixation:

    • Culture HeLa cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunolabeling:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody targeting a protein of interest (e.g., anti-GFP antibody for H2B-GFP expressing cells) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with an this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting:

    • Carefully place a small drop (approximately 20 µL) of the desired mounting medium (e.g., PBS, Vectashield, ROXS buffer) onto a clean microscope slide.

    • Invert the coverslip with the cells facing down onto the drop of mounting medium.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish to prevent drying, especially for non-hardening mounting media.

  • Imaging and Analysis:

    • Image the samples on a confocal microscope using an appropriate laser line for this compound excitation (e.g., 633 nm or 647 nm).[13]

    • Acquire a time-lapse series of images of the same field of view to induce photobleaching.

    • Measure the fluorescence intensity of the labeled structures over time using image analysis software.

    • Normalize the intensity values to the initial intensity and plot the decay curve to determine the photobleaching rate.

Visualizations

TroubleshootingWorkflow Start Start: Weak or Fading This compound Signal CheckLaser Check Illumination Power Start->CheckLaser ReducePower Reduce Laser Power to Minimum Necessary CheckLaser->ReducePower If too high CheckMountingMedium Evaluate Mounting Medium CheckLaser->CheckMountingMedium If optimal ReducePower->CheckMountingMedium Incompatible Is it known to be incompatible with far-red dyes (e.g., Vectashield)? CheckMountingMedium->Incompatible SwitchMedium Switch to a Compatible Medium (e.g., ProLong Gold, ROXS) Incompatible->SwitchMedium Yes CheckpH Check pH of Mounting Medium Incompatible->CheckpH No End Problem Resolved SwitchMedium->End AdjustpH Ensure pH is between 7 and 8 CheckpH->AdjustpH If outside range ConsiderOxygen Is an Oxygen Scavenging System Present? CheckpH->ConsiderOxygen If optimal AdjustpH->ConsiderOxygen AddOxygenScavenger Use Mounting Medium with Oxygen Scavengers ConsiderOxygen->AddOxygenScavenger No ConsiderOxygen->End Yes AddOxygenScavenger->End

Caption: Troubleshooting workflow for weak or fading this compound signal.

FactorsAffectingStability ATTO647 This compound Stability MountingMedium Mounting Medium Composition ATTO647->MountingMedium ImagingConditions Imaging Conditions ATTO647->ImagingConditions Antifade Antifade Reagents (e.g., ROXS, PPD, DABCO) MountingMedium->Antifade Oxygen Oxygen Scavengers MountingMedium->Oxygen pH pH Buffering MountingMedium->pH RI Refractive Index MountingMedium->RI LaserPower Illumination Power ImagingConditions->LaserPower ExcitationWavelength Excitation Wavelength ImagingConditions->ExcitationWavelength

Caption: Key factors influencing the stability of this compound in microscopy experiments.

References

Addressing ATTO 647 signal loss after fixation and permeabilization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing ATTO 647 signal loss following fixation and permeabilization in immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound I should be aware of?

A1: this compound is a bright and highly photostable fluorescent dye. However, it is sensitive to high pH, showing degradation at pH levels above 8.0.[1] It is soluble in polar solvents like DMF and DMSO, but impurities in these solvents can lead to dye degradation.[1]

Q2: Why am I losing my this compound signal after fixing and permeabilizing my cells?

A2: Signal loss can occur due to a combination of factors. Harsh fixation methods, such as those using methanol (B129727), can denature the antibodies and affect the dye's immediate environment, leading to reduced fluorescence. Similarly, strong detergents like Triton X-100 used for permeabilization can extract lipids and proteins from membranes, potentially washing out the labeled target or altering the cellular architecture in a way that quenches the signal.

Q3: Is paraformaldehyde (PFA) or methanol fixation better for preserving this compound fluorescence?

A3: Generally, paraformaldehyde (PFA) fixation is recommended over methanol for preserving the fluorescence of most fluorophores. Methanol acts as a dehydrating and precipitating agent, which can alter the protein structure and lead to a decrease in fluorescence intensity. PFA, a crosslinking fixative, is better at preserving the cellular architecture and the native conformation of the target protein, which helps in retaining the fluorescent signal.

Q4: Which permeabilization agent is least likely to cause this compound signal loss?

A4: Milder, non-ionic detergents are generally preferred. Studies on spectrally similar dyes have shown that digitonin (B1670571) is significantly better at retaining fluorescent signal compared to Triton X-100 or saponin (B1150181). While Triton X-100 is a very effective permeabilizing agent, its strong solubilizing properties can lead to significant signal loss. Saponin is a milder alternative to Triton X-100, but digitonin appears to offer the best signal preservation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving this compound signal loss.

Problem Potential Cause Recommended Solution
Complete loss of signal Methanol Fixation: Methanol can be too harsh, denaturing the target protein and affecting the fluorophore.Switch to a 4% paraformaldehyde (PFA) fixation protocol. See the "Mild Fixation and Permeabilization Protocol" below.
Harsh Permeabilization: High concentrations of Triton X-100 can strip away the target molecule.Use a milder permeabilization agent like saponin or digitonin. Refer to the "Mild Permeabilization Protocols" provided.
Weak Signal Suboptimal pH: Buffers with a pH above 8.0 can cause this compound to degrade.Ensure all buffers used in the staining protocol are at a pH of 7.2-7.4.[1]
Extended Fixation Time: Prolonged exposure to fixatives can mask epitopes and reduce antibody binding.Optimize fixation time. For 4% PFA, 10-15 minutes is often sufficient.
Photobleaching: Excessive exposure to excitation light during imaging.Minimize light exposure. Use an antifade mounting medium. This compound is known for its high photostability, but good imaging practices are still important.[2]
High Background Signal Incomplete Fixation/Permeabilization: Leads to non-specific antibody binding.Ensure adequate but not excessive fixation and permeabilization times and concentrations.
Impure Solvents: Impurities in solvents like DMF or DMSO used to dissolve the dye can cause dye aggregation and non-specific binding.Use high-purity, anhydrous solvents.[1]

Quantitative Data Summary

The following table summarizes the quantitative retention of a Cy5-labeled molecule (spectrally similar to this compound) after permeabilization with different detergents, as a proxy for this compound signal retention.

Permeabilization Agent Concentration Incubation Time Relative Signal Retention (%)
Triton X-1000.1%10 min9.2 ± 1.1
Saponin0.1%10 min12.5 ± 0.5
Digitonin0.001%1 min93.6 ± 2.5

Data adapted from a study on Cy5-labeled mRNA retention.[3][4]

Experimental Protocols

Recommended: Mild Fixation and Permeabilization Protocol

This protocol is designed to maximize the preservation of this compound signal.

  • Fixation:

    • Wash cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Choose one):

    • Digitonin (Milder): Incubate cells with 0.002% digitonin in PBS for 5 minutes at room temperature.

    • Saponin (Mild): Incubate cells with 0.1% saponin in PBS for 10 minutes at room temperature.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Mounting:

    • Mount coverslips with an antifade mounting medium.

Standard (Potentially Harsh) Fixation and Permeabilization Protocol

This protocol is more conventional but carries a higher risk of signal loss.

  • Fixation (Choose one):

    • PFA: As described in the mild protocol.

    • Methanol: Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Permeabilization:

    • If using PFA fixation, incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • If using methanol fixation, no separate permeabilization step is needed.

  • Blocking, Antibody Staining, and Mounting:

    • Follow steps 3-5 from the mild protocol.

Visualizations

experimental_workflow cluster_pre_staining Cell Preparation cluster_fixation Fixation cluster_permeabilization Permeabilization cluster_staining Staining A Cell Culture B Wash with PBS A->B C 4% PFA (Mild) B->C Recommended D Methanol (Harsh) B->D E Digitonin/Saponin (Mild) C->E Recommended F Triton X-100 (Harsh) C->F G Blocking D->G E->G F->G H Primary Antibody G->H I This compound Secondary Ab H->I J Mounting I->J

Caption: Recommended vs. harsh immunofluorescence workflow.

signal_loss_pathway cluster_stressors Experimental Stressors A This compound Labeled Antibody B Harsh Fixation (e.g., Methanol) A->B C Harsh Permeabilization (e.g., Triton X-100) A->C D High pH (>8.0) A->D E Protein Denaturation B->E F Membrane Disruption C->F G Dye Degradation D->G H Signal Loss E->H F->H G->H

Caption: Factors contributing to this compound signal loss.

troubleshooting_logic A This compound Signal Loss Observed B Check Fixation Method A->B C Using Methanol? B->C D Switch to 4% PFA C->D Yes E Check Permeabilization Agent C->E No K Problem Solved D->K F Using Triton X-100? E->F G Switch to Saponin or Digitonin F->G Yes H Check Buffer pH F->H No G->K I pH > 8.0? H->I J Adjust pH to 7.2-7.4 I->J Yes I->K No J->K

Caption: Troubleshooting decision tree for this compound signal loss.

References

Validation & Comparative

ATTO 647 vs. Alexa Fluor 647: A Comparative Guide for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in single-molecule imaging, the choice of fluorophore is a critical determinant of experimental success. Among the most popular and effective red-emitting dyes are ATTO 647 and Alexa Fluor 647. Both are extensively used in techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy, including stochastic optical reconstruction microscopy (STORM) and its direct STORM (dSTORM) variant. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your specific application.

Quantitative Performance Comparison

The selection of a fluorophore for single-molecule studies hinges on key photophysical parameters that dictate the quality and feasibility of the experiment. These include quantum yield, brightness, photostability, and, for localization microscopy, specific blinking characteristics like photon yield per switching event and duty cycle.

PropertyThis compound / 647NAlexa Fluor 647Notes
Structure Carbo-rhodamine[1]Cyanine[1]Different core structures can influence properties like hydrophobicity and photostability.
Excitation Max ~645-647 nm[2][3]~650 nmBoth are well-suited for excitation with common 633 nm, 638 nm, or 640 nm lasers.[4]
Emission Max ~667-669 nm[2][3][5]~665 nmEmission profiles are very similar, allowing use of the same filter sets.
Quantum Yield 0.20[2][3]0.33[6]Alexa Fluor 647 generally exhibits a higher quantum yield.
Molar Extinction Coefficient (M⁻¹cm⁻¹) 1.2 x 10⁵[2][5]2.7 x 10⁵Alexa Fluor 647 has a higher extinction coefficient, contributing to its overall brightness.
Hydrophobicity More hydrophobic[7][8]More hydrophilic[8]ATTO 647N's hydrophobicity can sometimes lead to non-specific binding.[9][10]

For single-molecule localization microscopy (SMLM) techniques like dSTORM, the blinking behavior of the dye in a specific chemical environment is paramount. Ideal dyes for SMLM exhibit a high photon yield per switching event for precise localization and a low "on-time" or duty cycle to ensure that only a sparse subset of molecules is fluorescent at any given time.

dSTORM Performance ParameterATTO 647NAlexa Fluor 647Experimental Context
Photon Yield per Switching Event Generally lower than Alexa Fluor 647High (~5,000 photons)[11]High photon yield is crucial for achieving high localization precision.[11] Alexa Fluor 647 is regarded as one of the best dyes for dSTORM due to its high photon output per cycle.
Duty Cycle (On/Off Ratio) Low (~0.001) with βMELow (~0.001)[11]A low duty cycle is essential to avoid overlapping signals from single molecules.[11]
Photostability Considered highly photostable, sometimes superior to Alexa Fluor 647.[7][12]Very good, but can be less stable than ATTO 647N under certain conditions.[7][12]Photostability is critical for collecting enough switching events to reconstruct a high-quality image.[12]
Imaging Buffer Compatibility Good quality images with β-mercaptoethanol (βME), but not with mercaptoethylamine (MEA).[9][13]Requires a thiol (e.g., MEA or βME) for photoswitching.[11] Performance is enhanced in an oxygen-scavenging system (e.g., GLOX).[11]The choice of thiol in the imaging buffer can dramatically affect the blinking performance of the dye.[9][13]

Key Takeaways

  • For dSTORM: Alexa Fluor 647 is often considered the gold standard due to its exceptionally high photon yield per switching event, which directly translates to better localization precision.[11] However, ATTO 647N is also a strong performer, particularly noted for its high photostability, and can yield excellent results, especially when using βME in the imaging buffer.[9][13]

  • For smFRET: Both dyes are used effectively. One study identified Alexa488 and Atto647N as an excellent FRET pair for experiments on freely diffusing molecules.[13] Another study highlighted that the more hydrophilic nature of Alexa Fluor 647 can be advantageous in preventing surface adhesion of labeled molecules compared to the more hydrophobic ATTO 647N.[8]

  • Environmental Sensitivity: The performance of both dyes, particularly their blinking characteristics for SMLM, is highly dependent on the chemical environment, specifically the type and concentration of thiol and the presence of an oxygen scavenging system.[9][11][13]

Experimental Methodologies

Reproducibility in single-molecule imaging requires meticulous attention to the experimental protocol. Below is a representative protocol for dSTORM imaging of cellular structures, synthesized from common practices described in the literature.

Sample Preparation and Labeling
  • Cell Culture and Fixation: Culture cells (e.g., MDA-MB-231 breast cancer cells) on high-precision glass coverslips. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody access to intracellular targets.

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary and Secondary Antibody Staining:

    • Incubate with a primary antibody targeting the protein of interest (e.g., anti-tubulin) diluted in blocking buffer for 1 hour.

    • Wash the sample three times with PBS.

    • Incubate with a secondary antibody conjugated to either Alexa Fluor 647 or ATTO 647N, diluted in blocking buffer, for 1 hour in the dark.

    • Wash thoroughly with PBS to remove unbound antibodies.

dSTORM Imaging Protocol
  • Mounting: Mount the coverslip onto a microscope slide with a small volume of dSTORM imaging buffer. Seal the sample to prevent buffer evaporation and oxygen re-entry.

  • Imaging Buffer Preparation (GLOX + Thiol):

    • Buffer Base: Prepare a base buffer, typically PBS (pH 7.4).

    • Oxygen Scavenging System (GLOX): Add glucose oxidase (e.g., 56 mg/mL stock) and catalase (e.g., 3.4 mg/mL stock) to the base buffer. Add glucose to a final concentration of ~5% (w/v). The oxygen scavenging system helps to prolong the lifetime of the dark states.[11]

    • Thiol Agent: Add a thiol to induce photoswitching. Common choices include:

      • Mercaptoethylamine (MEA): Typically used at a concentration of 10-100 mM.[14]

      • β-mercaptoethanol (βME): Typically used at a concentration of ~140 mM.[11]

    • Note: The optimal thiol and its concentration should be determined empirically, as it significantly impacts dye performance.[9][13] Alexa Fluor 647 works well with MEA, while ATTO 647N performs better with βME.[9][13]

  • Microscope Setup and Image Acquisition:

    • Use a total internal reflection fluorescence (TIRF) microscope for high signal-to-noise imaging of structures near the coverslip.

    • Laser Illumination: Use a high-power laser (e.g., 638 nm or 642 nm) at an intensity of ~0.5-2 kW/cm² to excite the fluorophores and induce switching to the dark state.[4][15]

    • Activation (Optional): A lower power UV or violet laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from a long-lived dark state to the fluorescent state, thereby controlling the density of active emitters.[16][17]

    • Data Acquisition: Record a time series of 10,000 to 50,000 frames with a short exposure time (e.g., 20-50 ms) using a sensitive EMCCD or sCMOS camera.

  • Data Analysis:

    • Process the raw image stack using specialized software (e.g., ThunderSTORM, rapidSTORM).

    • Identify and fit the point-spread function (PSF) of each individual blinking event to determine the precise coordinates of the molecule.

    • Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical SMLM workflow and the underlying photoswitching mechanism responsible for the blinking of cyanine (B1664457) dyes like Alexa Fluor 647.

SMLM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Image Reconstruction p1 Labeling (e.g., Antibody Staining) p2 Mounting in Imaging Buffer p1->p2 a1 High-Power Laser Excitation (e.g., 640 nm) p2->a1 a2 Record Image Stack (Thousands of Frames) a1->a2 d1 Localization (Identify & Fit Single Molecules) a2->d1 d2 Render Super-Resolution Image d1->d2

Caption: A generalized workflow for Single-Molecule Localization Microscopy (SMLM).

Photoswitching_Mechanism S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (640 nm) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 ISC Dark Thiol Adduct (Dark State) T1->Dark + Thiol (R-SH) Dark->S0 UV Light or Spontaneous

Caption: Photoswitching of cyanine dyes (e.g., Alexa 647) via a thiol adduct dark state.

References

ATTO 647 vs. Cy5: A Comparative Guide for dSTORM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of super-resolution microscopy, direct Stochastic Optical Reconstruction Microscopy (dSTORM) stands out for its ability to achieve near-molecular spatial resolution. The choice of fluorophore is paramount to the success of dSTORM experiments, with ATTO 647 and Cy5 being two of the most prominent dyes employed in the red spectral region. This guide provides an objective comparison of their performance for dSTORM, supported by experimental data, to aid researchers in selecting the optimal probe for their specific application.

Performance Comparison: A Quantitative Overview

Both this compound and Cy5, along with its close structural analog Alexa Fluor 647, are cyanine (B1664457) dyes renowned for their excellent photoswitching characteristics, making them highly suitable for dSTORM.[1][2][3] These dyes can be reversibly shelved into a long-lived dark state from which they spontaneously or through photo-induction return to an emissive state, allowing for the temporal separation of individual molecular emissions. Cy5 and Alexa Fluor 647 are widely regarded as among the best-performing fluorophores for dSTORM, lauded for their high photon output, robust blinking, and excellent signal-to-noise ratio.[1]

The following table summarizes key photophysical and dSTORM performance parameters for this compound and Cy5.

PropertyThis compoundCy5 / Alexa Fluor 647Reference(s)
Excitation Maximum ~645-647 nm~649-650 nm[4][5]
Emission Maximum ~667-669 nm~665-670 nm[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~120,000 - 150,000~239,000 - 250,000[4][5]
Fluorescence Quantum Yield ~0.2 - 0.65~0.21 - 0.33[4][5][6]
Photon Yield per Switching Event Data not consistently available in direct comparisonHigh (e.g., ~770 for Cy5, can be thousands for Alexa Fluor 647)[6][7]
Localization Precision Data not consistently available in direct comparisonHigh (e.g., ~8.4 nm for Cy5)[6]
Photostability HighGenerally good, but susceptible to photobleaching[8][9][10]
Blinking Behavior Suitable for dSTORMExcellent, well-characterized blinking in the presence of thiols[1][11]

Experimental Observations and Considerations

Studies have shown that the performance of these dyes is highly dependent on the imaging buffer composition, particularly the presence of a primary thiol like β-mercaptoethanol (βME) or mercaptoethylamine (MEA), which facilitates the reversible switching to the dark state.[7][11] For instance, the concentration of MEA can influence the photon budget and the on/off duty cycle of the fluorophores.[12]

While both dyes are excellent candidates for dSTORM, Alexa Fluor 647, a close analog of Cy5, is frequently cited as the dye of choice for single-color dSTORM due to its exceptional photoswitching properties.[1][13] It consistently delivers a high number of photons per switching event, which is crucial for achieving high localization precision.[7] Some research suggests that ATTO 647N, a derivative of this compound, generates singlet oxygen at a higher rate than Cy5, which could potentially lead to increased phototoxicity in live-cell imaging.[8]

Experimental Protocols

Achieving high-quality dSTORM images requires meticulous sample preparation and imaging. Below are generalized protocols for immunofluorescence labeling and dSTORM imaging using this compound or Cy5.

Immunofluorescence Labeling
  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells again with PBS and block with a suitable blocking buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with the washing buffer (e.g., 0.1% BSA in PBS) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the secondary antibody conjugated with this compound or Cy5 in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]

  • Final Washes: Wash the cells three times with the washing buffer and once with PBS.

  • Post-fixation (Optional): For increased stability, cells can be post-fixed with 4% PFA for 10 minutes.[1]

dSTORM Imaging
  • Imaging Buffer Preparation: Prepare a dSTORM imaging buffer. A common composition includes an oxygen scavenging system (e.g., GLOX: glucose oxidase and catalase) and a primary thiol (e.g., 10-100 mM MEA or βME) in a buffered solution (e.g., Tris-HCl or PBS).[7][13] The choice of thiol and its concentration can be optimized for the specific dye and experimental conditions.[1][13]

  • Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the imaging buffer. Seal the sample to prevent oxygen re-entry.

  • Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power laser for excitation (e.g., 640-647 nm) and a sensitive EMCCD or sCMOS camera.

  • Photoswitching and Image Acquisition:

    • Illuminate the sample with high laser power to drive most of the fluorophores into the dark state.

    • Acquire a series of images (typically 10,000-40,000 frames) with a typical exposure time of 20-50 milliseconds.[1]

    • A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the emissive state, thereby controlling the density of single-molecule events per frame.[1]

  • Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of individual molecules in each frame. The localized positions are then used to reconstruct the final super-resolved image.

Visualizing the dSTORM Process and Photoswitching Mechanism

To better understand the experimental workflow and the underlying photophysics, the following diagrams were generated using the DOT language.

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Immunostaining Blocking Blocking Permeabilization->Blocking Immunostaining PrimaryAb PrimaryAb Blocking->PrimaryAb Immunostaining SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Fluorophore Conjugation (this compound or Cy5) Mounting Mount in Imaging Buffer SecondaryAb->Mounting Photoswitching Photoswitching (High power laser) Mounting->Photoswitching Acquisition Image Acquisition (Thousands of frames) Localization Single-Molecule Localization Acquisition->Localization Photoswitching->Acquisition Reconstruction Image Reconstruction Localization->Reconstruction

Caption: Experimental workflow for dSTORM imaging.

Photoswitching_Mechanism S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (647 nm laser) S1->S0 Fluorescence (~670 nm) T1 Triplet State (T₁) S1->T1 Intersystem Crossing Dark Dark State (Thiol Adduct) T1->Dark + Thiol (R-SH) Dark->S0 Spontaneous or Photo-induced (405 nm laser)

Caption: Photoswitching mechanism of cyanine dyes in dSTORM.

Conclusion

Both this compound and Cy5 are exceptional fluorophores for dSTORM imaging, enabling researchers to visualize cellular structures with nanoscale resolution. While Cy5 and its analog Alexa Fluor 647 are often considered the gold standard due to their well-documented high performance and extensive use in the field, this compound also presents a robust alternative. The ultimate choice between these dyes may depend on the specific experimental requirements, including the desired brightness, photostability, and the local chemical environment. Careful optimization of the imaging buffer and experimental parameters is crucial to unlock the full potential of these powerful super-resolution probes.

References

A Head-to-Head Battle of Red Fluorophores: Unveiling the Photostability of ATTO 647N vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence imaging, the choice of fluorophore is paramount to generating robust and reproducible data. In the far-red spectrum, ATTO 647N and Alexa Fluor 647 are two of the most prominent and widely utilized dyes. This guide provides an in-depth, objective comparison of their photostability, supported by experimental data, to empower informed decision-making in your research endeavors.

The photostability of a fluorophore, its resilience to photochemical destruction upon exposure to light, directly impacts the quality and duration of imaging experiments. High photostability enables longer acquisition times, crucial for capturing dynamic cellular processes, and results in a higher signal-to-noise ratio. This comparison delves into the key performance metrics of ATTO 647N and Alexa Fluor 647 to elucidate their respective strengths and weaknesses under illumination.

Quantitative Photostability Comparison

The following table summarizes key photophysical and photostability parameters for ATTO 647N and Alexa Fluor 647. It is important to note that direct comparisons of photostability metrics across different studies can be challenging due to variations in experimental conditions. Where available, the conditions under which these measurements were taken are provided to offer context.

ParameterATTO 647NAlexa Fluor 647Experimental Conditions / Notes
Fluorescence Quantum Yield ~0.65 - 0.770.33Measured in aqueous buffer (pH 7.2) for Alexa Fluor 647.[1] ATTO 647N value measured in a supported lipid bilayer.[2]
Photobleaching Rate Slower than Cy5More photostable than Cy5Qualitative comparison from literature. One study indicates the photobleaching rate order is Cy5 > ATTO 647N > ATTO 655.[3][4]
Relative Photostability Generally considered highly photostable; can be significantly more stable than Alexa Fluor 647 under certain conditions.[5][6]Highly photostable, but permanent photobleaching occurs with a very low quantum yield.[7]One source suggests ATTO 647N can be up to 100 times more stable than Alexa Fluor 647 under specific ozone exposure conditions.
Performance in Super-Resolution Microscopy (STORM/dSTORM) Good performance, though some studies note lower image quality under certain thiol conditions compared to others.[8]A widely used and robust dye for STORM, exhibiting high photon yield per switching event.[8]Photostability in this context is complex and also depends on the photoswitching properties of the dye in specific buffers.

Unraveling the Experimental Design: A Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of fluorophores like ATTO 647N and Alexa Fluor 647, a standardized experimental protocol is crucial. The following methodology outlines a common approach for measuring the photobleaching half-life of a fluorescent dye using confocal microscopy.

Objective: To determine the rate of fluorescence intensity decay of ATTO 647N and Alexa Fluor 647 under continuous laser illumination.

Materials:

  • ATTO 647N and Alexa Fluor 647 conjugated to a biomolecule of interest (e.g., antibody, oligonucleotide).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope with a 633 nm or 640 nm laser line.

  • Image analysis software (e.g., ImageJ, Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules in PBS at a standardized concentration.

    • Mount the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to stabilize.

    • Select the appropriate filter set for the far-red emission of the dyes.

    • Use the same objective lens and imaging settings (e.g., pinhole size, detector gain) for all experiments.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Set the laser power to a consistent and appropriate level (e.g., a power density of ~1.25 kW cm⁻² has been used in some studies for ATTO 647N).[9]

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep_dye1 Prepare ATTO 647N -labeled sample mount Mount samples on slides prep_dye1->mount prep_dye2 Prepare Alexa Fluor 647 -labeled sample prep_dye2->mount setup Set up confocal microscope (consistent laser power, settings) mount->setup acquire_t0 Acquire initial image (t=0) setup->acquire_t0 illuminate Continuous laser illumination acquire_t0->illuminate acquire_series Acquire time-lapse image series illuminate->acquire_series measure Measure mean fluorescence intensity in ROI acquire_series->measure correct Background correction measure->correct normalize Normalize to initial intensity correct->normalize plot Plot intensity vs. time normalize->plot calculate Determine photobleaching half-life (t1/2) plot->calculate

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Signaling Pathways and Logical Relationships in Photobleaching

The process of photobleaching is a complex photochemical event. While a detailed quantum mechanical description is beyond the scope of this guide, a simplified model can illustrate the key states and transitions that lead to the irreversible loss of fluorescence.

G Simplified Jablonski Diagram of Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction (e.g., with O₂)

References

A Comparative Guide to Far-Red Fluorescent Dyes: ATTO 647 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and quantitative assays, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and specificity. For researchers working in the far-red spectrum, a region favored for its reduced autofluorescence and deeper tissue penetration, a variety of fluorescent dyes are available. This guide provides an objective comparison of the brightness and quantum yield of ATTO 647 against other popular far-red dyes: Alexa Fluor 647, Cy5, and Dyomics 647. The data presented is supported by established experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent dye is a crucial parameter, directly influencing the signal-to-noise ratio in an experiment. It is determined by the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and its competitors in aqueous solutions (e.g., PBS, pH 7.4).

Photophysical ParameterThis compoundAlexa Fluor 647Cy5Dyomics 647
Absorption Maximum (λ_abs_) ~645-647 nm[1][2][3]~650 nm[4][5]~646 nm[6]~651-653 nm[7][8]
Emission Maximum (λ_em_) ~667-669 nm[1][2][3]~668 nm[5]~662 nm[6]~671-672 nm[7][8]
Molar Extinction Coefficient (ε) ~120,000 M⁻¹cm⁻¹[1][3]Not specified~271,000 M⁻¹cm⁻¹[6]~250,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ_F_) ~0.20[1][3][9]Not specified~0.28[6]Not specified
Brightness (ε x Φ_F_) ~24,000Not specified~75,880Not specified

Note: The exact photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are for the unconjugated dyes in aqueous buffer and should be considered as a reference.

Experimental Protocols for Photophysical Characterization

The accurate determination of quantum yield and molar extinction coefficient is essential for the reliable comparison of fluorescent dyes. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • The fluorescent dye of interest

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the dye's absorption maximum (λ_max_) using the spectrophotometer. Use the same solvent as a blank reference.

  • Plot a calibration curve: Plot the measured absorbance values against the corresponding molar concentrations.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Accurately weigh dye dissolve Dissolve in solvent (known volume) weigh->dissolve dilute Prepare serial dilutions dissolve->dilute measure_abs Measure absorbance at λmax dilute->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot calculate Calculate slope (ε) plot->calculate result result calculate->result Molar Extinction Coefficient (ε)

Caption: Workflow for determining the molar extinction coefficient.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[10][11][12][13]

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Fluorescent dye of interest (sample)

  • Fluorescence standard with a known quantum yield in the same spectral region

  • Solvent

Procedure:

  • Select a suitable standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample dye and has a well-characterized quantum yield.

  • Prepare solutions of sample and standard: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength using a spectrophotometer.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard solution using a fluorometer. It is crucial to use the same excitation wavelength, excitation and emission slit widths, and detector settings for both measurements.

  • Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the relative quantum yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare dilute sample solution measure_abs_sample Measure sample absorbance prep_sample->measure_abs_sample prep_standard Prepare dilute standard solution measure_abs_standard Measure standard absorbance prep_standard->measure_abs_standard measure_fluor_sample Measure sample fluorescence measure_abs_sample->measure_fluor_sample calculate_qy Calculate Relative Quantum Yield measure_abs_sample->calculate_qy measure_fluor_standard Measure standard fluorescence measure_abs_standard->measure_fluor_standard measure_abs_standard->calculate_qy integrate_sample Integrate sample fluorescence measure_fluor_sample->integrate_sample integrate_standard Integrate standard fluorescence measure_fluor_standard->integrate_standard integrate_sample->calculate_qy integrate_standard->calculate_qy result result calculate_qy->result Quantum Yield (Φ)

Caption: Workflow for determining relative fluorescence quantum yield.

Concluding Remarks

The selection of a far-red fluorescent dye should be guided by the specific requirements of the experiment. While Cy5 exhibits the highest calculated brightness based on the provided data, this compound remains a strong contender with its well-documented high photostability and good water solubility, which are critical for many biological applications.[2][3][14] The choice between these dyes may also depend on the available excitation sources and filter sets, as well as the specific biomolecule being labeled. For optimal results, it is recommended that researchers perform their own in-application comparisons to determine the most suitable dye for their experimental setup.

References

ATTO 647 vs. ATTO 647N: A Comparative Guide for Live-Cell STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. In the context of Stimulated Emission Depletion (STED) microscopy, particularly for live-cell applications, ATTO 647 and ATTO 647N have emerged as popular red-emitting dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal fluorophore for your research needs.

Executive Summary

Both this compound and ATTO 647N are excellent fluorophores for STED microscopy, offering strong absorption in the red spectral region, high fluorescence quantum yields, and good photostability. However, key differences in their chemical structure and resulting photophysical properties make one potentially more suitable than the other depending on the specific experimental requirements of live-cell imaging. ATTO 647N, a cationic dye, generally exhibits superior brightness and photostability in live-cell STED applications compared to the zwitterionic this compound.[1][2] This enhanced performance makes ATTO 647N a preferred choice for long-term imaging and studies requiring high signal-to-noise ratios.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical characteristics. The following table summarizes the key quantitative data for this compound and ATTO 647N.

PropertyThis compoundATTO 647NSource
Excitation Maximum (λex) 645 nm647 nm[2][3]
Emission Maximum (λem) 669 nm667 nm[2][3]
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M-1 cm-11.5 x 10^5 M-1 cm-1[2][4]
Fluorescence Quantum Yield (ηfl) 20%65%[2][4]
Fluorescence Lifetime (τfl) 2.4 ns3.5 ns[2][4]
Molecular Structure ZwitterionicCationic[2][4]

Key Insights:

  • Brightness: ATTO 647N exhibits a significantly higher molar extinction coefficient and quantum yield, resulting in greater intrinsic brightness. This is a crucial advantage in live-cell imaging where excitation light intensities must be minimized to reduce phototoxicity.

  • Fluorescence Lifetime: The longer fluorescence lifetime of ATTO 647N can be beneficial for time-gated STED microscopy, a technique used to reduce background and further enhance resolution.

  • Charge: The positive charge of ATTO 647N may influence its interaction with cellular structures. While this can sometimes lead to non-specific binding, it has also been exploited for specific organelle labeling, such as mitochondria.[1]

Performance in Live-Cell STED Microscopy

Direct comparative studies and data from various publications highlight the practical implications of these photophysical differences in a live-cell context.

Photostability

In live-cell STED microscopy, where samples are subjected to intense laser light, photostability is a critical factor. Studies have shown that ATTO 647N demonstrates enhanced photostability compared to other dyes, including SiR, a commonly used live-cell stain.[1] One study reported a 2.5-fold enhancement in brightness and photostability of ATTO 647N compared to SiR in long-term imaging.[1] While direct quantitative comparisons of photobleaching rates between this compound and ATTO 647N in live-cell STED are not extensively documented in a single study, the superior quantum yield of ATTO 647N suggests it can produce a stronger signal for a given excitation power, indirectly contributing to better apparent photostability by allowing for lower laser doses.

Resolution and Signal-to-Noise Ratio

The enhanced brightness of ATTO 647N directly translates to a better signal-to-noise ratio (SNR) in STED images. This is crucial for resolving fine subcellular structures. For instance, ATTO 647N has been successfully used to resolve the outer mitochondrial membranes in living cells with a resolution of 116 nm in STED mode, a significant improvement over the blurred structures seen in confocal imaging.[1] A high SNR is also essential for achieving the highest possible resolution in STED microscopy, which can be below 30 nm.[5]

Experimental Protocols

To provide a practical context, here are summarized methodologies for live-cell STED microscopy using ATTO dyes.

General Live-Cell Labeling Protocol

This protocol is a general guideline and may require optimization for specific cell types and targets.

Live_Cell_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Seed cells on imaging-compatible dishes incubation Incubate to desired confluency cell_culture->incubation dye_prep Prepare ATTO dye solution in imaging medium incubation->dye_prep labeling Incubate cells with dye solution (e.g., 1.5 µM for 30 min) dye_prep->labeling wash Wash cells with fresh imaging medium labeling->wash sted_setup Mount dish on STED microscope wash->sted_setup image_acq Acquire images using appropriate laser lines and detectors sted_setup->image_acq Dye_Selection_Logic start Start: Select Dye for Live-Cell STED priority Primary Experimental Priority? start->priority long_term Long-Term Imaging / High SNR priority->long_term Photostability & Brightness standard Standard Imaging / Cost-Effectiveness priority->standard General Use atto647n Choose ATTO 647N long_term->atto647n atto647 Consider this compound standard->atto647

References

ATTO 647N in FRET: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate acceptor fluorophore is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of ATTO 647N as a FRET acceptor, evaluating its performance against common alternatives with supporting experimental data and detailed protocols.

ATTO 647N, a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, is a popular choice as an acceptor in FRET-based assays.[1] Its spectral properties in the far-red region make it an excellent partner for a variety of donor fluorophores, minimizing background fluorescence and enabling deep-tissue imaging. This guide will delve into the quantitative aspects of FRET efficiency with ATTO 647N, compare it with other commonly used acceptors, and provide a foundational experimental workflow.

Performance Comparison: FRET Efficiency of ATTO 647N and Alternatives

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the distance between the two fluorophores. Below is a compilation of FRET data for ATTO 647N with various donors, alongside a comparison with its common alternative, Alexa Fluor 647.

Donor FluorophoreAcceptor FluorophoreFörster Radius (R₀) in nmReported FRET Efficiency (E)Experimental Context
Cy3B ATTO 647N 6.2~88%High FRET DNA standard.[1]
Cy3 ATTO 647N 5.1Varies with distancedsDNA constructs.[2]
ATTO 550 ATTO 647N 6.5Low, Mid, and High FRET states observedDoubly labeled DNA standards.[3][4]
ATTO 488 ATTO 647N 4.9Varies with protein conformationLabeled CTPR3 variants.[5]
Alexa Fluor 546 Alexa Fluor 647 -Enhanced in Zero-Mode WaveguidesSingle-molecule FRET at large separations.[6]
ATTO 550 Alexa Fluor 647 ---
Cy3B Cy5 -Lower than Cy3B-ATTO 647N due to faster photobleaching of Cy5In vivo single-cell FRET studies.[1]

Note: FRET efficiency is highly dependent on the specific biological system and the distance between the donor and acceptor. The values presented are illustrative and sourced from the cited literature.

Head-to-Head: ATTO 647N vs. Alexa Fluor 647

Both ATTO 647N and Alexa Fluor 647 are widely used as FRET acceptors in the far-red spectrum. While spectrally similar, they possess distinct chemical structures that can influence their performance in specific applications.

FeatureATTO 647NAlexa Fluor 647
Structure Carbo-rhodamineCyanine
Charge PositiveNegative
Photostability Generally higherGood, but can be susceptible to photobleaching
Hydrophobicity More hydrophobic, may lead to non-specific interactions[7]More hydrophilic
Performance in ZMWs Demonstrated enhancement of smFRETDemonstrated enhancement of smFRET[6]

A study comparing the two dyes found that while both exhibit a decrease in fluorescence intensity under certain laser illumination conditions, the underlying photophysical mechanisms may differ.[8][9] For single-molecule FRET studies, one comparison found Alexa 488 and ATTO 647N to be an excellent pair.[7]

Experimental Protocol: A Guide to smFRET Measurements

The following provides a generalized workflow for a single-molecule FRET (smFRET) experiment using ATTO 647N as the acceptor. This protocol is a composite based on methodologies described in the literature and should be adapted for specific experimental needs.

I. Sample Preparation
  • Labeling: Covalently label the biomolecules of interest with the chosen donor (e.g., Cy3B, ATTO 550) and acceptor (ATTO 647N) fluorophores. Ensure a high degree of labeling and subsequent purification to remove free dye.

  • Immobilization (for TIRF microscopy): For surface-based measurements, immobilize the labeled biomolecules on a passivated surface (e.g., PEG-coated coverslip) to minimize non-specific binding.

  • Solution Preparation (for confocal microscopy): For measurements of freely diffusing molecules, prepare a dilute solution of the labeled biomolecules (typically in the picomolar range) in an appropriate buffer.

II. Instrumentation Setup
  • Microscope: Utilize a total internal reflection fluorescence (TIRF) microscope for immobilized samples or a confocal microscope for freely diffusing samples.

  • Laser Excitation: Use a laser line that efficiently excites the donor fluorophore while minimizing direct excitation of the acceptor. For a Cy3B donor, a 532 nm or 561 nm laser is common.

  • Emission Splitting: Employ dichroic mirrors and emission filters to separate the donor and acceptor fluorescence signals onto different detectors or different regions of a single detector (e.g., an EMCCD camera). A three-color FRET setup might use dichroic mirrors with cutoff wavelengths at 620 nm and 690 nm to separate Cy3, ATTO 647N, and a third fluorophore's emissions.[10]

  • Data Acquisition: Record the fluorescence intensity time traces for both the donor and acceptor channels.

III. Data Analysis
  • Correction for Crosstalk: Correct for spectral crosstalk, where some of the donor emission bleeds into the acceptor channel and vice versa. This is typically done by measuring the fluorescence of donor-only and acceptor-only samples.

  • Calculation of FRET Efficiency: Calculate the apparent FRET efficiency (E) for each molecule or time point using the corrected donor (I_D) and acceptor (I_A) intensities: E = I_A / (I_D + I_A)

  • Generation of FRET Histograms: For a population of molecules, create a histogram of the FRET efficiencies to identify different conformational states or binding events.

Visualizing the Process

To better understand the principles and workflows discussed, the following diagrams have been generated using the DOT language.

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited FRET A_ground Ground State (S0) A_excited->A_ground Fluorescence

Caption: The Förster Resonance Energy Transfer (FRET) Process.

FRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Label Biomolecule (Donor + ATTO 647N) Purification Purify Labeled Biomolecule Labeling->Purification Microscopy TIRF or Confocal Microscopy Immobilization Immobilize on Surface (TIRF) Purification->Immobilization Dilution Prepare Dilute Solution (Confocal) Purification->Dilution Immobilization->Microscopy Dilution->Microscopy Excitation Excite Donor Fluorophore Microscopy->Excitation Detection Detect Donor & Acceptor Emission Excitation->Detection Crosstalk Correct for Spectral Crosstalk Detection->Crosstalk Calculate_FRET Calculate FRET Efficiency Crosstalk->Calculate_FRET Histogram Generate FRET Histograms Calculate_FRET->Histogram

Caption: A generalized experimental workflow for smFRET measurements.

Fluorophore_Comparison ATTO647N ATTO 647N Structure: Carbo-rhodamine Charge: Positive Photostability: High Alexa647 Alexa Fluor 647 Structure: Cyanine Charge: Negative Photostability: Good ATTO647N->Alexa647 Alternative Cy5 Cy5 Structure: Cyanine Charge: Negative Photostability: Moderate Alexa647->Cy5 Alternative

Caption: Key characteristics of ATTO 647N and its alternatives.

References

Evaluating the performance of ATTO 647 in different super-resolution techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nanoscale world, the choice of fluorophore is paramount to achieving high-fidelity super-resolution images. This guide provides an objective evaluation of ATTO 647, a popular red-emitting fluorescent dye, across three major super-resolution techniques: Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM). We present a compilation of experimental data, detailed methodologies, and visual workflows to aid in your experimental design and fluorophore selection.

Performance Overview

This compound and its structurally similar variant, ATTO 647N, have gained prominence in the super-resolution community due to their exceptional brightness, high photostability, and good water solubility.[1][2] These characteristics make them robust probes for imaging subcellular structures with nanoscale precision. While often compared to other popular red dyes like Alexa Fluor 647 and Cy5, this compound exhibits distinct photophysical properties that can be advantageous for specific super-resolution applications.

Quantitative Performance Comparison

To facilitate an objective assessment, the following tables summarize key performance metrics of this compound and comparable fluorophores in different super-resolution modalities. It is important to note that these values can be influenced by the specific experimental setup, buffer conditions, and biological sample.

Table 1: Photophysical Properties of Red Fluorophores

PropertyThis compoundATTO 647NAlexa Fluor 647Cy5
Excitation Max (nm) 645[3]649650649
Emission Max (nm) 669[3]669665670
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000[3]150,000[4]~250,000~250,000
Quantum Yield 0.20[3]0.65[5]0.330.28

Table 2: Performance in dSTORM

ParameterATTO 647NAlexa Fluor 647Cy5
Mean Photon Count per Switching Event Moderate Quality Image[3]~3,823 (in MEA buffer)[3]~4,254 (in MEA buffer)[3]
On/Off Duty Cycle Low[3]Low (~0.001)[3]High
Photostability (Survival Fraction) Lower than Alexa 647 in MEA, better in βME[3]High[3]High[3]
Recommended Imaging Buffer GLOX with β-mercaptoethanol (βME)[3]GLOX with MEA or βME[3][6]GLOX with MEA or βME[3]

Table 3: Performance in STED Microscopy

ParameterATTO 647NAlexa Fluor 647
Photostability under STED illumination High, allows for multiple acquisitions[7]Prone to photobleaching
Photon Count before Bleaching (Confocal) ~55,000 photons[8]N/A
Achievable Resolution ~50 nm[9]N/A
Suitability for Live-Cell STED Excellent, high brightness and photostability[10]Limited by photostability

Table 4: Performance in SIM

ParameterATTO 647NAlexa Fluor 647
Photostability High, suitable for the multiple exposures required in SIM[11]Good, but can be a limiting factor[12]
Brightness High, contributes to good signal-to-noise ratio[11]High[12]
Suitability for Live-Cell SIM Demonstrated for long-term imaging[11]Commonly used, but phototoxicity can be a concern
Achievable Resolution ~90 nm in live cells[11]~110 nm[13]

Experimental Protocols and Methodologies

Detailed and optimized protocols are crucial for successful super-resolution imaging. Below are representative protocols for utilizing this compound in dSTORM, STED, and SIM.

dSTORM Imaging Protocol with ATTO 647N

This protocol is adapted for fixed-cell imaging and emphasizes the critical role of the imaging buffer in inducing the photoswitching of ATTO 647N.

1. Immunostaining:

  • Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) for 10 minutes.

  • Permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Incubate with primary antibody diluted in blocking buffer for 1 hour.

  • Wash three times with PBS.

  • Incubate with secondary antibody conjugated to ATTO 647N (or this compound) for 1 hour. To ensure a high labeling density, using a higher antibody concentration (2 to 5-fold higher than for conventional microscopy) is often beneficial.[14]

  • Wash three times with PBS.

  • Post-fix with 4% PFA for 10 minutes to immobilize the antibodies.

2. Imaging Buffer Preparation (GLOX-βME):

  • Prepare a stock solution of Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

  • Prepare a GLOX solution containing glucose oxidase and catalase.

  • Immediately before imaging, add the GLOX solution and β-mercaptoethanol (βME) to Buffer B. The use of βME is recommended for improved performance of ATTO 647N.[3]

3. Image Acquisition:

  • Mount the sample on the microscope.

  • Illuminate the sample with a 647 nm laser to excite ATTO 647N.

  • The imaging buffer will induce the blinking of the fluorophores.

  • Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[13]

  • A low-power 405 nm laser can be used to reactivate fluorophores that have entered a long-lived dark state.

STED Microscopy Protocol with ATTO 647N

This protocol is suitable for fixed-cell imaging of densely labeled structures.

1. Sample Preparation:

  • Grow cells on high-precision glass coverslips (#1.5).

  • Fix cells using ice-cold methanol (B129727) for 5 minutes or with 4% PFA for 15 minutes, depending on the target structure.[9]

  • Permeabilize if necessary (e.g., with 0.1% Triton X-100 for PFA-fixed cells).

  • Follow standard immunolabeling procedures as described in the dSTORM protocol, using ATTO 647N-conjugated secondary antibodies.

  • Mount the coverslip in a suitable mounting medium with a refractive index matching the immersion oil (e.g., 1.518).[15]

2. Image Acquisition:

  • Use a STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser with a donut-shaped beam (e.g., 775 nm).

  • The excitation laser excites the ATTO 647N fluorophores.

  • The STED laser de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function.

  • Scan the sample to reconstruct the super-resolved image.

  • The resolution can be tuned by adjusting the intensity of the STED laser.[16]

SIM Protocol with ATTO 647N

This protocol is applicable for both fixed and live-cell imaging.

1. Sample Preparation:

  • For fixed cells, follow the immunostaining protocol as described for dSTORM, using ATTO 647N-conjugated antibodies.

  • For live-cell imaging, ATTO 647N has been shown to be effective for labeling mitochondria.[11] Incubate live cells with ATTO 647N NHS ester (1.5 µM) for 30 minutes.[10]

  • Mount the sample in an appropriate imaging medium. For live-cell imaging, use a suitable live-cell imaging solution.

2. Image Acquisition:

  • Use a SIM microscope that projects a series of patterned illumination stripes onto the sample.

  • Acquire a set of raw images with the illumination pattern rotated and shifted for each focal plane.

  • The high photostability of ATTO 647N is advantageous as SIM requires multiple raw images to be acquired.[11]

  • Process the raw data using a reconstruction algorithm to generate the final super-resolution image.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each super-resolution technique.

dSTORM_Workflow cluster_SamplePrep Sample Preparation cluster_Imaging Imaging Fixation Cell Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb ATTO 647N Secondary Ab Incubation PrimaryAb->SecondaryAb Postfix Post-Fixation SecondaryAb->Postfix Buffer Add dSTORM Imaging Buffer Postfix->Buffer Acquisition Image Acquisition (10k-40k frames) Buffer->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction

dSTORM experimental workflow.

STED_Workflow cluster_SamplePrep Sample Preparation cluster_Imaging Imaging Fixation Cell Fixation & Permeabilization Staining Immunostaining with ATTO 647N Fixation->Staining Mounting Mounting in RI-matched medium Staining->Mounting Excitation Excitation Laser (e.g., 640 nm) Mounting->Excitation Scanning Scanning and Image Acquisition Excitation->Scanning Depletion STED Depletion Laser (e.g., 775 nm) Depletion->Scanning SIM_Workflow cluster_SamplePrep Sample Preparation cluster_Imaging Imaging Labeling Labeling with ATTO 647N (Fixed or Live) Mounting Mounting Labeling->Mounting PatternedIllumination Patterned Light Illumination Mounting->PatternedIllumination RawData Acquire Raw Images (multiple angles/phases) PatternedIllumination->RawData Reconstruction Computational Reconstruction RawData->Reconstruction

References

A Researcher's Guide to Cross-Reactivity Testing of ATTO 647-Conjugated Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, ensuring the specificity of secondary antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the performance of ATTO 647-conjugated secondary antibodies with other alternatives, supported by experimental protocols to assess cross-reactivity.

Understanding Antibody Cross-Reactivity

Secondary antibodies are typically polyclonal, meaning they recognize multiple epitopes on the target immunoglobulin. Due to structural similarities between immunoglobulins of different species, a secondary antibody raised against one species may also bind to the immunoglobulins of another. For example, an anti-mouse IgG secondary antibody might show some degree of cross-reactivity with rat IgG. The following diagram illustrates the principle of desired binding versus undesired cross-reactivity.

Cross_Reactivity_Concept Concept of Secondary Antibody Specificity and Cross-Reactivity cluster_desired Desired Specific Binding cluster_undesired Undesired Cross-Reactivity Primary_Mouse Primary Antibody (from Mouse) Secondary_Goat_anti_Mouse_ATTO647 Goat anti-Mouse IgG (this compound) Primary_Mouse->Secondary_Goat_anti_Mouse_ATTO647 specifically binds to Target_Antigen Target Antigen Target_Antigen->Primary_Mouse binds to Primary_Rat Primary Antibody (from Rat) Secondary_Goat_anti_Mouse_ATTO647_cross Goat anti-Mouse IgG (this compound) Primary_Rat->Secondary_Goat_anti_Mouse_ATTO647_cross cross-reacts with

A diagram illustrating desired antibody binding versus undesired cross-reactivity.

Comparative Performance of this compound-Conjugated Secondary Antibodies

ATTO 647N is a fluorescent dye known for its high fluorescence intensity and photostability, making it a popular choice for demanding imaging applications such as super-resolution microscopy. While direct, publicly available, quantitative, head-to-head comparisons of the cross-reactivity of this compound-conjugated secondary antibodies with other fluorophore conjugates (e.g., Alexa Fluor 647) are limited, manufacturers of high-quality this compound secondaries emphasize their extensive cross-adsorption against a wide range of species.

The following tables outline the key parameters to consider when evaluating and comparing the cross-reactivity of different secondary antibodies. Researchers can generate their own comparative data by following the experimental protocols provided in the subsequent sections.

Table 1: Comparison of Host Species for Anti-Mouse IgG (H+L) this compound Secondary Antibodies

Parameter Goat anti-Mouse IgG this compound Donkey anti-Mouse IgG this compound Rabbit anti-Mouse IgG this compound
Target Species MouseMouseMouse
Host Species GoatDonkeyRabbit
Cross-Adsorption Profile (Example) Human, Rat, Bovine, Horse, etc.Human, Rat, Bovine, Goat, etc.Human, Rat, Bovine, Goat, etc.
Signal-to-Noise Ratio (Hypothetical) HighVery HighHigh
Cross-Reactivity vs. Rat IgG (%) Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Cross-Reactivity vs. Human IgG (%) Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Table 2: Comparison of this compound vs. Other Fluorophore-Conjugated Goat anti-Mouse IgG (H+L) Secondary Antibodies

Parameter Goat anti-Mouse IgG this compound Goat anti-Mouse IgG Alexa Fluor 647 Goat anti-Mouse IgG Cy5
Fluorophore This compoundAlexa Fluor 647Cy5
Excitation/Emission Maxima (nm) ~650 / ~665~650 / ~668~650 / ~670
Photostability HighHighModerate
Brightness Very HighHighHigh
Cross-Adsorption Profile (Example) Human, Rat, Bovine, Horse, etc.Human, Rat, Bovine, Horse, etc.Human, Rat, Bovine, Horse, etc.
Cross-Reactivity vs. Rat IgG (%) Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Cross-Reactivity vs. Human IgG (%) Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Experimental Protocols for Cross-Reactivity Testing

To empirically determine the cross-reactivity of an this compound-conjugated secondary antibody, several standard immunoassays can be employed. The following are detailed protocols for Dot Blot, ELISA, and Immunofluorescence.

Dot Blot Assay for Secondary Antibody Cross-Reactivity

The dot blot is a simple and rapid method to assess the binding of a secondary antibody to a panel of immunoglobulins from various species.

Dot_Blot_Workflow Dot Blot Workflow for Cross-Reactivity Testing cluster_workflow Experimental Steps Start Start Spot_IgG Spot purified IgGs from different species onto a nitrocellulose membrane Start->Spot_IgG Dry_Membrane Allow membrane to dry completely Spot_IgG->Dry_Membrane Block Block membrane with 5% non-fat dry milk or BSA in TBST Dry_Membrane->Block Incubate_Secondary Incubate with this compound-conjugated secondary antibody Block->Incubate_Secondary Wash Wash membrane with TBST Incubate_Secondary->Wash Detect Detect fluorescence signal using an appropriate imager Wash->Detect Analyze Analyze signal intensity for each spotted IgG Detect->Analyze End End Analyze->End

A flowchart of the dot blot protocol for assessing secondary antibody cross-reactivity.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified IgGs from a panel of species (e.g., mouse, rat, human, rabbit, goat, bovine)

  • This compound-conjugated secondary antibody to be tested

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Wash buffer (TBST)

  • Fluorescence imaging system

Procedure:

  • Spot 1-2 µL of each purified IgG (at a concentration of, for example, 100 ng/µL) onto the nitrocellulose membrane.

  • Allow the spots to dry completely at room temperature.

  • Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Dilute the this compound-conjugated secondary antibody to its recommended working concentration in blocking buffer.

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Image the membrane using a fluorescence imager with the appropriate excitation and emission filters for this compound.

  • Quantify the signal intensity for each spot. High signal on the target IgG and low to no signal on other IgGs indicates low cross-reactivity.

ELISA-Based Cross-Reactivity Assay

An indirect ELISA can provide a more quantitative assessment of cross-reactivity.

ELISA_Workflow ELISA Workflow for Cross-Reactivity Testing cluster_workflow Experimental Steps Start Start Coat_Plate Coat microplate wells with purified IgGs from different species Start->Coat_Plate Block Block wells with blocking buffer Coat_Plate->Block Incubate_Secondary Incubate with this compound-conjugated secondary antibody Block->Incubate_Secondary Wash Wash wells Incubate_Secondary->Wash Add_Substrate Add HRP-conjugated anti-ATTO 647 antibody (or similar detection reagent) Wash->Add_Substrate Wash_2 Wash wells Add_Substrate->Wash_2 Detect Add substrate and measure optical density or fluorescence Wash_2->Detect Analyze Analyze results Detect->Analyze End End Analyze->End

A flowchart of the ELISA protocol for quantifying secondary antibody cross-reactivity.

Materials:

  • 96-well microplate

  • Purified IgGs from a panel of species

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound-conjugated secondary antibody

  • Detection reagent (e.g., HRP-conjugated anti-ATTO 647 antibody)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of each purified IgG (e.g., at 1 µg/mL in coating buffer) overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the diluted this compound-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the detection reagent (e.g., HRP-conjugated anti-ATTO 647 antibody) and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of the substrate and incubate until color develops.

  • Stop the reaction with 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength. The percentage of cross-reactivity can be calculated relative to the signal obtained with the target IgG.

Immunofluorescence Staining for Cross-Reactivity Assessment

Immunofluorescence (IF) on a mixed-species cell culture or tissue section can provide a visual assessment of cross-reactivity in a more complex biological context.

IF_Workflow Immunofluorescence Workflow for Cross-Reactivity Testing cluster_workflow Experimental Steps Start Start Prepare_Sample Prepare mixed-species cell culture or tissue section Start->Prepare_Sample Fix_Permeabilize Fix and permeabilize the sample Prepare_Sample->Fix_Permeabilize Block Block with normal serum from the host species of the secondary antibody Fix_Permeabilize->Block Primary_Antibody_Control Incubate with and without primary antibodies from different species Block->Primary_Antibody_Control Secondary_Antibody Incubate with this compound-conjugated secondary antibody Primary_Antibody_Control->Secondary_Antibody Wash Wash sample Secondary_Antibody->Wash Mount Mount with antifade reagent containing a nuclear counterstain (DAPI) Wash->Mount Image Image using a fluorescence microscope Mount->Image Analyze Analyze for non-specific staining in the absence of the target primary antibody Image->Analyze End End Analyze->End

A flowchart of the immunofluorescence protocol for visual assessment of cross-reactivity.

Materials:

  • Cells or tissue sample containing IgGs from different species

  • Primary antibodies from different species (e.g., mouse IgG, rat IgG)

  • This compound-conjugated secondary antibody

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal serum from the host of the secondary antibody)

  • Wash buffer (PBS)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Prepare the cell or tissue sample on a slide.

  • Fix and permeabilize the sample according to standard protocols.

  • Block the sample with blocking buffer for at least 1 hour at room temperature.

  • Set up control slides:

    • No primary antibody (secondary antibody only).

    • Primary antibody from the target species (e.g., mouse IgG).

    • Primary antibody from a non-target species (e.g., rat IgG).

  • Incubate the slides with the respective primary antibodies (or buffer for the control) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the slides three times with PBS.

  • Incubate all slides with the this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the slides three times with PBS.

  • Mount the slides with antifade mounting medium containing DAPI.

  • Image the slides using a fluorescence microscope. The "secondary antibody only" control and the non-target primary antibody slide should show minimal to no fluorescence, while the target primary antibody slide should show specific staining.

Conclusion

While manufacturers provide information on the cross-adsorption profiles of their this compound-conjugated secondary antibodies, empirical testing in the context of your specific experimental setup is crucial for ensuring data integrity. The protocols outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess the cross-reactivity of these and other secondary antibodies. By performing these validation experiments, researchers can confidently select the most specific reagents for their studies, leading to more accurate and reliable results.

References

Benchmarking ATTO 647: A Comparative Guide to Newer Generation Far-Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the far-red fluorescent probe ATTO 647 against its contemporaries, including its enhanced version ATTO 647N, the widely used Alexa Fluor 647 and Cy5, and newer entrants like Abberior STAR 635P and Dyomics DY-647. The following sections present a comprehensive analysis of their performance based on key photophysical parameters and photostability, supported by detailed experimental protocols.

Quantitative Performance Comparison

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and other specific experimental requirements. The following table summarizes the key photophysical properties of this compound and its competitors. Brightness is a function of both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness (ε × QY)
This compound 645669120,0000.2024,000
ATTO 647N 644669150,0000.6597,500
Alexa Fluor 647 650668270,0000.3389,100
Cy5 649670250,0000.2767,500
Abberior STAR 635P 638651120,0000.90108,000
Dyomics DY-647 653672250,000--

Photostability: A Critical Parameter

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical factor in many fluorescence microscopy applications, particularly in single-molecule studies and time-lapse imaging. While direct quantitative comparisons of photobleaching half-lives under standardized conditions are challenging to consolidate from varied literature sources, a general consensus on the relative photostability of these dyes has emerged.

Key Observations on Photostability:

  • ATTO 647N is consistently highlighted for its exceptional photostability, often outperforming Cy5 and showing comparable or even superior stability to Alexa Fluor 647 in single-molecule imaging experiments. Its rigid molecular structure contributes to this enhanced stability.[1]

  • Alexa Fluor 647 is generally considered more photostable than Cy5.[2]

  • Cy5 is known to be susceptible to photobleaching, which can limit its utility in demanding imaging applications that require prolonged light exposure.[2][3]

  • Abberior STAR 635P is marketed as a very bright and highly photostable dye, positioned as a substitute for ATTO 647N and Alexa Fluor 647, particularly for super-resolution microscopy techniques like STED.[4]

  • This compound is a zwitterionic dye with good water solubility and high photostability, though its quantum yield is lower than its "N" version.[5]

Experimental Methodologies

To facilitate the independent verification and comparison of fluorescent probes, detailed experimental protocols for key performance metrics are provided below.

Protocol for Measuring Photostability via Photobleaching on a Confocal Microscope

This protocol outlines a method to quantify the photobleaching rate of fluorescently labeled samples.

1. Sample Preparation:

  • Prepare a solution of the fluorescent dye of interest conjugated to a biomolecule (e.g., antibody, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4).
  • Immobilize the labeled biomolecules on a microscope coverslip. For example, use a biotin-streptavidin linkage to ensure consistent sample density.
  • Mount the coverslip on a microscope slide with an appropriate imaging buffer. For live-cell imaging, ensure cells are healthy and adhered to the coverslip.

2. Microscope Setup and Image Acquisition:

  • Use a laser scanning confocal microscope equipped with a laser line appropriate for exciting the far-red dye (e.g., 633 nm or 647 nm).
  • Select a region of interest (ROI) with a uniform distribution of fluorophores.
  • Set the laser power, pinhole size, and detector gain to achieve a good signal-to-noise ratio without saturating the detector. These settings must be kept constant throughout the experiment and for all dyes being compared.
  • Acquire a time-lapse series of images of the ROI under continuous laser illumination. The interval between images should be kept constant.
  • Continue imaging until the fluorescence intensity has decayed to at least 50% of its initial value.

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).
  • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.
  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
  • Plot the normalized intensity as a function of time.
  • Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Protocol for Relative Quantum Yield Measurement

This protocol describes a comparative method for determining the fluorescence quantum yield of a sample relative to a standard of known quantum yield.

1. Sample and Standard Preparation:

  • Select a quantum yield standard with a known quantum yield and similar spectral properties (excitation and emission range) to the sample dye.
  • Prepare a series of dilutions for both the sample and the standard in the same spectroscopic-grade solvent.
  • The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

2. Absorbance and Fluorescence Measurements:

  • Measure the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
  • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure the entire emission band is recorded.

3. Data Analysis:

  • Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.
  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
  • Perform a linear regression for both datasets to obtain the slope (gradient) of the lines.
  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot, and η is the refractive index of the solvent used for the sample and standard.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate key workflows.

Photobleaching_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition (Confocal) cluster_analysis Data Analysis prep1 Prepare Dye Conjugate Solution prep2 Immobilize on Coverslip prep1->prep2 prep3 Mount with Imaging Buffer prep2->prep3 acq1 Select ROI prep3->acq1 acq2 Set Imaging Parameters (Laser, Gain, etc.) acq1->acq2 acq3 Acquire Time-Lapse Series acq2->acq3 an1 Measure Mean Intensity in ROI acq3->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Fit Decay Curve & Determine t₁/₂ an4->an5

Caption: Workflow for photobleaching measurement.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare Dilutions of Sample & Standard meas1 Measure Absorbance Spectra prep1->meas1 meas2 Measure Fluorescence Spectra meas1->meas2 an1 Integrate Fluorescence Intensity meas2->an1 an2 Plot Intensity vs. Absorbance an1->an2 an3 Determine Gradients an2->an3 an4 Calculate Quantum Yield an3->an4

Caption: Workflow for relative quantum yield measurement.

References

Suitability of ATTO 647 for different biological samples (cells, tissues).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success. This guide provides an objective comparison of ATTO 647 with its common alternatives, Alexa Fluor 647 and Cy5, for the labeling of biological samples, including cells and tissues. The information presented is supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts.

This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.[1] These features make it a versatile tool for various high-sensitivity detection methods, including single-molecule detection and super-resolution microscopy.[2]

Performance Comparison of Far-Red Fluorescent Dyes

The selection of a fluorophore is often a trade-off between brightness, photostability, and other spectral properties. Below is a quantitative comparison of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Maximum (nm) ~646~650~649
Emission Maximum (nm) ~666~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~270,000~250,000
Fluorescence Quantum Yield ~0.65~0.33~0.20
Photostability HighHighModerate
Brightness (Ext. Coeff. x QY) ~97,500~89,100~50,000
Molecular Weight ( g/mol ) ~700~1250~792

Note: The exact values for spectral properties can vary depending on the conjugation partner and the local environment. Brightness is a calculated value and can be influenced by factors beyond the extinction coefficient and quantum yield.

Distinguishing this compound from ATTO 647N

It is important to differentiate this compound from a related dye, ATTO 647N. While both are red-emitting fluorophores, they have distinct properties. ATTO 647N is a cationic dye that carries a net positive charge after coupling to a substrate.[3] It is known for its exceptional photostability and high fluorescence quantum yield, making it particularly well-suited for demanding applications like single-molecule detection and super-resolution microscopy techniques such as STED and SIM.[3] In some instances, ATTO 647N has been reported to be twice as bright as Cy5 in aqueous solutions and to exhibit significantly higher resistance to ozone-induced degradation compared to both Cy5 and Alexa Fluor 647, a crucial factor in microarray applications.[1]

Experimental Protocols

The following are detailed protocols for immunofluorescence staining of cells and immunohistochemistry of tissue sections. These protocols are generalized and may require optimization based on the specific antibody, sample type, and experimental setup.

Immunofluorescence (IF) Staining of Cultured Cells

This protocol outlines the steps for staining adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with this compound, Alexa Fluor 647, or Cy5)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[5]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues

This protocol provides a general procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA Buffer pH 9.0)

  • Wash Buffer (e.g., PBS or TBS)

  • Hydrogen Peroxide (for quenching endogenous peroxidase in chromogenic detection)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) wax (2-3 changes, 5-10 minutes each).[6]

    • Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%), followed by a final rinse in deionized water.[5]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated Antigen Retrieval Buffer and incubating at a sub-boiling temperature for 10-20 minutes. The choice of buffer and incubation time depends on the antigen and antibody.

    • Allow the slides to cool to room temperature.

    • Rinse the slides with Wash Buffer.

  • Blocking:

    • Incubate the tissue sections with Blocking Buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer and apply to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the diluted fluorophore-conjugated secondary antibody to the sections and incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the slides three times with Wash Buffer for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain such as DAPI.

    • Rinse with Wash Buffer.

  • Mounting:

    • Coverslip the slides using an antifade mounting medium.

  • Imaging:

    • Examine the stained tissue sections with a fluorescence microscope.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the application of these fluorescent dyes, the following diagrams, generated using Graphviz, illustrate a typical immunofluorescence workflow and a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of investigation using these techniques.

G Immunofluorescence Staining Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_visualization Visualization Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation e.g., 4% PFA Permeabilization Permeabilization Fixation->Permeabilization for intracellular targets e.g., Triton X-100 Blocking Block non-specific sites (e.g., BSA, serum) Permeabilization->Blocking Primary Antibody Incubate with primary Ab (targets antigen of interest) Blocking->Primary Antibody Secondary Antibody Incubate with fluorophore- conjugated secondary Ab (e.g., this compound) Primary Antibody->Secondary Antibody Wash steps in between Counterstain Nuclear counterstain (e.g., DAPI) Secondary Antibody->Counterstain Wash steps Mounting Mount with antifade medium Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A flowchart of a typical immunofluorescence staining protocol.

EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates & Activates note Immunofluorescence with dyes like this compound can be used to visualize the localization and expression levels of key proteins in this pathway, such as EGFR, p-MEK, and p-ERK. ERK->note CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: A simplified diagram of the EGFR signaling cascade.

References

A Head-to-Head Battle of Far-Red Fluorophores: ATTO 647 vs. Alexa 647 in Signal-to-Noise Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and single-molecule imaging, the choice of fluorophore is paramount to achieving high-quality data with a strong signal-to-noise ratio (SNR). Among the most popular and robust far-red fluorescent dyes are ATTO 647 and Alexa 647. This guide provides a quantitative comparison of their performance, with a focus on signal-to-noise, brightness, and photostability, to aid researchers in selecting the optimal probe for their specific application.

Quantitative Comparison of Photophysical Properties

A summary of the key photophysical properties of this compound and Alexa 647 is presented below. These parameters are crucial in determining the potential brightness and performance of the dyes in fluorescence applications.

PropertyThis compoundAlexa 647
Excitation Maximum (nm) ~645~650
Emission Maximum (nm) ~669~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~120,000-150,000~239,000
Quantum Yield ~0.20 - 0.65~0.33
Photostability HighHigh
Molecular Structure Carbo-rhodamineCyanine

Note: The exact values for Molar Extinction Coefficient and Quantum Yield can vary depending on the conjugation partner and the local environment.

Signal-to-Noise Ratio: An Experimental Perspective

While the intrinsic properties of a fluorophore are important, its performance in a biological context is the ultimate measure of its utility. The signal-to-noise ratio (SNR) is a critical metric that dictates the ability to distinguish a true signal from background fluorescence.

Several studies have compared the performance of ATTO 647N and Alexa 647, particularly in demanding applications like single-molecule localization microscopy (SMLM). In one such study, Alexa 488 and ATTO 647N were identified as the overall best performers in a comparison of photostability, brightness, and fluorescence lifetime for single-molecule FRET experiments.[1][2] For SMLM, Alexa Fluor 647 is often considered a benchmark dye due to its excellent photoswitching properties, high photon output per localization, and low duty cycle.[3][4]

However, the choice is not always straightforward. For instance, in some contexts, ATTO 647N has been noted for its high photostability and brightness.[5] The brightness per molecule for ATTO 647N was found to be largely independent of green laser power in one study, while the brightness of Alexa 647 decreased with increasing power.[6]

Experimental Protocol for Quantitative SNR Comparison

To provide a standardized method for comparing the signal-to-noise ratio of this compound and Alexa 647 in an immunofluorescence application, the following protocol is proposed.

Objective: To quantitatively compare the signal-to-noise ratio of secondary antibodies conjugated to this compound and Alexa 647 in fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells (e.g., HeLa cells) on glass coverslips.

  • Primary antibody targeting a well-characterized intracellular protein (e.g., anti-tubulin).

  • Goat anti-mouse secondary antibody conjugated to this compound.

  • Goat anti-mouse secondary antibody conjugated to Alexa 647.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Washing buffer (e.g., PBS with 0.1% Tween-20).

  • Mounting medium with DAPI.

  • Confocal or widefield fluorescence microscope with appropriate laser lines and filters.

  • Image analysis software (e.g., Fiji/ImageJ).

Procedure:

  • Cell Culture and Preparation:

    • Culture HeLa cells on glass coverslips to ~70% confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the cells three times with washing buffer.

    • Divide the coverslips into two groups. Incubate one group with the this compound-conjugated secondary antibody and the other group with the Alexa 647-conjugated secondary antibody (both diluted in blocking buffer at the same concentration) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with washing buffer.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Image the cells using a confocal or widefield microscope. Use identical acquisition settings (laser power, exposure time, gain, etc.) for both sets of samples. Acquire images of multiple fields of view for each condition.

  • Image Analysis for SNR Quantification:

    • Open the acquired images in Fiji/ImageJ.

    • For each image, select a region of interest (ROI) that clearly shows the stained structure (e.g., microtubules for anti-tubulin staining). This will be the "Signal" region.

    • Measure the mean fluorescence intensity within the Signal ROI.

    • Select a background region within the same image that does not contain any specific staining. This will be the "Noise" or "Background" region.

    • Measure the mean fluorescence intensity and the standard deviation of the intensity within the Background ROI.

    • Calculate the Signal-to-Noise Ratio (SNR) using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

    • Repeat this measurement for multiple cells and multiple images for each fluorophore.

    • Statistically compare the SNR values obtained for this compound and Alexa 647.

Visualizing the Workflow

The experimental workflow for comparing the signal-to-noise ratio of the two fluorophores can be visualized as follows:

experimental_workflow Workflow for SNR Comparison of this compound and Alexa 647 cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (HeLa) fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-tubulin) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab atto_647 This compound conjugate secondary_ab->atto_647 alexa_647 Alexa 647 conjugate secondary_ab->alexa_647 wash2 Wash atto_647->wash2 alexa_647->wash2 imaging Microscopy Imaging (Identical Settings) wash2->imaging image_analysis Image Analysis (Fiji/ImageJ) imaging->image_analysis snr_calculation SNR Calculation image_analysis->snr_calculation comparison Statistical Comparison snr_calculation->comparison

Caption: Experimental workflow for comparing the signal-to-noise ratio of this compound and Alexa 647.

Conclusion

Both this compound and Alexa 647 are high-performance far-red fluorophores suitable for a wide range of fluorescence-based applications. While Alexa 647 is often considered the benchmark for its brightness and well-characterized performance in super-resolution microscopy, this compound, with its distinct rhodamine structure, offers excellent photostability and can be a superior choice in certain experimental contexts. The selection between the two will ultimately depend on the specific requirements of the experiment, including the imaging modality, the need for photostability over long acquisition times, and the specific biological sample. The provided experimental protocol offers a robust framework for researchers to make an informed, data-driven decision for their own experimental setup.

References

ATTO 647 vs. ATTO 647N: A Comparative Guide on the Impact of Dye Structure on Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and single-molecule studies, the choice of fluorophore is paramount to obtaining high-quality, reproducible data. The chemical structure of a dye profoundly influences its photophysical properties and its behavior in biological environments. This guide provides a detailed comparison of two structurally related, red-emitting fluorescent dyes from ATTO-TEC: the zwitterionic ATTO 647 and the cationic ATTO 647N. Understanding their distinct characteristics is crucial for researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays.

Quantitative Performance Comparison

The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for this compound and ATTO 647N, providing a direct comparison of their optical properties.

PropertyThis compound (Zwitterionic)ATTO 647N (Cationic)Reference(s)
Excitation Maximum (λex) 645 nm644 nm[1][2]
Emission Maximum (λem) 669 nm669 nm[1][2]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.20 (20%)0.65 (65%)[1][2]
Fluorescence Lifetime (τ) ~2.3 ns~3.0 - 3.71 ns[3][4][5]
Brightness (ε x Φ) 24,00097,500
Photobleaching Lifetime ~46 s~92 s[4]
Net Charge at pH 7.4 0 (Zwitterionic)+1 (Cationic)[6]

Note on Brightness: Brightness is a calculated value (Molar Extinction Coefficient × Fluorescence Quantum Yield) and provides a theoretical measure of the dye's photon output. Based on the available data, ATTO 647N is significantly brighter than this compound.

Qualitative Performance Analysis

The structural difference between this compound (zwitterionic) and ATTO 647N (cationic) leads to significant variations in their experimental performance, particularly concerning photostability and non-specific binding.

Photostability: ATTO 647N exhibits markedly superior photostability compared to this compound. In a direct comparative study under the same illumination conditions, ATTO 647N demonstrated a photobleaching lifetime approximately twice as long as that of this compound (~92s vs. ~46s)[4]. This enhanced stability makes ATTO 647N a more suitable candidate for demanding applications that require prolonged or intense illumination, such as single-molecule tracking and super-resolution microscopy techniques like STED[1][7][8]. The rigid carbo-rhodamine structure of ATTO 647N contributes to its high photostability[9].

Brightness: With a higher molar extinction coefficient and a significantly greater fluorescence quantum yield, ATTO 647N is inherently a much brighter dye than this compound[1][2][10]. This translates to a stronger fluorescence signal, which is advantageous for detecting low-abundance targets and improving the signal-to-noise ratio in imaging experiments.

Non-Specific Binding and Hydrophobicity: The net charge of the fluorophore plays a critical role in its interaction with cellular components and surfaces. This compound, being zwitterionic (net charge of zero), is generally more hydrophilic and exhibits lower non-specific binding to negatively charged biological membranes and surfaces compared to its cationic counterpart.

Conversely, the cationic nature and higher hydrophobicity of ATTO 647N can lead to increased non-specific interactions, particularly with lipid bilayers and other cellular structures[11][12][13]. This can be a significant drawback in live-cell imaging and single-molecule tracking experiments, as it may lead to artifacts and misinterpretation of the data[14]. The choice between the two dyes may therefore depend on the specific application and the tolerance for potential background signal. For applications where minimal background is critical, the zwitterionic this compound may be the preferred choice, despite its lower brightness and photostability.

Experimental Protocols

To empirically determine and compare the performance of fluorescent dyes like this compound and ATTO 647N, standardized experimental protocols are essential. Below are detailed methodologies for two key performance assays.

Measurement of Photobleaching Quantum Yield

Objective: To quantify the photostability of a fluorescent dye by determining its photobleaching quantum yield (Φb). A lower Φb indicates higher photostability.

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).

  • Stable light source (e.g., laser or stabilized lamp).

  • Spectrophotometer.

  • Cuvettes or microscope slides.

  • Solutions of this compound and ATTO 647N at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • A reference standard of known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of each dye. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon exposure to the excitation light.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay in fluorescence to an exponential function: F(t) = F₀ * e^(-k_b * t), where k_b is the photobleaching rate constant.

    • The photobleaching quantum yield (Φb) can then be calculated using the photobleaching rate constant, the molar extinction coefficient (ε), the fluorescence quantum yield (Φf), and the photon flux of the excitation light.

Assessment of Non-Specific Binding

Objective: To qualitatively and quantitatively assess the propensity of a fluorescently labeled molecule to bind non-specifically to a substrate or cellular structures.

Materials:

  • Total Internal Reflection Fluorescence (TIRF) microscope.

  • Glass coverslips.

  • Bovine Serum Albumin (BSA) or other blocking agents.

  • Buffer solution (e.g., PBS, pH 7.4).

  • Antibodies or other biomolecules conjugated to this compound and ATTO 647N.

  • Cultured cells (optional, for in vivo assessment).

Procedure:

  • Substrate Preparation: Thoroughly clean glass coverslips. For a blocked surface, incubate with a solution of BSA to prevent non-specific protein adsorption.

  • Sample Application: Add a dilute solution of the fluorescently labeled biomolecule to the surface of the coverslip.

  • Imaging: Use a TIRF microscope to visualize single molecules on the surface. The shallow illumination field of TIRF microscopy selectively excites molecules near the coverslip, minimizing background from the bulk solution.

  • Image Acquisition: Acquire a time-lapse series of images to track the movement of individual fluorescent spots.

  • Data Analysis:

    • Track the movement of individual molecules over time.

    • Molecules that are immobile or show highly constrained motion are likely non-specifically bound to the substrate.

    • Quantify the fraction of immobile molecules for each dye conjugate. A higher fraction of immobile molecules indicates a greater propensity for non-specific binding.

    • For live-cell experiments, analyze the distribution and mobility of the fluorescent signal. Accumulation in unintended cellular compartments or a high fraction of immobile molecules can indicate non-specific binding.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Impact of Dye Structure on Performance cluster_atto647 This compound cluster_atto647n ATTO 647N a Zwitterionic Structure (Net Charge = 0) b Lower Hydrophobicity a->b c Reduced Non-Specific Binding b->c d Lower Brightness (ε = 120,000, Φ = 20%) e Lower Photostability (τ_bleach ≈ 46s) Application: Low Background Imaging Application: Low Background Imaging d->Application: Low Background Imaging Limitation: Shorter Imaging Times Limitation: Shorter Imaging Times e->Limitation: Shorter Imaging Times f Cationic Structure (Net Charge = +1) g Higher Hydrophobicity f->g h Increased Non-Specific Binding g->h i Higher Brightness (ε = 150,000, Φ = 65%) j Higher Photostability (τ_bleach ≈ 92s) Limitation: Potential for Artifacts Limitation: Potential for Artifacts h->Limitation: Potential for Artifacts Application: Bright Signal, Low Abundance Targets Application: Bright Signal, Low Abundance Targets i->Application: Bright Signal, Low Abundance Targets Application: Long-Term Imaging, Super-Resolution Application: Long-Term Imaging, Super-Resolution j->Application: Long-Term Imaging, Super-Resolution

Caption: Logical relationships of dye structure to performance characteristics.

G start Start: Prepare Dye Solutions & Substrate microscope Fluorescence Microscope Setup (Constant Illumination) start->microscope initial_f Measure Initial Fluorescence (F₀) microscope->initial_f photobleach Continuous Illumination (Photobleaching) initial_f->photobleach time_course Record Fluorescence vs. Time (F(t)) photobleach->time_course analysis Data Analysis: - Plot F(t) vs. time - Fit to exponential decay - Calculate photobleaching rate (k_b) time_course->analysis end End: Determine Photostability analysis->end

References

Head-to-head comparison of ATTO 647 and DyLight 650.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the optimal fluorophore is a critical determinant of experimental success. In the far-red spectral range, ATTO 647 and DyLight 650 are two commonly employed fluorescent dyes. This guide provides a comprehensive, data-driven comparison of their performance characteristics to aid in the selection process for applications such as immunofluorescence, flow cytometry, and microscopy.

Quantitative Performance Comparison

The following table summarizes the key spectral and photophysical properties of this compound and DyLight 650. Brightness is a function of both the molar extinction coefficient and the quantum yield.

PropertyThis compoundDyLight 650
Excitation Maximum (λex) 645 nm[1]652 nm[2]
Emission Maximum (λem) 669 nm[1]672 nm[2]
Molar Extinction Coefficient (ε) ~120,000 cm⁻¹M⁻¹[1] - 150,000 cm⁻¹M⁻¹[3]250,000 cm⁻¹M⁻¹[4][5]
Quantum Yield (Φ) ~0.2[1][6] - 0.65[3]High (specific value not consistently reported)[4]
Brightness (ε x Φ) Variable, dependent on reported quantum yield.Expected to be very high due to large molar extinction coefficient.
Photostability High thermal and photochemical stability.[6][7]Generally good photostability.[8]
pH Sensitivity Stable between pH 2 and 11.[3]Remains highly fluorescent over a broad pH range (pH 4-9).[8]

Note: The quantum yield for this compound shows variability in reported values, which can impact its calculated brightness. DyLight 650 is consistently reported to have a high quantum yield, and coupled with its significantly higher molar extinction coefficient, suggests superior brightness.

Qualitative Performance Analysis

This compound , part of the ATTO series of fluorescent labels, is known for its high thermal and photochemical stability, making it a robust choice for demanding applications like single-molecule detection and super-resolution microscopy.[6][7] Its fluorescence is largely independent of pH across a wide range, offering experimental flexibility.[3]

DyLight 650 is recognized for its exceptional brightness, attributed to a very high molar extinction coefficient.[4][5] This characteristic is particularly advantageous in applications where high sensitivity is paramount. It also exhibits good photostability and maintains strong fluorescence across a broad pH range, making it a versatile dye for various biological applications.[8]

Experimental Protocols

A common application for both this compound and DyLight 650 is in immunofluorescence, where they are typically conjugated to secondary antibodies. Below is a detailed, generalized protocol for indirect immunofluorescence.

Indirect Immunofluorescence Protocol

1. Cell Culture and Fixation:

  • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization:

  • If targeting intracellular antigens, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

  • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

5. Secondary Antibody Incubation:

  • Dilute the this compound or DyLight 650 conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each, protecting from light.

6. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish.

  • Image the slides using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (e.g., excitation around 650 nm and emission around 670 nm).

Visualizations

Experimental Workflow: Indirect Immunofluorescence

The following diagram illustrates the key steps in a typical indirect immunofluorescence experiment.

G cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_visualization Visualization cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or DyLight 650 conjugate) primary_ab->secondary_ab mounting Mounting with Anti-fade Medium secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for indirect immunofluorescence staining.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Fluorescently labeled antibodies are frequently used to visualize components of cellular signaling pathways. The diagram below depicts a simplified representation of the EGFR signaling cascade, a pathway often studied in cancer research and drug development.[9][10]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates PLCg PLCγ Dimerization->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation

Caption: Simplified EGFR signaling pathway.

References

Performance of ATTO 647 in commercial microscopy systems (e.g., Leica, Zeiss).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal performance in fluorescence microscopy, this guide offers an objective comparison of the ATTO 647 fluorescent dye against its common alternatives. Performance data in leading commercial microscopy systems from Leica and Zeiss are presented, supported by experimental protocols to aid in reproducible, high-quality imaging.

This compound is a popular fluorescent label in the red spectral range, known for its strong absorption, high fluorescence quantum yield, and good photostability, making it a frequent choice for advanced microscopy applications such as STED and STORM super-resolution imaging.[1] Its performance, however, can be compared with other widely used dyes. This guide provides a detailed look at how this compound stacks up against its competitors.

Quantitative Comparison of Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of imaging experiments. Key photophysical properties such as quantum yield, molar extinction coefficient, and photostability directly impact the brightness and longevity of the fluorescent signal. The following tables summarize these properties for this compound and several common alternatives.

Table 1: Photophysical Properties of this compound and Alternative Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 647667120,0000.20
ATTO 647N 644669150,0000.65
Alexa Fluor 647 650665270,0000.33
Abberior STAR 635P 635655120,0000.80
CF®647 652668250,0000.20
Cy5 649670250,0000.27

Data compiled from various sources. Exact values can vary depending on the measurement conditions.

Table 2: Performance Characteristics in Super-Resolution Microscopy

DyeSuitability for STEDSuitability for STORM/dSTORMKey AdvantagesKey Disadvantages
This compound GoodGoodGood photostabilityLower quantum yield compared to ATTO 647N and Alexa Fluor 647
ATTO 647N ExcellentGoodHigh quantum yield and photostabilityCan exhibit aspecific interactions with some lipids[2]
Alexa Fluor 647 ModerateExcellentVery bright, excellent for single-molecule localization[3]Prone to photobleaching in STED compared to ATTO 647N[4]
Abberior STAR 635P ExcellentGoodHigh photostability in STED
CF®647 GoodExcellentHigh brightness and photostability
Cy5 ModerateExcellentHigh brightnessProne to photobleaching

Performance in Commercial Microscopy Systems

Leica STED Systems

ATTO 647N is a highly recommended dye for Leica's STED (Stimulated Emission Depletion) microscopy platforms. Its high photostability and brightness under the high laser powers used for depletion are advantageous for achieving super-resolution. In comparative discussions, researchers have noted that ATTO 647N and Abberior STAR 635P often outperform Alexa Fluor 647 in STED applications due to better resistance to photobleaching. For dual-color STED imaging on a Leica TCS STED system, ATTO 647N can be effectively paired with other dyes like ATTO 590.

Zeiss Confocal and Airyscan Systems

For Zeiss laser scanning microscopes (LSM) such as the LSM 880 with Airyscan, this compound and its alternatives are well-suited for both standard confocal and super-resolution imaging. The Airyscan detector enhances sensitivity and resolution, which benefits from the use of bright and photostable dyes like ATTO 647N and Alexa Fluor 647.[5][6] While specific direct comparisons of this compound on Zeiss systems are less documented in the provided search results, the general properties of the dyes suggest excellent performance. The high quantum yield of ATTO 647N and the brightness of Alexa Fluor 647 are particularly beneficial for the enhanced signal-to-noise ratio provided by the Airyscan detector.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible imaging results. Below are generalized protocols for immunofluorescence staining and imaging using Leica and Zeiss systems.

General Immunofluorescence Protocol for Cultured Cells
  • Cell Culture: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1-0.3% Triton X-100 in PBS for 10-20 minutes to permeabilize the cell membranes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton™ X-100) and incubate with the cells overnight at 4°C.[7]

  • Washing: Rinse the cells three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in the antibody dilution buffer, for 1-2 hours at room temperature in the dark.

  • Final Washes: Wash the cells three times in PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging Protocol for Leica SP8 STED
  • System Startup: Power on the microscope, lasers, and computer. Launch the LAS X software.

  • Sample Placement: Place the prepared slide on the microscope stage.

  • Locate Region of Interest: Using a lower magnification objective and conventional fluorescence, locate the area of interest.

  • Switch to STED Objective: Switch to a high-magnification STED-compatible objective (e.g., 100x oil immersion).[8]

  • Confocal Imaging: First, acquire a standard confocal image to ensure the sample is in focus and the signal is adequate. Use the 633 nm or similar laser line for excitation of this compound.

  • STED Imaging Setup:

    • Activate the STED laser (e.g., 775 nm).

    • In the LAS X software, switch to STED mode.

    • Set the STED laser power. Start with a low power (e.g., 10%) and gradually increase to achieve the desired resolution without excessive photobleaching.[8]

  • Image Acquisition: Acquire the STED image. Optimize settings such as pixel size, scan speed, and averaging to balance resolution, signal-to-noise, and acquisition time.

Imaging Protocol for Zeiss LSM 880 with Airyscan
  • System Startup: Turn on the microscope components and start the ZEN Black software.[9]

  • Sample Loading: Place the slide on the stage.

  • Find Focus: Use a low-power objective to find the sample and then switch to the desired high-power objective for imaging.

  • Confocal Setup: In the ZEN software, configure the excitation for this compound using the 633 nm laser line and set the emission detection range.

  • Airyscan Mode:

    • Select the Airyscan detector in the light path.

    • The software will guide the alignment of the pinhole and detector.

    • Choose the desired Airyscan mode (e.g., super-resolution).

  • Image Acquisition:

    • Set the laser power and detector gain to achieve a good signal without saturation.

    • Acquire the image. The raw Airyscan data will consist of 32 channels.

  • Airyscan Processing: After acquisition, use the Airyscan processing function in the ZEN software to reconstruct the super-resolution image.[9]

Visualizing Experimental Workflows

To better illustrate the processes involved in super-resolution microscopy, the following diagrams were generated.

STED_Principle cluster_excitation Excitation cluster_depletion Depletion cluster_sample Sample Plane cluster_detection Detection Excitation Excitation Laser Excited_Spot Diffraction-Limited Excited Spot Excitation->Excited_Spot Excites Fluorophores STED_Laser STED Laser (Donut Shape) STED_Laser->Excited_Spot Depletes Periphery via Stimulated Emission Super_Resolved_Spot Super-Resolved Fluorescence Spot Excited_Spot->Super_Resolved_Spot Detector Detector Super_Resolved_Spot->Detector Emitted Fluorescence

Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.

Super_Resolution_Workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (this compound) Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscope_Setup Microscope Setup (Leica STED / Zeiss Airyscan) Mounting->Microscope_Setup ROI_Selection Region of Interest Selection Microscope_Setup->ROI_Selection Image_Acquisition Image Acquisition ROI_Selection->Image_Acquisition Image_Processing Image Processing (e.g., Airyscan Processing) Image_Acquisition->Image_Processing Data_Quantification Data Quantification Image_Processing->Data_Quantification Visualization Visualization Data_Quantification->Visualization

Caption: General Experimental Workflow for Super-Resolution Immunofluorescence.

References

A Researcher's Guide to ATTO 647: A Comparative Analysis for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that directly impacts the quality and reliability of experimental data. ATTO 647, a fluorescent dye in the red spectral range, has gained prominence for its performance in demanding applications such as super-resolution microscopy and single-molecule detection. This guide provides an objective comparison of this compound and its variant, ATTO 647N, with its primary competitor, Alexa Fluor 647, and another commonly used alternative, Cy5. The information presented is a synthesis of manufacturer-provided data and findings from peer-reviewed research, aimed at facilitating an informed choice of fluorophore for your specific experimental needs.

While ATTO dyes are developed and manufactured by ATTO-Tec GmbH, they are available through various distributors, including Sigma-Aldrich (a part of Merck KGaA). The available data does not suggest performance differences of the same ATTO dye purchased from different suppliers; rather, the key distinctions lie between different dye families.

Quantitative Performance Comparison

The following tables summarize the key photophysical properties of this compound, ATTO 647N, Alexa Fluor 647, and Cy5. These parameters are crucial for determining the brightness, photostability, and overall performance of a fluorophore in a given application.

Table 1: Spectroscopic Properties

PropertyThis compoundATTO 647NAlexa Fluor 647Cy5
Excitation Maximum (λex) 647 nm[1]646 nm650 nm649 nm
Emission Maximum (λem) 667 nm[1]664 nm665 nm666 nm
Molar Extinction Coefficient (ε) 1.2 x 10⁵ cm⁻¹M⁻¹[1]1.5 x 10⁵ cm⁻¹M⁻¹2.7 x 10⁵ cm⁻¹M⁻¹2.5 x 10⁵ cm⁻¹M⁻¹
Quantum Yield (Φ) 0.20[1]0.650.33~0.20 - 0.28
Brightness (ε x Φ) 24,00097,50089,10050,000 - 70,000
Fluorescence Lifetime (τ) 2.4 ns[1]~3.5 ns1.0 ns~1.0 ns

Table 2: Photostability and Other Properties

PropertyThis compoundATTO 647NAlexa Fluor 647Cy5
Photostability High[1][2]Very High[2]HighModerate
pH Sensitivity Stable up to pH 8.5StableRelatively insensitiveSensitive to environment
Primary Supplier(s) ATTO-Tec, Sigma-AldrichATTO-Tec, Sigma-AldrichThermo Fisher ScientificVarious

Performance in Key Applications

Super-Resolution Microscopy (STED)

Both ATTO 647N and Alexa Fluor 647 are widely used in STED microscopy. ATTO 647N is often favored for its high photostability and brightness, which are critical for withstanding the high laser powers used in STED imaging. Several guides and protocols for STED microscopy recommend ATTO 647N as a dye of choice.[3][4][5][6][7]

Single-Molecule Imaging

In single-molecule studies, photostability is paramount to allow for longer observation times. ATTO 647N has demonstrated excellent photostability in such experiments, enabling the acquisition of more data points before photobleaching.

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard of known quantum yield.[8][9][10]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Quantum yield standard (a dye with a known quantum yield and similar spectral properties to the sample)

  • Sample dye solution

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission spectrum for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

This protocol outlines a method to compare the photostability of different fluorescent dyes by measuring their photobleaching half-life.[11][12]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes to be compared at the same concentration.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a slide with a thin film of the dye solution or immobilize the dye in a polymer matrix to prevent diffusion.

    • Mount with a coverslip.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Focus on the sample.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without dye.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for quantum yield determination and photostability assessment.

Quantum_Yield_Workflow Workflow for Relative Quantum Yield Determination cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor plot_data Plot Intensity vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy Photostability_Workflow Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare Dye Sample on Slide setup_microscope Setup Microscope prep_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity acquire_timelapse->measure_intensity plot_decay Plot Intensity Decay Curve measure_intensity->plot_decay determine_halflife Determine Photobleaching Half-life plot_decay->determine_halflife

References

Safety Operating Guide

Proper Disposal of ATTO 647: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the fluorescent dye ATTO 647 and its derivatives must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While ATTO 647N is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, responsible chemical waste management practices are essential.[1] This guide provides a step-by-step operational plan for the safe disposal of this compound waste.

Core Disposal Principles

The primary principle for the disposal of this compound is to treat it as chemical waste, managed through a licensed waste collector.[1] It is crucial to prevent the release of the dye into the environment.[1] Always consult and comply with all federal, state, and local environmental regulations regarding chemical waste.

Step-by-Step Disposal Procedure

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials, in a designated and clearly labeled waste container.

    • Do not mix this compound waste with other waste streams unless permitted by your institution's chemical safety guidelines.

  • Waste Container Labeling:

    • Label the waste container with "this compound Waste" and include any other information required by your institution's waste management program, such as the chemical composition and concentration.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.

    • Follow the storage temperature recommendations for the product, which is typically -20°C for the dye itself.[2][3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for the collection and disposal of the this compound waste.

    • Provide them with the necessary information about the waste stream as per their requirements.

  • Disposal of Empty Containers:

    • Empty containers should be disposed of as unused product in accordance with institutional and local regulations.

Quantitative Disposal Data

Safety data sheets for this compound and its derivatives do not specify quantitative concentration limits for disposal. Researchers must adhere to the disposal limits and guidelines established by their local regulatory bodies.

ParameterValueSource
Specified Disposal Concentration Limit Not ProvidedN/A
Regulatory Compliance Adhere to local, state, and federal regulations[5]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Storage cluster_3 Disposal Coordination cluster_4 Final Disposal A This compound waste generated (solutions, contaminated labware) B Segregate into a designated, labeled chemical waste container A->B C Store sealed container in a designated, well-ventilated area B->C D Contact Environmental Health & Safety (EHS) or approved waste management vendor C->D E Provide waste information (composition, volume) D->E F Waste collected by licensed personnel E->F G Dispose of in accordance with licensed collector's instructions F->G

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's EHS department for detailed instructions and compliance with local regulations.

References

Personal protective equipment for handling ATTO 647

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ATTO 647, a fluorescent label for the red spectral region. Adherence to these procedures is vital for personal safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The recommended personal protective equipment includes:

  • Eye Protection: Always wear safety glasses with side shields or goggles to protect against accidental splashes or generation of dust.

  • Hand Protection: Disposable nitrile gloves are required. It is crucial to discard gloves immediately after use and wash hands thoroughly.[1] For prolonged or repeated contact, consider wearing double gloves.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: While not generally required under normal handling conditions with good ventilation, a respirator may be necessary if there is a risk of inhaling dust from the powdered form of the dye.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respiratory protection.

Operational Plan for Handling this compound

Proper handling of this compound is critical for both safety and the quality of experimental results. The following step-by-step procedure outlines the best practices for its use.

1. Storage and Preparation:

  • Upon receipt, store the solvent-free this compound at -20°C and protect it from light and moisture.[3][4][5]

  • Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[3]

  • Prepare solutions immediately before use.[3][4] this compound is soluble in polar solvents such as anhydrous acetonitrile, dimethylformamide (DMF), or dimethylsulfoxide (DMSO).[3]

2. Handling and Use:

  • Handle the compound in a well-ventilated area.[6]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Always wear the appropriate PPE as outlined above.

3. Spill Cleanup:

  • In the event of a spill, prevent the generation of dust.[7]

  • For dry spills, carefully sweep up the material.

  • For liquid spills, absorb the material with an inert absorbent material and place it in a labeled container for disposal.[7]

  • Clean the spill area thoroughly. Fluorescent dye cleaners are available for removing tough stains.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Segregation: Keep solid and liquid waste containing this compound separate.[7]

  • Containerization: Use chemically compatible, leak-proof containers for waste collection.[7] The containers should have secure, tight-fitting lids.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" (if applicable according to your local regulations) and the full chemical name "this compound".[7]

  • Storage: Store waste containers in a designated and clearly marked satellite accumulation area with secondary containment.[7]

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7] Do not dispose of this compound down the drain or in the regular trash. [7]

Quantitative Data Summary

PropertyValueSource
Absorption Maximum (λabs)647 nm[3][4][5]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹ cm⁻¹[3][4][5]
Fluorescence Maximum (λfl)667 nm[3][4][5]
Fluorescence Quantum Yield (ηfl)20%[3][4][5]
Fluorescence Lifetime (τfl)2.4 ns[3][4][5]
Storage Temperature-20 °C[3][4][5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Receive and Store This compound at -20°C B Equilibrate Vial to Room Temperature A->B C Prepare Solution in Anhydrous Solvent B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Handle in Well-Ventilated Area D->E F Perform Experiment E->F G Segregate Waste (Solid & Liquid) F->G H Label Waste Container G->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.